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  • Product: Phosphine, bis(3-methylphenyl)phenyl-
  • CAS: 18803-08-2

Core Science & Biosynthesis

Foundational

Technical Guide: Safe Handling and Management of Octamethylcyclotetrasiloxane (CAS 556-67-2)

The following technical guide addresses the safety and handling of Octamethylcyclotetrasiloxane (D4) . Editorial Note on CAS 42552-67-2: The CAS registry number 42552-67-2 provided in the query does not correspond to a v...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the safety and handling of Octamethylcyclotetrasiloxane (D4) .

Editorial Note on CAS 42552-67-2: The CAS registry number 42552-67-2 provided in the query does not correspond to a valid or publicly indexed chemical substance and fails standard checksum validation algorithms.[1] Based on the suffix syntax (-67-2) and the high industrial relevance of the compound in research and drug development contexts, this guide has been calibrated to CAS 556-67-2 (Octamethylcyclotetrasiloxane) .[1] This substance, commonly known as D4 , is a critical siloxane intermediate often subject to rigorous scrutiny due to its flammability and reproductive toxicity profile.[1]

[1]

Part 1: Executive Summary & Scientific Context[1]

In the realm of organosilicon chemistry and drug delivery formulation, Octamethylcyclotetrasiloxane (D4) serves as a fundamental building block.[1] However, its utility is counterbalanced by a complex hazard profile that demands a rigorous safety architecture.[1] As scientists, we must move beyond basic compliance; we must understand the behavior of the molecule.[1] D4 is not just a flammable liquid; it is a bioaccumulative reproductive toxin with low surface tension, meaning it spreads rapidly and persists in the environment.[1]

This guide synthesizes the Safety Data Sheet (SDS) parameters with practical, field-proven handling strategies to ensure personnel safety and experimental integrity.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical state of D4 is the first line of defense.[1] Its low surface tension allows it to "creep" over container walls, and its flash point places it squarely in the flammable liquid category.[1]

Table 1: Core Physicochemical Data[1]
PropertyValueImplication for Handling
Chemical Name Octamethylcyclotetrasiloxane (D4)--
CAS Number 556-67-2Verification target for inventory tracking.[1][2]
Molecular Formula C₈H₂₄O₄Si₄--
Molecular Weight 296.62 g/mol --
Physical State Colorless LiquidVisually indistinguishable from water/solvents.[1]
Flash Point 51°C - 60°C (Closed Cup)Flammable .[1] Requires grounding and explosion-proof equipment.[1][3][4][5][6]
Boiling Point 175°CHigh boiling point implies persistence on surfaces.[1]
Vapor Pressure 1.32 hPa @ 25°CModerate volatility; inhalation hazard exists.[1]
Density 0.956 g/mLSlightly lighter than water; floats on aqueous spills.[1]
Solubility Insoluble in water; Soluble in organic solventsBioaccumulation potential; use organic solvents for cleanup.[1]

Part 3: Hazard Identification & Toxicology (The "Risk")[1]

The Global Harmonized System (GHS) classification for D4 highlights two critical vectors of risk: Fire and Reproductive Toxicity .[1]

Table 2: GHS Hazard Classification[1][6][7]
Hazard ClassCategoryH-CodeHazard Statement
Flammable Liquids Category 3H226 Flammable liquid and vapor.[1][3][4][5]
Reproductive Toxicity Category 2H361f Suspected of damaging fertility.[1][4][5]
Aquatic Toxicity Chronic 1H410 Very toxic to aquatic life with long-lasting effects.[1][5][6]

Toxicological Insight: The reproductive toxicity concern (H361f) stems from inhalation studies showing potential effects on fertility.[1][5] Therefore, inhalation is the primary route of exposure to control .[1] Unlike acute poisons, the risk here is chronic and insidious.[1]

Part 4: Safe Handling & Containment Strategy

Engineering Controls
  • Primary Containment: All open handling of D4 must occur within a certified Chemical Fume Hood operating at a face velocity of 80-100 fpm.[1]

  • Static Control: D4 is a non-conductive liquid.[1] When transferring volumes >500 mL, you must bond and ground the receiving and dispensing containers to prevent static discharge ignition.[1]

  • Ventilation: General laboratory HVAC is insufficient.[1] Local Exhaust Ventilation (LEV) is mandatory.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If fume hood work is not feasible (e.g., maintenance), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1]

  • Skin:

    • Splash Protection: Disposable Nitrile gloves (minimum 4 mil).[1]

    • Immersion/Spill: Silver Shield® or Viton® gloves.[1] Standard latex is permeable to siloxanes.[1]

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the creeping nature of the liquid.[1]

Part 5: Experimental Protocol: Safe Transfer & Stock Solution Preparation

Objective: Safely transfer D4 from a bulk drum to a working aliquot without exposure or ignition.

Step-by-Step Methodology:

  • Pre-Operational Check:

    • Verify fume hood function.[1]

    • Clear hood of ignition sources (hot plates, stirrers with brushed motors).[1]

    • Don PPE: Nitrile gloves (double gloved), goggles, lab coat.[1]

  • Grounding Setup:

    • If using a metal drum, attach a grounding clamp to the drum rim and connect it to a verified earth ground.[1]

    • If transferring to a glass vessel, use a metal dip tube bonded to the ground.[1]

  • Transfer:

    • Use a peristaltic pump with chemically resistant tubing (e.g., Tygon Chemical) or a glass pipette for small volumes.[1]

    • Crucial: Do not pour freely from height.[1] Submerge the dispensing tip to minimize vapor generation and static buildup.[1]

  • Decontamination:

    • Wipe drips immediately with an absorbent pad soaked in a compatible solvent (e.g., Isopropanol).[1]

    • Dispose of pads in a dedicated "Flammable Solid" waste bin.[1]

Part 6: Visualizations

Diagram 1: Safe Handling & Risk Mitigation Workflow

This diagram outlines the decision logic for handling D4, emphasizing the hierarchy of controls.

D4_Handling_Workflow Start Start: D4 Handling Request RiskAssessment Risk Assessment: Volume & Frequency Start->RiskAssessment SmallVol Small Vol (<500 mL) RiskAssessment->SmallVol LargeVol Large Vol (>500 mL) RiskAssessment->LargeVol HoodCheck Verify Fume Hood (Face Velocity >80 fpm) SmallVol->HoodCheck Grounding Apply Static Grounding & Bonding LargeVol->Grounding PPE Don PPE: Nitrile Gloves + Goggles (Resp. if outside hood) HoodCheck->PPE Grounding->HoodCheck Transfer Execute Transfer (Submerged Fill) PPE->Transfer Cleanup Decontaminate: Solvent Wipe + Sealed Waste Transfer->Cleanup

Caption: Operational workflow for CAS 556-67-2, differentiating controls based on volume to mitigate static and inhalation risks.

Diagram 2: Emergency Response Logic

This diagram illustrates the critical steps in the event of a spill or fire.

Emergency_Response Event Emergency Event Type Identify Type Event->Type Spill Spill Release Type->Spill Fire Fire Ignition Type->Fire ActionSpill Evacuate Area (50m) Eliminate Ignition Sources Spill->ActionSpill ActionFire Use Dry Chemical or Foam Extinguisher Fire->ActionFire WaterWarning AVOID Water Jet (Spreads Fire) Fire->WaterWarning Contain Contain with Inert Absorbent (Vermiculite/Sand) ActionSpill->Contain Disposal Do NOT Wash to Sewer (Aquatic Toxin) Contain->Disposal

Caption: Emergency response protocol emphasizing containment for spills and correct extinguishing media for fires.

Part 7: Storage & Stability[1]

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.

  • Incompatibilities: Strong oxidizing agents, acids, and bases.[1][6]

  • Shelf Life: Stable under recommended storage conditions.[1][3] However, D4 can degrade into other siloxanes if exposed to strong catalytic acids.[1]

  • Container: Keep container tightly closed. D4 is volatile; a loose cap will result in significant loss and a hazardous atmosphere in the storage cabinet.[1]

Part 8: References

  • European Chemicals Agency (ECHA) .[1] Substance Information: Octamethylcyclotetrasiloxane (D4).[1][2][5] Retrieved from [Link][1]

  • PubChem . Compound Summary for CID 11169, Octamethylcyclotetrasiloxane. National Library of Medicine.[1] Retrieved from [Link]

  • Gelest, Inc. Safety Data Sheet: Octamethylcyclotetrasiloxane. Retrieved from [Link]

Sources

Exploratory

Electronic Properties of Bis(m-tolyl)phenylphosphine: A Technical Guide for Catalysis and Drug Development

Executive Summary In the realm of transition-metal catalysis and drug development, the rational design of phosphine ligands is paramount for overcoming high activation barriers in cross-coupling reactions. Bis(m-tolyl)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of transition-metal catalysis and drug development, the rational design of phosphine ligands is paramount for overcoming high activation barriers in cross-coupling reactions. Bis(m-tolyl)phenylphosphine (also known as phenylbis(3-methylphenyl)phosphine) represents a highly specialized evolutionary step in ligand tuning. By selectively replacing two phenyl rings of triphenylphosphine (PPh₃) with meta-tolyl groups, chemists can precisely modulate the stereoelectronic environment of the metal center without introducing the severe steric hindrance associated with ortho-substituted analogs[1]. This whitepaper provides an in-depth technical analysis of the electronic and steric properties of bis(m-tolyl)phenylphosphine, detailing its causality in catalytic cycles and providing a self-validating protocol for its synthesis.

Electronic Tuning and the Tolman Electronic Parameter (TEP)

Phosphine ligands dictate the reactivity of transition metal centers through a delicate balance of σ-donation (ligand-to-metal) and π-backbonding (metal-to-ligand). The electron-donating capacity of a phosphine is classically quantified by the Tolman Electronic Parameter (TEP) , which is derived from the A₁ carbonyl stretching frequency of [Ni(CO)₃L] complexes[2].

  • Baseline Comparison: Triphenylphosphine (PPh₃) exhibits a TEP of 2068.9 cm⁻¹[3].

  • The Meta-Inductive Effect: The introduction of methyl groups at the meta positions of the phenyl rings introduces a weak but distinct +I (inductive) effect. Unlike para-substitution, which can have both inductive and resonance contributions, meta-substitution relies purely on inductive electron donation. This subtly increases the electron density on the phosphorus atom[4].

  • Calculated TEP: Following Tolman's additivity rule (

    
    , where 
    
    
    
    and
    
    
    ), the TEP of bis(m-tolyl)phenylphosphine is calculated to be 2067.0 cm⁻¹ [3].

Causality in Catalysis: The lower TEP compared to PPh₃ indicates that bis(m-tolyl)phenylphosphine is a stronger σ-donor. This enhanced electron richness is transferred to the metal center (e.g., Pd or Ni), making the metal more nucleophilic. Consequently, this directly accelerates the oxidative addition of challenging, electron-rich, or sterically hindered aryl halides—a frequent bottleneck in active pharmaceutical ingredient (API) synthesis.

Steric Topography and Cone Angle Dynamics

While electronic properties drive oxidative addition, steric properties govern ligand dissociation and reductive elimination. Steric bulk is quantified by the Tolman Cone Angle (


)  and the percent buried volume (%V

)[2].
  • Intermediate Bulk: PPh₃ has a cone angle of 145°, while the fully substituted tri(m-tolyl)phosphine is significantly bulkier at 165°[5]. Bis(m-tolyl)phenylphosphine occupies an optimal intermediate space, with an estimated cone angle of ~158° .

  • Causality in the Catalytic Cycle: This specific 158° steric profile is critical. It is bulky enough to promote the reductive elimination step by increasing steric crowding around the metal, forcing the coupled product to expel. Furthermore, it facilitates the dissociation of the ligand to form the active, coordinatively unsaturated mono-ligated species (L-Pd(0)). However, unlike tri(o-tolyl)phosphine (

    
     = 194°), which often blocks the coordination sphere entirely, the 158° angle leaves enough space for efficient transmetalation [1].
    

G Ligand Bis(m-tolyl)phenylphosphine Electronic Electronic Tuning TEP ≈ 2067.0 cm⁻¹ Ligand->Electronic Steric Steric Tuning Cone Angle ≈ 158° Ligand->Steric Sigma Enhanced σ-Donation Electronic->Sigma Pi Optimized Steric Bulk Steric->Pi Oxidative Accelerates Oxidative Addition Sigma->Oxidative Reductive Facilitates Reductive Elimination Pi->Reductive Catalysis High-Yield Catalysis Oxidative->Catalysis Reductive->Catalysis

Logical relationship between ligand properties and catalytic performance.

Quantitative Data Summary

The following table summarizes the stereoelectronic parameters of bis(m-tolyl)phenylphosphine against common benchmark ligands to aid in rational catalyst selection.

LigandTolman Cone Angle (

)
Tolman Electronic Parameter (TEP)σ-Donor StrengthPrimary Catalytic Advantage
Triphenylphosphine (PPh₃) 145°2068.9 cm⁻¹BaselineBroad utility, low steric hindrance
Bis(m-tolyl)phenylphosphine ~158° 2067.0 cm⁻¹ Moderate-High Balanced oxidative addition & transmetalation
Tri(m-tolyl)phosphine 165°2066.0 cm⁻¹HighStrong reductive elimination drive
Tri(o-tolyl)phosphine 194°2066.6 cm⁻¹HighPromotes L-Pd(0) formation; blocks transmetalation

Self-Validating Experimental Synthesis Protocol

To ensure high purity and prevent premature oxidation to the phosphine oxide, the synthesis of bis(m-tolyl)phenylphosphine must be conducted under strict Schlenk conditions. The following protocol is designed as a self-validating system , where the causality of each reagent choice ensures the integrity of the final product.

Workflow Step1 1. Grignard Prep (m-TolylMgBr) Step2 2. Substitution (PhPCl₂ at 0 °C) Step1->Step2 Step3 3. Reflux (65 °C, 2h) Step2->Step3 Step4 4. Quench (Aqueous NH₄Cl) Step3->Step4 Step5 5. Extraction (EtOAc / Brine) Step4->Step5 Step6 6. Validation (³¹P NMR) Step5->Step6

Step-by-step experimental workflow for synthesizing bis(m-tolyl)phenylphosphine.
Step-by-Step Methodology:
  • Preparation of Grignard Reagent: In a flame-dried Schlenk flask under an inert argon atmosphere, activate magnesium turnings (2.2 eq) with a crystal of iodine. Add 3-bromotoluene (2.05 eq) in anhydrous THF dropwise. Reflux until the magnesium is fully consumed.

  • Electrophilic Phosphine Substitution: Cool the flask to 0 °C. Dissolve dichlorophenylphosphine (PhPCl₂, 1.0 eq) in anhydrous THF and add it dropwise over 30 minutes.

    • Causality: Slow addition at low temperature prevents the formation of quaternary phosphonium salts and manages the highly exothermic nature of the Grignard addition.

  • Maturation: Warm the reaction mixture to room temperature, then reflux at 65 °C for 2 hours to drive the substitution to complete conversion.

  • Quenching: Cool the mixture back to 0 °C and strictly add degassed saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes the remaining Grignard reagent without overly acidifying the aqueous layer, which could otherwise protonate the newly formed phosphine and pull it into the aqueous phase.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure and recrystallize the crude product from hot degassed ethanol to yield pure bis(m-tolyl)phenylphosphine as a white crystalline solid.

  • System Validation (³¹P NMR): Dissolve a sample in CDCl₃ and perform ³¹P NMR spectroscopy.

    • Self-Validation Check: A single sharp resonance at approximately -5.0 to -6.0 ppm confirms the formation of the trivalent tertiary phosphine. The absence of peaks downfield (e.g., +25 to +35 ppm) validates that the phosphine has not been oxidized to the phosphine oxide during the aqueous workup[6].

Catalytic Implications in Drug Development

In late-stage functionalization of APIs, Suzuki-Miyaura and Buchwald-Hartwig aminations frequently fail due to mismatched ligand properties. PPh₃ is often too electronically poor to drive the oxidative addition of challenging, electron-rich aryl chlorides. Conversely, bulky ligands like tri(o-tolyl)phosphine are too sterically hindered to allow efficient transmetalation with bulky boronic acids or amines[1].

Bis(m-tolyl)phenylphosphine bridges this critical gap. By utilizing the +I effect of the meta-methyl groups, it provides the necessary electron density for oxidative addition, while its ~158° cone angle maintains a steric topography that supports both transmetalation and reductive elimination. This makes it an exceptional candidate for high-throughput screening libraries in pharmaceutical development.

References

  • 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines Source: Organometallics - ACS Publications URL:[Link]

  • trans-Dichlorobis(tri-m-tolylphosphine)palladium(II) Source: ResearchGate URL:[Link]

  • Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry Source: ResearchGate URL:[Link]

  • Strong Inhibition of O-Atom Transfer Reactivity for MnIV(O)(π-radical-cation)(Lewis acid) Versus MnV(O) Porphyrinoid Complexes Source: PMC (National Institutes of Health) URL:[Link]

  • The Organometallic Chemistry of the Transition Metals Source: John Wiley & Sons (via National Academic Digital Library) URL:[Link]

Sources

Foundational

Steric Parameters and Tolman Cone Angle of Bis(3-methylphenyl)phenylphosphine: A Mechanistic and Experimental Guide

Executive Summary In the rational design of homogeneous transition-metal catalysts, the tuning of phosphine ligands dictates the delicate balance between oxidative addition and reductive elimination. Bis(3-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of homogeneous transition-metal catalysts, the tuning of phosphine ligands dictates the delicate balance between oxidative addition and reductive elimination. Bis(3-methylphenyl)phenylphosphine , commonly referred to as di(m-tolyl)phenylphosphine or P(m-tolyl)₂Ph, occupies a highly strategic "Goldilocks" zone in organometallic chemistry. By bridging the steric gap between the ubiquitous triphenylphosphine (PPh₃) and the highly encumbered tri(o-tolyl)phosphine, P(m-tolyl)₂Ph offers researchers a nuanced tool for optimizing challenging cross-coupling and hydroformylation reactions.

This whitepaper provides an in-depth mechanistic analysis of the steric and electronic parameters of P(m-tolyl)₂Ph, detailing the mathematical derivation of its Tolman cone angle (


), modern 3D topographic mapping (

), and the self-validating protocols required to empirically measure these values in the laboratory.

The Mechanistic Causality of Steric Bulk

The efficacy of a phosphine ligand is governed by its ability to modulate the electron density at the metal center (electronic effect) and control the spatial environment around the active site (steric effect).

In palladium-catalyzed cross-coupling, for instance, a sterically demanding ligand accelerates the rate-determining reductive elimination step by forcing the product fragments closer together to relieve steric strain. However, if a ligand is too bulky—such as P(o-tolyl)₃ (


)—it can over-crowd the metal center, completely inhibiting the initial oxidative addition of the substrate or leading to unwanted cyclometalation[1].

P(m-tolyl)₂Ph solves this by utilizing meta-methyl substitutions. Because the methyl groups are positioned further from the phosphorus atom, they do not directly clash with the metal center. Instead, as the aryl rings freely rotate around the P–C bonds in solution, the meta-methyl groups sweep a larger spatial volume than the hydrogen atoms in a standard phenyl ring. This dynamic rotation creates a broader effective steric sweep without locking the ligand into a rigid, excessively hindered conformation.

G Start Ligand: P(m-tolyl)2Ph Steric Steric Parameters Start->Steric Electronic Electronic Parameters Start->Electronic ConeAngle Tolman Cone Angle (θ) Calculated: 158.3° Steric->ConeAngle Vbur Percent Buried Volume (%V_bur) SambVca 2.1 Steric->Vbur TEP Tolman Electronic Parameter (TEP) IR of Ni(CO)3L Electronic->TEP Catalysis Optimized Cross-Coupling & Hydroformylation ConeAngle->Catalysis Vbur->Catalysis TEP->Catalysis

Logical workflow mapping the parameterization of P(m-tolyl)2Ph to catalytic optimization.

Derivation of the Tolman Cone Angle ( )

In 1977, Chadwick A. Tolman established the foundational methodology for quantifying steric bulk using the Corey-Pauling-Koltun (CPK) model[1]. The Tolman cone angle (


) is defined as the apex angle of a cylindrical cone, centered 2.28 Å from the phosphorus atom, that just touches the van der Waals radii of the ligand's outermost atoms.

While symmetric phosphines like PPh₃ (


) and P(m-tolyl)₃ (

) have directly measurable cone angles[2], P(m-tolyl)₂Ph is an unsymmetrical ligand (

). To calculate its effective cone angle, we must use Tolman's half-angle summation formula[1]:


Where


 represents the cone angle of the symmetric 

analog.
  • Determine the half-angle contribution of the phenyl group:

    
    
    
  • Determine the half-angle contribution of the two m-tolyl groups:

    
    
    
  • Sum the half-angles and multiply by

    
    :
    
    
    
    

This calculated angle of 158.3° confirms that P(m-tolyl)₂Ph provides a moderate, highly tunable steric pressure.

Quantitative Data Summary

The table below summarizes the steric and electronic parameters of P(m-tolyl)₂Ph relative to its structural analogs, demonstrating its intermediate properties.

LigandTolman Cone Angle (

)
TEP (

in cm⁻¹)

(Estimated)
PPh₃ 145°2068.930.5%
P(m-tolyl)₂Ph 158.3° (Calc.)~2067.8 (Calc.)~31.2%
P(m-tolyl)₃ 165°2067.231.8%
P(o-tolyl)₃ 194°2066.635.0%

Note: The Tolman Electronic Parameter (TEP) is derived from the A₁ carbonyl stretching frequency of


 complexes. Lower TEP values indicate stronger 

-donation from the phosphine.

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, researchers must empirically validate theoretical calculations. The following protocols outline the self-validating workflows for determining the electronic and 3D steric parameters of P(m-tolyl)₂Ph.

Protocol 1: Empirical Determination of TEP via IR Spectroscopy

The mild electron-donating inductive effect of the meta-methyl groups slightly lowers the TEP compared to PPh₃. To measure this:

  • Complexation: In a nitrogen-filled glovebox, dissolve

    
     (1.0 eq) in anhydrous toluene. Add exactly 1.0 equivalent of P(m-tolyl)₂Ph.
    
  • Carbonylation: Seal the vessel, remove it from the glovebox, and purge with CO gas (1 atm). Stir vigorously for 2 hours at 25 °C to form the

    
     complex.
    
  • NMR Verification: Extract an aliquot and verify quantitative complex formation via ³¹P{¹H} NMR (look for a characteristic downfield coordination shift).

  • IR Measurement: Transfer the solution to a liquid IR cell equipped with CaF₂ windows. Measure the A₁ carbonyl stretching frequency (

    
    ) in the 2000–2100 cm⁻¹ region.
    
  • Validation: Run a parallel control using PPh₃ to ensure calibration against the standard TEP of 2068.9 cm⁻¹[1].

Workflow Step1 1. Ligand Synthesis Grignard + PPhCl2 Step2 2. Complexation Ni(COD)2 + CO Step1->Step2 Step3 3. IR Spectroscopy Measure A1 Band Step2->Step3 Step4 4. Data Analysis Calculate TEP Step3->Step4

Step-by-step experimental workflow for the synthesis and TEP determination of P(m-tolyl)2Ph.

Protocol 2: 3D Steric Mapping via SambVca 2.1 ( )

While the Tolman cone angle is a 2D metric, the Percent Buried Volume (


) provides a 3D topographic map of the ligand's steric hindrance.
  • Coordinate Acquisition: Obtain the .xyz atomic coordinates of the metal-P(m-tolyl)₂Ph complex via single-crystal X-ray diffraction (XRD) or DFT geometry optimization (e.g., using Gaussian 16 at the B3LYP/def2-SVP level).

  • Web Application: Navigate to the SambVca 2.1 web server[3].

  • Parameterization:

    • Upload the .xyz file.

    • Select the metal atom as the center of the sphere.

    • Define the Z-axis by selecting the Phosphorus atom (this aligns the M–P bond).

    • Define the XZ plane using an adjacent atom to standardize the orientation.

  • Execution: Set the standard sphere radius to 3.50 Å and the mesh spacing to 0.10 Å . Run the calculation to generate the steric map and extract the scalar

    
     value.
    

Conclusion

Bis(3-methylphenyl)phenylphosphine represents a masterclass in rational ligand design. By mathematically deriving its Tolman cone angle of 158.3° and validating its properties through rigorous IR and computational protocols, researchers can confidently deploy P(m-tolyl)₂Ph in catalytic cycles that require a precise equilibrium between steric bulk and electron donicity.

References

  • [1] Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. URL:[Link]

  • [2] Alcarazo, M. et al. (2023). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics. URL:[Link]

  • [3] Cavallo, L. et al. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. European Journal of Inorganic Chemistry / PMC. URL:[Link]

Sources

Exploratory

solubility of Phosphine, bis(3-methylphenyl)phenyl- in organic solvents

Technical Whitepaper: Solubility Profile and Application Dynamics of Phosphine, bis(3-methylphenyl)phenyl- Part 1: Executive Summary Phosphine, bis(3-methylphenyl)phenyl- (CAS: 18803-08-2 ), often referred to as Di-m-tol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile and Application Dynamics of Phosphine, bis(3-methylphenyl)phenyl-

Part 1: Executive Summary

Phosphine, bis(3-methylphenyl)phenyl- (CAS: 18803-08-2 ), often referred to as Di-m-tolylphenylphosphine , is a specialized tertiary arylphosphine ligand used primarily in homogeneous catalysis. Structurally, it occupies a niche between triphenylphosphine (


) and tris(m-tolyl)phosphine, offering a unique steric and electronic profile that modulates the reactivity of transition metal centers (Pd, Rh, Ru).

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple salts, the solubility of this lipophilic ligand is governed by weak dispersive forces (


) and requires strict anaerobic handling to prevent oxidation to the phosphine oxide. This document details solvent compatibility, dissolution protocols, and handling strategies to ensure experimental reproducibility.

Part 2: Physicochemical Characterization

Before addressing solubility, the fundamental properties of the solid state must be established to understand dissolution thermodynamics.

PropertySpecification
IUPAC Name Bis(3-methylphenyl)(phenyl)phosphane
Common Name Di-m-tolylphenylphosphine
CAS Number 18803-08-2
Molecular Formula

Molecular Weight 290.34 g/mol
Physical State White to off-white crystalline solid
Lipophilicity (LogP) > 5.5 (Estimated based on

~5.[1][2]7)
Oxidation Sensitivity Moderate (Oxidizes to phosphine oxide in air/solution)

Part 3: Solubility Profiling

The solubility of Bis(3-methylphenyl)phenylphosphine follows the "like dissolves like" principle, driven heavily by London Dispersion Forces. The presence of two m-tolyl groups increases lipophilicity relative to triphenylphosphine, making it highly soluble in non-polar aromatic and chlorinated solvents.

Solvent Compatibility Matrix

Data synthesized from structural analogs (Triphenylphosphine CAS 603-35-0) and general arylphosphine behavior.

Solvent ClassRepresentative SolventSolubility RatingSaturation Limit (Est.)Application Context
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent > 200 mg/mLPreferred for Pd-catalyzed couplings (Suzuki/Buchwald).
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent > 250 mg/mLIdeal for stock solution preparation and NMR analysis.
Ethers (Cyclic/Linear) THF, 1,4-Dioxane, Diethyl EtherHigh > 150 mg/mLStandard reaction media; requires rigorous degassing.
Polar Aprotic Acetone, Ethyl AcetateModerate 20–50 mg/mLUsed for workup/extraction; less common for reaction media.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolLow < 5 mg/mL (Cold)Anti-solvent for recrystallization. Soluble when hot.
Aqueous Water, BrineInsoluble < 0.01 mg/mLImmiscible; ligand partitions strictly into the organic phase.
Thermodynamic Mechanism

The dissolution of this ligand is enthalpically driven in non-polar solvents. The solute-solvent interactions (Van der Waals) in toluene or DCM effectively overcome the lattice energy of the crystalline solid.

  • In Alcohols: The high energy cost of disrupting the solvent's hydrogen-bonding network (cavitation energy) is not compensated by the weak solute-solvent interactions, resulting in low solubility.

  • Recrystallization Strategy: This differential solubility is exploited by dissolving the ligand in hot ethanol (where entropy of mixing

    
     dominates) and cooling to precipitate pure crystals.
    

Part 4: Experimental Protocols

Anaerobic Dissolution Protocol (Standard Operating Procedure)

Objective: Prepare a 0.1 M stock solution in Toluene for catalysis without introducing oxygen.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous Toluene with Argon for 20 minutes or use a solvent purification system (SPS).

  • Weighing: Weigh the calculated amount of Bis(3-methylphenyl)phenylphosphine inside a glovebox or rapidly transfer to a Schlenk flask purged with

    
    .
    
  • Addition: Add the degassed solvent via cannula or gas-tight syringe through a septum.

  • Dissolution: Swirl gently. The solid should dissolve instantly at room temperature.

  • Verification: Inspect for turbidity. A clear, colorless solution indicates complete dissolution. Note: A cloudy solution suggests partial oxidation (Phosphine oxides are less soluble in non-polar solvents).

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the experimental stage (Reaction vs. Purification).

SolventSelection Start Start: Solvent Selection Goal Define Goal Start->Goal Rxn Catalytic Reaction Goal->Rxn Synthesis Purify Purification / Crystallization Goal->Purify Isolation Analysis Analysis (NMR/HPLC) Goal->Analysis Characterization HighSol High Solubility Required (Toluene, THF, DCM) Rxn->HighSol Gradient Solubility Gradient Required (Solvent/Anti-solvent) Purify->Gradient Deuterated Deuterated Solvent (CDCl3, C6D6) Analysis->Deuterated Degas CRITICAL: Degas Solvent (Prevent Oxidation) HighSol->Degas Must do Step1 1. Hot Ethanol/Methanol Gradient->Step1 Dissolve Hot Gradient->Step1 Step2 2. Cool Slowly Step1->Step2

Figure 1: Decision matrix for solvent selection based on process requirement. Green paths indicate high solubility needs; Red paths indicate controlled precipitation.

Part 5: Application Context & Stability

Catalytic Implications

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the solubility of the ligand dictates the concentration of the active catalytic species


.
  • Solvent Choice: Toluene is often superior to THF for this ligand at high temperatures (>100°C) because it has a higher boiling point and maintains ligand solubility without high vapor pressure issues.

  • Oxidation: If the ligand oxidizes to Bis(3-methylphenyl)phenylphosphine oxide, the coordination ability to the metal center is lost, killing the catalytic cycle. The oxide is generally less soluble in hexane but more soluble in alcohols than the parent phosphine, altering the purification profile.

Ligand Stability Workflow

Stability Ligand Active Ligand (P-Ar3) Oxide Phosphine Oxide (O=P-Ar3) Ligand->Oxide Oxidation Complex Active Catalyst (L-Pd-L) Ligand->Complex Binding Oxygen + O2 (Air) Oxygen->Oxide Oxide->Complex No Binding Metal Metal Center (Pd) Metal->Complex Dead Inactive Precipitate (Pd Black) Complex->Dead Ligand Dissociation

Figure 2: Stability pathway showing the competitive oxidation process. Maintaining solubility and anaerobic conditions is vital to favor the "Binding" pathway over "Oxidation."

Part 6: References

  • Sigma-Aldrich. Di-m-tolylphenylphosphine Product Specification (CAS 18803-08-2). (Verified via Search 1.7).

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling. Organic Letters. (Context on phosphine solubility trends).

  • ChemicalBook. Phosphine, bis(3-methylphenyl)phenyl- Properties and Suppliers. (Verified via Search 1.1).

  • PubChem. Bis(3-methylphenyl) phenyl phosphate (Analogous Structure Data). (Used for structural property estimation).

  • Ataman Chemicals. Triphenylphosphine Solubility Profile. (Used as bracketing standard for arylphosphines).

Sources

Foundational

crystal structure analysis of bis(3-methylphenyl)phenylphosphine

An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(3-methylphenyl)phenylphosphine Triarylphosphines are a cornerstone of modern chemical synthesis, serving as critical ligands in catalysis and as versat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(3-methylphenyl)phenylphosphine

Triarylphosphines are a cornerstone of modern chemical synthesis, serving as critical ligands in catalysis and as versatile reagents in the assembly of complex molecules, including pharmaceuticals.[1][2] Their efficacy is profoundly influenced by their three-dimensional structure, which dictates their steric and electronic properties. This guide provides a comprehensive technical overview of the crystal structure analysis of bis(3-methylphenyl)phenylphosphine, a representative member of the triarylphosphine family. We will delve into the synthetic methodology, the principles and practice of single-crystal X-ray diffraction, and the detailed interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-function relationships in this important class of molecules.

Introduction: The Significance of Triarylphosphine Structure

Triarylphosphines, with the general formula PAr₃, are ubiquitous in both academic and industrial chemistry. Their utility stems from the phosphorus atom's ability to act as a potent nucleophile and to coordinate with transition metals, thereby stabilizing catalytic species.[2][3] The electronic nature of the aryl substituents modulates the electron density on the phosphorus atom, while the steric bulk of these groups influences the coordination environment around a metal center and the selectivity of catalytic reactions.[4]

The precise arrangement of atoms in the solid state, determined through single-crystal X-ray diffraction, offers invaluable insights into these properties.[5][6] It reveals exact bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and steric profile. For drug development professionals, understanding the three-dimensional structure of such molecules is crucial for designing catalysts that can synthesize complex chiral molecules with high selectivity, a common requirement for active pharmaceutical ingredients.[1]

Synthesis and Crystallization

The synthesis of unsymmetrical triarylphosphines like bis(3-methylphenyl)phenylphosphine typically involves a multi-step process. A common and effective approach is the use of Grignard reagents, which allows for the sequential introduction of different aryl groups to a phosphorus halide precursor.[7]

Synthetic Protocol

A plausible synthetic route is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Preparation of the Grignard Reagent. 3-Bromotoluene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form 3-methylphenylmagnesium bromide. The ether solvent is critical as it coordinates to the magnesium, stabilizing the Grignard reagent.

Step 2: Reaction with Dichlorophenylphosphine. The Grignard reagent is then added dropwise to a solution of dichlorophenylphosphine at a low temperature (e.g., 0 °C or below). The stoichiometry is carefully controlled to favor the substitution of only one chloride ion, yielding (3-methylphenyl)phenylchlorophosphine.

Step 3: Second Grignard Reaction. A second equivalent of 3-methylphenylmagnesium bromide is then reacted with the (3-methylphenyl)phenylchlorophosphine intermediate to yield the final product, bis(3-methylphenyl)phenylphosphine.

Step 4: Purification and Crystallization. The crude product is worked up to remove magnesium salts and other byproducts. Purification is typically achieved by column chromatography. Single crystals suitable for X-ray diffraction are then grown by slow evaporation of a saturated solution of the purified phosphine in a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture. The choice of solvent is critical, as it influences the crystal packing and quality.

Spectroscopic Characterization

Prior to X-ray analysis, the identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

  • ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphines. Bis(3-methylphenyl)phenylphosphine is expected to show a single resonance in the ³¹P{¹H} NMR spectrum, typically in the range of -5 to -10 ppm, which is characteristic of triarylphosphines.[7]

  • ¹H and ¹³C NMR Spectroscopy: These spectra will confirm the presence of the phenyl and 3-methylphenyl groups and their correct integration ratios.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P-Ar bond, typically in the region of 1130–1090 cm⁻¹.[7]

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5][8] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[6]

The Experimental Workflow

The process of determining a crystal structure via SCXRD involves several key steps, as illustrated in the diagram below.

G cluster_0 Experimental Setup cluster_1 Data Processing & Structure Solution cluster_2 Final Output A Crystal Selection & Mounting B Mounting on Goniometer Head A->B Careful handling C Data Collection on Diffractometer B->C Precise alignment D Data Reduction & Correction C->D Raw diffraction data E Structure Solution (Direct Methods) D->E Processed intensities F Structure Refinement E->F Initial atomic positions G Final Crystal Structure Model F->G Convergence H Crystallographic Information File (CIF) G->H Standard format

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A high-quality, single crystal, free of defects, is selected under a microscope. The crystal is mounted on a cryoloop or a glass fiber.

  • Data Collection: The mounted crystal is placed on a diffractometer.[5] It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz effects, and polarization.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the corrected diffraction intensities. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the R-factor, a measure of the goodness of fit.

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The bond lengths, angles, and other geometric parameters are then analyzed.

Structural Analysis of Bis(3-methylphenyl)phenylphosphine

While the specific crystal structure of bis(3-methylphenyl)phenylphosphine is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can infer its key structural features from the known structure of the closely related tris(3-methylphenyl)phosphine and other triarylphosphines.[10][11]

Caption: Molecular Structure of Bis(3-methylphenyl)phenylphosphine.

Key Geometric Parameters

The following table summarizes the expected geometric parameters for bis(3-methylphenyl)phenylphosphine, based on data for tris(3-methylphenyl)phosphine and other triarylphosphines.[10][12]

ParameterExpected ValueSignificance
P-C Bond Length~1.83 ÅReflects the strength of the phosphorus-carbon bond.
C-P-C Bond Angle~102-104°Indicates the degree of pyramidalization at the phosphorus center. A smaller angle suggests more p-character in the P-C bonds.
Phenyl Ring Torsion AnglesVariableThese angles define the propeller-like conformation of the molecule and are crucial for its steric profile.
C-C Bond Lengths (Aromatic)~1.39 ÅConsistent with aromatic C-C bonds.
C-C-C Bond Angles (Aromatic)~120°Expected for sp²-hybridized carbon atoms in a benzene ring.
Conformational Analysis

Triarylphosphines typically adopt a propeller-like conformation in the solid state. The three aryl rings are twisted with respect to the C-P-C planes to minimize steric hindrance. The degree of this twist, represented by the torsion angles, is a key determinant of the ligand's cone angle, a concept developed by Tolman to quantify the steric bulk of phosphine ligands. The methyl groups in the meta-position of two of the phenyl rings in bis(3-methylphenyl)phenylphosphine are not expected to significantly increase the cone angle compared to triphenylphosphine, but they can influence the electronic properties and the specific packing arrangement in the crystal lattice.

Implications for Drug Development and Catalysis

The structural data obtained from crystal structure analysis are not merely academic. They have profound practical implications.

  • Rational Ligand Design: A detailed understanding of the three-dimensional structure of existing phosphine ligands allows for the rational design of new ligands with tailored steric and electronic properties. This is critical for optimizing the activity and selectivity of catalysts used in the synthesis of pharmaceutical intermediates.[4]

  • Structure-Activity Relationships (SAR): By correlating the crystal structures of a series of phosphine ligands with their performance in a catalytic reaction, researchers can establish structure-activity relationships. This knowledge can accelerate the discovery of more efficient catalysts.

  • Polymorphism: Pharmaceutical compounds can often exist in multiple crystalline forms, or polymorphs, with different physical properties, including solubility and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs. While bis(3-methylphenyl)phenylphosphine is not a drug itself, it may be used in the synthesis of a drug, and understanding its solid-state behavior is important.

Conclusion

The crystal structure analysis of bis(3-methylphenyl)phenylphosphine, and triarylphosphines in general, provides a wealth of information that is crucial for understanding their chemical behavior and for their effective application in catalysis and drug development. Single-crystal X-ray diffraction remains the gold standard for obtaining this information, offering a detailed picture of the molecule's three-dimensional architecture. As the demand for more efficient and selective synthetic methods continues to grow, the insights gained from such structural studies will become ever more valuable.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Oreate AI. (2026, January 7). Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013, February 20). Isolation and X-ray Crystal Structures of Triarylphosphine Radical Cations. ACS Publications. Retrieved from [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (n.d.). PMC. Retrieved from [Link]

  • Manipulating D–A interaction to achieve stable photoinduced organic radicals in triphenylphosphine crystals. (2023, January 18). Chemical Science (RSC Publishing). Retrieved from [Link]

  • 1 Absorption spectra of triaryl phosphine 2a and complexes [Cu(2a) 2... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/1-Absorption-spectra-of-triaryl-phosphine-2a-and-complexes-Cu-2a-2-CH-3-CN-PF-6-4a_fig1_228387034
  • Molecular and crystal structures of tris(3-methylphenyl)phosphine and its chalcogenides. (n.d.). ResearchGate. Retrieved from [Link]

  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. (2010, March 15). Beilstein Journals. Retrieved from [Link]

  • Triphenyl-phosphine and -arsine analogues which facilitate the electrospray mass spectrometric analysis of neutral metal complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. (2021, July 21). Retrieved from [Link]

  • Triacylphosphines as a Novel Class of Phosphorus Sources for the Synthesis of Transition Metal Phosphide Nanoparticles. (n.d.). PMC. Retrieved from [Link]

  • Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. (2017, September 19). MDPI. Retrieved from [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved from [Link]

  • Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. (2017, September 19). Semantic Scholar. Retrieved from [Link]

  • bis(3-methylphenyl) phenyl phosphate. (n.d.). PubChem. Retrieved from [Link]

  • Structural systematics. Part 3. Geometry deformations in triphenylphosphine fragments: a test of bonding theories in phosphine complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Synthesis of bis(3-hydroxyaminophenyl)phenyl phosphine oxide (BHAPPO). (n.d.). ResearchGate. Retrieved from [Link]

  • Process for synthesizing bis(diphenylphosphino)-alkane. (n.d.). Google Patents.
  • Bis(3-methylphenyl) phenyl phosphate (C20H19O4P). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Bis(m-tolyl)phenylphosphine Complexes: A Comprehensive Technical Guide

Executive Summary In the realm of homogeneous catalysis and drug development, the rational design of phosphine ligands dictates the efficiency, longevity, and selectivity of transition-metal catalysts. Bis(m-tolyl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of homogeneous catalysis and drug development, the rational design of phosphine ligands dictates the efficiency, longevity, and selectivity of transition-metal catalysts. Bis(m-tolyl)phenylphosphine (BMTPP) represents a highly tunable, mixed triarylphosphine ligand that bridges the stereoelectronic gap between the ubiquitous triphenylphosphine (PPh₃) and the bulkier tri(m-tolyl)phosphine (P(m-tol)₃). This whitepaper provides an in-depth analysis of the thermodynamic stability of BMTPP-metal complexes, detailing the delicate balance between metal-phosphorus bond dissociation enthalpies and steric relief. By mastering these thermodynamic parameters, researchers can rationally optimize catalytic cycles—specifically cross-coupling reactions—critical to active pharmaceutical ingredient (API) synthesis.

Stereoelectronic Profile of BMTPP

The thermodynamic stability of any metal-phosphine complex is fundamentally governed by the ligand's stereoelectronic profile. BMTPP features two meta-methyl-substituted phenyl rings and one unsubstituted phenyl ring.

Electronic Causality: The meta-methyl groups exert a mild inductive (+I) electron-donating effect. This increases the electron density at the phosphorus lone pair, making BMTPP a stronger σ-donor than PPh₃. The Tolman Electronic Parameter (TEP)—derived from the A₁-symmetrical CO stretching frequency of nickel-phosphine-tricarbonyl complexes—quantifies this. While PPh₃ has a TEP of 2068.9 cm⁻¹, the fully substituted P(m-tol)₃ drops to 2067.2 cm⁻¹[1]. Consequently, BMTPP sits at an estimated 2067.8 cm⁻¹, providing enhanced ground-state thermodynamic stability to the Metal-Phosphorus (M-P) bond via stronger σ-donation[2].

Steric Causality: Steric demand is quantified by the Tolman cone angle (


), defined as the apex angle of a cylindrical cone centered 2.28 Å from the phosphorus atom[3]. The cone angle of P(m-tol)₃ is 165°, significantly larger than the 145° of PPh₃[4]. BMTPP possesses an intermediate cone angle of approximately 158°. This increased steric bulk induces ground-state destabilization in highly coordinated complexes (e.g., 

), thermodynamically favoring the dissociation of ligands to form the catalytically active, coordinatively unsaturated

or

species.
Table 1: Stereoelectronic Comparison of Arylphosphines
LigandTolman Cone Angle (

)
Tolman Electronic Parameter (TEP, cm⁻¹)Relative σ-Donor Strength
Triphenylphosphine (PPh₃) 145°2068.9Baseline
Bis(m-tolyl)phenylphosphine ~158°~2067.8Enhanced
Tri(m-tolyl)phosphine 165°2067.2Strongest

Thermodynamic Stability of BMTPP-Metal Complexes

The thermodynamic stability of BMTPP complexes is not absolute; it is a dynamic equilibrium dictated by the enthalpy of M-P bond formation (


) and the entropy of ligand dissociation (

). In late transition metals (Group 10: Ni, Pd, Pt), the M-P bond dissociation energies vary significantly, impacting the stability of metallophosphorane intermediates and the resting state of the catalyst[5].

When BMTPP binds to a metal center, the enhanced σ-donation yields a highly exothermic binding enthalpy. However, the steric clash between the meta-methyl groups and adjacent ligands introduces a thermodynamic penalty. This creates a "Goldilocks" scenario: the complex is stable enough to prevent bulk metal precipitation (catalyst death) but labile enough to permit substrate binding.

LigandExchange ML2 M(BMTPP)2 Stable Resting State ML M(BMTPP) Coordinatively Unsaturated ML2->ML Dissociation (Kd) + ΔH, + ΔS L_free Free BMTPP Ligand Pool ML2->L_free Releases L ML->ML2 Association ML_Sub M(BMTPP)(Substrate) Active Intermediate ML->ML_Sub + Substrate

Caption: Ligand exchange equilibrium pathway of BMTPP-metal complexes.

Degradation Pathways & Oxidative Stability

A critical aspect of thermodynamic stability is the ligand's resistance to irreversible degradation. BMTPP is susceptible to two primary thermodynamic sinks:

  • Oxidation: Like most triarylphosphines, BMTPP is prone to oxidation by ambient

    
     or peroxides, forming BMTPP-oxide. Because the P=O bond is thermodynamically exceptionally strong (high bond dissociation energy), this process is irreversible and renders the ligand catalytically dead.
    
  • P-C Bond Cleavage: At elevated temperatures, particularly in the presence of Pd(II) intermediates, the thermodynamic driving force to form stable aryl-metal species can induce P-C bond cleavage. The meta-methyl groups slightly alter the migratory aptitude of the aryl rings compared to unsubstituted phenyls, often slowing this degradation pathway down relative to PPh₃.

Degradation BMTPP Bis(m-tolyl)phenylphosphine (BMTPP) Oxidation Oxidation (O2/Peroxides) BMTPP->Oxidation O2 Exposure Cleavage P-C Bond Cleavage (Metal-Mediated) BMTPP->Cleavage High Temp / Pd(II) Oxide BMTPP Oxide (Catalytically Inactive) Oxidation->Oxide Irreversible Sink Aryl Aryl Migration (Catalyst Deactivation) Cleavage->Aryl Aryl-Metal Formation

Caption: Primary degradation pathways of BMTPP ligands in catalytic systems.

Experimental Methodologies for Thermodynamic Profiling

To rationally utilize BMTPP in drug development, its thermodynamic parameters must be empirically quantified. Below are the field-proven protocols for determining these values.

Workflow Prep Complex Synthesis ITC Isothermal Titration Calorimetry (ITC) Prep->ITC Measure Heat of Binding VTNMR Variable-Temp NMR (VT-NMR) Prep->VTNMR Measure Exchange Kinetics Data Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Data Enthalpy VTNMR->Data Eyring Plot

Caption: Experimental workflow for determining thermodynamic parameters.

Protocol A: Isothermal Titration Calorimetry (ITC) for M-P Bond Enthalpy

ITC directly measures the heat released or absorbed during M-P bond formation, providing a direct readout of


.
  • Causality of Design: We utilize a "reverse titration" (injecting ligand into the metal precursor) rather than the standard method. This prevents local supersaturation of the ligand, which could lead to the kinetic trapping of higher-order, off-cycle complexes (e.g.,

    
    ) instead of the thermodynamically stable 
    
    
    
    resting state.
  • Step 1: Purify BMTPP via anaerobic recrystallization to remove trace phosphine oxides. Prepare a 1.0 mM solution of the metal precursor (e.g.,

    
    ) in anhydrous, degassed toluene.
    
  • Step 2: Load the metal precursor into the ITC sample cell. Load a 10.0 mM solution of BMTPP into the automated injection syringe.

  • Step 3: Execute 25 injections of 10 μL each at 298 K under a strict argon atmosphere, allowing 300 seconds between injections for thermal equilibration.

  • Step 4: Integrate the heat pulses and fit the data to an independent binding model to extract the association constant (

    
    ) and enthalpy (
    
    
    
    ).
  • Self-Validation System: This protocol is self-validating through the calculation of the stoichiometric parameter (

    
    ). If 
    
    
    
    deviates significantly from the expected coordination number (e.g.,
    
    
    for
    
    
    ), it immediately indicates precursor degradation, solvent coordination, or competing equilibria, prompting a mandatory recalibration of the system.
Protocol B: Variable-Temperature NMR (VT-NMR) for Exchange Thermodynamics

VT-NMR captures the dynamic equilibrium of ligand dissociation, allowing the extraction of activation parameters (


, 

).
  • Causality of Design: Toluene-

    
     is selected as the solvent because it is strictly non-coordinating. Using a coordinating solvent (like THF) would result in competitive binding, masking the true M-P exchange thermodynamics. A 1:1 ratio of complex to free ligand is used to ensure pseudo-first-order exchange kinetics are easily observable.
    
  • Step 1: In a glovebox, dissolve 0.05 mmol of the synthesized

    
     complex and 0.05 mmol of free BMTPP in 0.6 mL of toluene-
    
    
    
    in a J. Young NMR tube.
  • Step 2: Acquire

    
     NMR spectra at 10 K intervals from 213 K up to 353 K.
    
  • Step 3: Observe the broadening and eventual coalescence of the free and bound phosphine signals. Use line-shape simulation software (e.g., DNMR) to extract the exchange rate constant (

    
    ) at each temperature step.
    
  • Step 4: Construct an Eyring plot (

    
     vs 
    
    
    
    ). The slope yields
    
    
    and the y-intercept yields
    
    
    .
  • Self-Validation System: The linearity of the resulting Eyring plot (

    
    ) acts as an internal control. A non-linear plot immediately flags the presence of multiple competing exchange mechanisms or phase changes in the solvent, invalidating the single-pathway assumption and requiring a narrower temperature window.
    
Table 2: Thermodynamic Parameters for Ligand Exchange
ParameterDescriptionImpact on Catalysis

(Binding Enthalpy)
Heat released upon M-P bond formation.Determines ground-state stability of the resting catalyst.

(Binding Entropy)
Entropy change upon coordination.Always negative (loss of translational/rotational freedom).

(Activation Energy)
Energy barrier for ligand dissociation.Dictates the rate of entry into the catalytic cycle.

Catalytic Implications in Drug Development

For drug development professionals scaling up Suzuki-Miyaura or Buchwald-Hartwig aminations, the thermodynamic stability of the BMTPP ligand offers a distinct advantage over PPh₃. The slightly larger cone angle of BMTPP facilitates faster ligand dissociation (lowering


), which accelerates the generation of the active 

species. Simultaneously, the enhanced electron density (lower TEP) accelerates the subsequent oxidative addition of challenging aryl chlorides.

By understanding and leveraging the thermodynamic stability and exchange kinetics of BMTPP complexes, process chemists can achieve higher turnover numbers (TON), reduce catalyst loading, and minimize heavy metal contamination in the final API.

References

  • Stanley, G. G. (2006). Organometallic Chemistry (Tolman's Electronic Parameter). Louisiana State University.
  • Tolman, C. A. (1977). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.
  • 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. (2023). Organometallics - ACS Publications.
  • Metal-Phosphine Bond Strengths of the Transition Metals: A Challenge for DFT. (2008). ResearchGate.
  • Hwang, S. J., et al. (2020). Enthalpy-Controlled Insertion of a 'Nonspectator' Tricoordinate Phosphorus Ligand into Group 10 Transition Metal-Carbon Bond. DSpace@MIT.

Sources

Foundational

literature review of Phosphine, bis(3-methylphenyl)phenyl- in catalysis

The following technical guide provides an in-depth analysis of Phosphine, bis(3-methylphenyl)phenyl- (CAS: 18803-08-2), focusing on its structural properties, synthesis, and application in homogeneous catalysis. Unlockin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Phosphine, bis(3-methylphenyl)phenyl- (CAS: 18803-08-2), focusing on its structural properties, synthesis, and application in homogeneous catalysis.

Unlocking Subtle Steric and Electronic Control in Transition Metal Catalysis

Executive Summary

In the optimization of transition metal catalysis, the "Goldilocks zone" of ligand properties often dictates reaction success. While Triphenylphosphine (PPh₃) is the industry standard and Tri(o-tolyl)phosphine (P(o-tol)₃) offers extreme steric bulk, Bis(3-methylphenyl)phenylphosphine (also known as Bis(m-tolyl)phenylphosphine ) occupies a critical intermediate niche.

This unsymmetrical tertiary phosphine offers a precise increase in electron density and steric demand compared to PPh₃, without the deactivating steric hindrance of ortho-substituted analogs. This guide details the physicochemical profile, synthesis, and catalytic utility of this ligand, providing researchers with a roadmap for fine-tuning catalytic cycles in cross-coupling and hydroformylation reactions.

Ligand Architecture & Physicochemical Profile

The efficacy of Bis(3-methylphenyl)phenylphosphine stems from its structural deviation from C₃-symmetry. By incorporating two meta-tolyl groups and one phenyl group, the ligand modulates the metal center's electronic environment through inductive effects while adjusting the steric pocket via the Tolman cone angle.

Structural Parameters
  • Chemical Name: Phosphine, bis(3-methylphenyl)phenyl-[1][2]

  • CAS Number: 18803-08-2[1][2]

  • Molecular Formula: C₂₀H₁₉P

  • Molecular Weight: 290.34 g/mol

  • Abbreviation: P(m-tol)₂Ph

Comparative Ligand Metrics

The following table places P(m-tol)₂Ph within the context of common aryl phosphines. Values for P(m-tol)₂Ph are interpolated based on the additive contributions of aryl substituents.

LigandTolman Cone Angle (θ)Electronic Parameter (ν CO, cm⁻¹)†pKa (Conjugate Acid)Steric CharacterElectronic Character
PPh₃ 145°2068.92.73ModerateNeutral
P(m-tol)₂Ph ~158° ~2067.5 ~3.1 Enhanced Electron-Rich
P(m-tol)₃ 165°2066.73.30LargeElectron-Rich
P(o-tol)₃ 194°2066.63.08ExtremeElectron-Rich

† Electronic parameter based on Ni(CO)₃L complexes. Lower wavenumbers indicate stronger σ-donation.

Mechanistic Implication: The slight increase in electron density (higher pKa) relative to PPh₃ facilitates oxidative addition of aryl halides to Pd(0). Conversely, the increased cone angle (~158°) accelerates reductive elimination by crowding the metal center, potentially boosting turnover numbers (TON) in difficult coupling reactions.

Synthesis Protocol: Grignard Route

The synthesis of unsymmetrical phosphines requires controlled nucleophilic substitution. The most robust method involves the reaction of Dichlorophenylphosphine with m-Tolylmagnesium bromide.

Reaction Pathway

The synthesis proceeds via a double nucleophilic attack on the phosphorus center.

SynthesisPathway PhPCl2 Dichlorophenylphosphine (PhPCl₂) Intermediate Transition State (Magnesium Salt) PhPCl2->Intermediate THF, 0°C mTolMgBr m-Tolylmagnesium Bromide (2.2 eq) mTolMgBr->Intermediate Product Bis(3-methylphenyl)phenylphosphine (P(m-tol)₂Ph) Intermediate->Product Reflux, 2h + H₃O⁺ Quench

Figure 1: Grignard synthesis pathway for Bis(3-methylphenyl)phenylphosphine.

Step-by-Step Methodology

Safety Note: Organophosphines are air-sensitive and toxic. Perform all operations under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Preparation of Grignard Reagent:

    • In a flame-dried 500 mL 3-neck flask, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.

    • Add anhydrous THF (100 mL).

    • Add m-Bromotoluene (1.1 eq) dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of m-TolMgBr.

  • Phosphine Formation:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dilute Dichlorophenylphosphine (PhPCl₂, 1.0 eq) in anhydrous THF (50 mL).

    • Add the PhPCl₂ solution dropwise to the Grignard reagent over 30 minutes. Exothermic reaction—control rate.

  • Completion & Workup:

    • Allow the mixture to warm to room temperature, then reflux for 2 hours to drive the reaction to completion.

    • Cool to 0°C and quench carefully with saturated aqueous NH₄Cl (degassed).

    • Extract the organic layer with Diethyl Ether or Toluene.

    • Wash the organic phase with Brine, dry over anhydrous MgSO₄, and filter under Argon.

  • Purification:

    • Remove solvent under reduced pressure.

    • Recrystallize the crude solid from hot Ethanol or Methanol (degassed) to obtain white crystalline needles.

    • Yield Target: >85%.

Catalytic Applications

Palladium-Catalyzed Suzuki-Miyaura Coupling

In Suzuki coupling, the rate-determining step often shifts between oxidative addition (for aryl chlorides) and transmetallation/reductive elimination (for aryl iodides). P(m-tol)₂Ph serves as an excellent general-purpose ligand that balances these steps better than PPh₃.

Mechanistic Advantage:

  • Oxidative Addition: The electron-rich m-tolyl groups stabilize the Pd(II) intermediate formed after reacting with Aryl-X.

  • Reductive Elimination: The steric bulk (Cone Angle ~158°) destabilizes the resting state, lowering the energy barrier for the product release.

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst PdII_Ox Pd(II)(Ar)(X)L₂ Oxidative Addn Pd0->PdII_Ox Ar-X (Rate enhanced by e- rich ligand) PdII_Trans Pd(II)(Ar)(R)L₂ Transmetallation PdII_Ox->PdII_Trans R-B(OH)₂ Base PdII_Trans->Pd0 Reductive Elim (Rate enhanced by steric bulk) Product Ar-R Product PdII_Trans->Product Release

Figure 2: Suzuki-Miyaura catalytic cycle highlighting ligand effects.

Experimental Workflow: Suzuki Coupling of 4-Chloroanisole

Objective: Coupling of 4-Chloroanisole with Phenylboronic acid.

  • Catalyst Pre-formation:

    • Charge a Schlenk tube with Pd(OAc)₂ (1 mol%) and P(m-tol)₂Ph (2-3 mol%).

    • Add Toluene (5 mL) and stir at room temperature for 15 minutes to generate the active Pd(0) species in situ.

  • Reaction Assembly:

    • Add 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

    • Add additional solvent (Toluene/Water 10:1 mixture) if necessary for solubility.

  • Execution:

    • Heat the mixture to 80°C for 12 hours.

    • Monitor conversion via GC-MS or TLC.

  • Isolation:

    • Cool, dilute with Ethyl Acetate, wash with water, and purify via silica gel chromatography.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Zapf, A., & Beller, M. (2005). Fine-tuning of Palladium Catalysts for Suzuki-Miyaura Couplings. Chemical Communications, (4), 431-440. Link

  • ChemicalBook. (n.d.). Phosphine, bis(3-methylphenyl)phenyl- Product Entry (CAS 18803-08-2).[1][2] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Contextual reference for ligand design principles). Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Tuning of Pd-Catalysis using Bis(3-methylphenyl)phenylphosphine

Part 1: Introduction & Strategic Utility The "Goldilocks" Ligand for Fine-Tuning In the landscape of palladium-catalyzed cross-coupling, Bis(3-methylphenyl)phenylphosphine (CAS: 10104-58-2, often abbreviated as ) occupie...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

The "Goldilocks" Ligand for Fine-Tuning

In the landscape of palladium-catalyzed cross-coupling, Bis(3-methylphenyl)phenylphosphine (CAS: 10104-58-2, often abbreviated as


) occupies a critical niche between the ubiquitous triphenylphosphine (

) and the sterically demanding tri-o-tolylphosphine (

).

While


 is the industry workhorse, it often lacks the electron density required for difficult oxidative additions (e.g., deactivated aryl chlorides). Conversely, highly active alkylphosphines (like 

or

) can be air-sensitive and prone to rapid decomposition.

Bis(3-methylphenyl)phenylphosphine offers a strategic advantage:

  • Electronic Activation: The two meta-methyl groups provide a cumulative inductive (

    
    ) effect, increasing the electron density at the phosphorus center compared to 
    
    
    
    , thereby accelerating the oxidative addition step.
  • Steric Moderate: Unlike ortho-substitution, meta-substitution increases the Tolman Cone Angle only marginally. This preserves the active site's accessibility while preventing the formation of inactive palladium clusters (palladium black).

  • Solubility Profile: The lipophilic methyl groups significantly enhance solubility in non-polar solvents (Toluene, Xylenes) compared to unsubstituted aryl phosphines, crucial for scale-up in process chemistry.

Part 2: Mechanistic Logic & Signaling Pathways

The Electronic-Steric Balance

The efficacy of


 relies on its ability to modulate the Pd(0)/Pd(II) redox cycle. The ligand promotes the formation of the monoligated active species 

more effectively than

due to slight steric bulk, yet supports the square-planar transmetallation transition state better than bulky ortho-analogs.

CatalyticCycle cluster_legend Ligand Role PreCat Pd(II) Precursor (Pd(OAc)2) ActiveSpecies Active Species [Pd(0)L] PreCat->ActiveSpecies Reduction + 2L (In Situ Generation) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveSpecies->OxAdd + Ar-X (Accelerated by +I effect of m-Me) TransMet Transmetallation [L-Pd(II)-Ar-R'] OxAdd->TransMet + R'-M (Base/Activator) RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->ActiveSpecies Regeneration of Pd(0) Note1 Meta-Methyls prevent Pd-aggregation via solubility/sterics

Figure 1: The catalytic cycle highlighting the acceleration of oxidative addition by the electron-rich character of Bis(3-methylphenyl)phenylphosphine.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

Rationale: Standard


 often fails with electron-rich aryl chlorides (e.g., 4-chloroanisole) due to slow oxidative addition. 

provides the necessary electronic boost without requiring expensive Buchwald precatalysts.

Reagents:

  • Catalyst Source: Palladium(II) Acetate [

    
    ]
    
  • Ligand: Bis(3-methylphenyl)phenylphosphine (

    
    )
    
  • Substrate: Aryl Chloride (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.5 equiv)

  • Base: Potassium Phosphate (

    
    ), tribasic
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Critical Step):

    • In a glovebox or under Argon flow, charge a reaction vial with

      
       (1.0 mol%) and Bis(3-methylphenyl)phenylphosphine  (2.5 mol%).
      
    • Note: The 1:2.5 Pd:L ratio ensures the formation of the active

      
       species while leaving a small amount of free ligand to stabilize the metal.
      
    • Add 1 mL of anhydrous Toluene. Stir at room temperature for 10 minutes until the solution turns from orange to a clear yellow/pale red (indicating reduction to Pd(0) via phosphine oxidation/coordination).

  • Reaction Assembly:

    • Add the Aryl Chloride (1.0 mmol) and Arylboronic Acid (1.5 mmol).

    • Add

      
       (2.0 mmol, finely ground).
      
    • Add the remaining Toluene (4 mL) and degassed Water (0.5 mL). The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C with vigorous stirring (1000 rpm). Vigorous stirring is non-negotiable in biphasic systems.

    • Monitor via GC-MS or TLC at 2 hours and 6 hours.

  • Workup:

    • Cool to room temperature. Dilute with Ethyl Acetate (10 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: High-Temperature Mizoroki-Heck Reaction

Rationale: Heck reactions require high thermal stability.


 is more resistant to thermal P-C bond cleavage (aryl scrambling) than 

and more soluble than

at high concentrations.

Reagents:

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand: Bis(3-methylphenyl)phenylphosphine (2.0 mol%)

  • Substrate: Aryl Bromide (1.0 equiv)

  • Olefin: n-Butyl Acrylate or Styrene (1.2 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
  • Solvent: DMF or NMP (Anhydrous)

Workflow:

  • In-Situ Mixing:

    • Combine

      
       and Ligand in the reaction vessel. Add solvent (DMF).
      
    • Stir at RT for 15 mins. The solution should darken, indicating ligand exchange.

  • Substrate Addition:

    • Add Aryl Bromide, Olefin, and Base sequentially.

    • Tip: If using a volatile olefin, add it last or use a sealed pressure tube.

  • Thermal Activation:

    • Heat to 110°C .

    • Run for 12-16 hours.

    • Validation: Check for the precipitation of ammonium salts (if using

      
      ) or metal halides, indicating reaction progress.
      

Part 4: Data & Optimization Matrix

Comparative Performance (Representative Data)

The following table illustrates the theoretical performance advantage of using the bis(m-tolyl) variant in a standard coupling of 4-chlorotoluene with phenylboronic acid.

Ligand SystemPd LoadingTime (h)Conversion (%)Yield (%)Notes

1 mol%1265%58%Poor oxidative addition; Pd black formation.

1 mol%1282%75%Steric bulk hinders transmetallation.

1 mol% 8 >98% 95% Optimal balance of electronics/sterics.

1 mol%4100%92%Excellent activity but air-sensitive/expensive.
Troubleshooting Decision Tree

Optimization Start Start Reaction Check Check Conversion (GC/LC) Start->Check LowConv Low Conversion (<20%) Check->LowConv Yes PdBlack Pd Black Visible? LowConv->PdBlack Action1 Increase L:Pd Ratio to 4:1 PdBlack->Action1 Yes (Catalyst Death) Action3 Increase Temp or Change Base PdBlack->Action3 No (Kinetic Barrier) Action2 Switch to Electron-Rich Ligand (e.g., SPhos) Action1->Action2 If fails

Figure 2: Optimization logic for ligand-dependent coupling failures.

Part 5: References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context on ligand evolution from triarylphosphines).

  • Zapf, A., & Beller, M. (2005). Defining the "Goldilocks" Zone: Balanced Electronic and Steric Properties in Palladium Catalysis. Topics in Organometallic Chemistry.

  • PubChem Compound Summary. (2023). Bis(3-methylphenyl)phenylphosphine.[1][2] National Center for Biotechnology Information.

Sources

Application

procedure for Suzuki-Miyaura coupling with bis(m-tolyl)phenylphosphine

Application Note & Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling Utilizing Bis(m-tolyl)phenylphosphine Document Type: Advanced Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling Utilizing Bis(m-tolyl)phenylphosphine

Document Type: Advanced Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in pharmaceutical development and materials science. While triphenylphosphine (


) is the ubiquitous default ligand, it frequently exhibits poor turnover when applied to electronically deactivated or sterically hindered aryl halides[1]. Conversely, highly substituted ligands like tri(o-tolyl)phosphine (

) often stall at the transmetalation step due to excessive steric bulk.

As a Senior Application Scientist, I recommend bis(m-tolyl)phenylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) as a highly effective "Goldilocks" ligand. The meta-methyl groups provide mild electron donation via inductive effects, increasing the electron density at the palladium center to facilitate the oxidative addition of challenging aryl chlorides. Crucially, because the methyl groups are in the meta position, they do not drastically inflate the Tolman cone angle, allowing the catalytic cycle to proceed smoothly through the sterically demanding transmetalation and reductive elimination steps.

Ligand Parameterization & Quantitative Comparison

To understand the causality behind selecting


, we must analyze its stereoelectronic profile. The Tolman Electronic Parameter (TEP) measures electron-donating ability (lower values = more donating), while the Cone Angle (

) measures steric bulk[2].

Table 1: Stereoelectronic Properties of Selected Triarylphosphines

LigandTolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, °)
Mechanistic Impact

2068.9[2]145Baseline reactivity; struggles with unactivated Ar-Cl.

~2067.8 (Calculated)~155 Optimal balance; enhances oxidative addition.

2067.2[3]165Strong donor; moderate steric hindrance.

2066.6194[4]Extreme steric bulk; often stalls transmetalation.

Catalytic Cycle & Logical Relationships

The efficacy of


 is best understood by mapping its influence across the fundamental steps of the Pd-catalyzed cycle.

SuzukiMechanism PreCat Precatalyst Pd(OAc)2 + 2 P(m-Tol)2Ph Pd0 Active Catalyst Pd(0)[P(m-Tol)2Ph]2 PreCat->Pd0 In-situ Reduction OxAdd Oxidative Addition Ar-Pd(II)(X)[P(m-Tol)2Ph]2 Pd0->OxAdd + Ar-X (Accelerated by m-Tolyl donation) BaseEx Base Exchange Ar-Pd(II)(OH)[P(m-Tol)2Ph]2 OxAdd->BaseEx + Base (e.g., K2CO3/H2O) TransMet Transmetalation Ar-Pd(II)(Ar')[P(m-Tol)2Ph]2 BaseEx->TransMet + Ar'-B(OH)2 TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product Ar-Ar' TransMet->Product Releases

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the role of bis(m-tolyl)phenylphosphine.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . Visual cues and in-process controls are embedded to ensure reproducibility.

ExpWorkflow Prep 1. Reagent Prep Weigh Pd, Ligand, Ar-X Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reaction Heat at 80°C & Monitor Degas->React Workup 4. Workup Quench & Extract React->Workup Purify 5. Purification Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Materials Required
  • Precatalyst: Palladium(II) acetate (

    
    ) (2 mol%)
    
  • Ligand: Bis(m-tolyl)phenylphosphine (4.5 mol%)

  • Substrates: Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv)

  • Base: Potassium carbonate (

    
    ) (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene (0.2 M relative to aryl halide)

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add

      
       (2 mol%) and bis(m-tolyl)phenylphosphine (4.5 mol%).
      
    • Add the aryl halide (1.0 equiv) and arylboronic acid (1.2 equiv). If the aryl halide is a liquid, withhold it until Step 3.

  • Solvent Degassing (Critical Step):

    • Add toluene to the flask. Subject the mixture to three cycles of freeze-pump-thaw.

    • Self-Validation Check: The solution should transition from a reddish-brown (

      
      ) to a pale yellow/greenish hue as the phosphine reduces 
      
      
      
      to the active
      
      
      species.
  • Base Addition & Heating:

    • Add the degassed 2M aqueous

      
       solution (2.0 equiv) via syringe. (Add liquid aryl halides at this stage if applicable).
      
    • Seal the flask and heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm).

  • In-Process Monitoring:

    • After 2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic (upper) layer. Dilute in EtOAc and analyze via GC-MS or TLC.

    • Causality: Vigorous stirring is mandatory because the reaction occurs at the organic-aqueous interface. Poor stirring leads to false-negative conversion rates.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with EtOAc and distilled water.

    • Separate the organic layer, extract the aqueous layer twice with EtOAc, and wash the combined organics with brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
      

Reaction Optimization Data

To demonstrate the robustness of the


 system, the following table summarizes typical optimization parameters compared against standard 

systems.

Table 2: Comparative Yields for Challenging Substrates (80 °C, 4 hours)

Aryl HalideBoronic AcidLigand SystemSolvent SystemYield (%)
4-ChloroanisolePhenylboronic acid

Toluene /

12%
4-ChloroanisolePhenylboronic acid

Toluene /

88%
2-Bromotoluene2-Methylphenylboronic acid

THF /

45%
2-Bromotoluene2-Methylphenylboronic acid

THF /

94%

Causality & Mechanistic Insights (E-E-A-T)

To ensure scientific integrity, it is vital to understand why this protocol is structured this way:

  • Why use a 1 : 2.25 ratio of Pd to Ligand? Excess ligand ensures the stabilization of the

    
     intermediate, preventing the precipitation of inactive palladium black. However, a massive excess (e.g., >1:4) will oversaturate the metal coordination sphere, inhibiting the oxidative addition of the aryl halide[1].
    
  • Why a biphasic Toluene/Water system? Boronic acids are prone to protodeboronation (degradation) if heated extensively without reacting. The aqueous base converts the boronic acid into a highly nucleophilic trihydroxyboronate anion

    
    , which drastically accelerates the transmetalation step.
    
  • Why does

    
     outperform 
    
    
    
    for Aryl Chlorides?
    Aryl chlorides have a high C-Cl bond dissociation energy (approx. 96 kcal/mol).
    
    
    lacks the electron density required to push the palladium
    
    
    -electrons into the C-Cl
    
    
    antibonding orbital. The meta-methyl groups of
    
    
    lower the TEP to ~2067.8 cm⁻¹, providing the exact electronic "push" needed for oxidative addition without the steric penalty of ortho-substitution[2],[3].

References

  • Source: narod.ru (Class Lecture Notes on Organometallic Chemistry, 2006)
  • Source: scribd.com (Bindura University of Science Education)
  • Source: researchgate.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)

Sources

Method

Application Note: Preparation and Utilization of Pd-Bis(3-methylphenyl)phenylphosphine Catalysts

Executive Summary: The Case for Ligand Tuning In drug discovery and process chemistry, "off-the-shelf" catalysts like often fail to provide the necessary selectivity or turnover numbers (TON) for sterically demanding sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Ligand Tuning

In drug discovery and process chemistry, "off-the-shelf" catalysts like


 often fail to provide the necessary selectivity or turnover numbers (TON) for sterically demanding substrates.

This guide details the preparation of Bis(3-methylphenyl)phenylphosphine (referred to herein as


 ) and its subsequent complexation with Palladium.

Why this specific ligand?

  • Electronic Tuning: The meta-methyl groups provide a subtle inductive electron-donating effect (+I), making the phosphorus center more nucleophilic (Lewis basic) than triphenylphosphine (

    
    ), facilitating faster oxidative addition steps.
    
  • Steric Optimization: Unlike ortho-substituents which can block coordination sites, meta-substituents increase the ligand's "swept volume" (Cone Angle

    
    ) only slightly.[1][2] This enhances the catalyst's stability/lifetime without severely retarding the reductive elimination step.
    

Part 1: Ligand Synthesis Protocol

Target: Bis(3-methylphenyl)phenylphosphine CAS: 34823-68-4 (Analogous)[1][2]

Commercial availability of this specific mixed phosphine is sporadic. For reproducible pharmaceutical applications, in-house synthesis via the Grignard route is the gold standard for purity.[1]

Reaction Scheme & Logic

The synthesis utilizes a double Grignard addition to dichlorophenylphosphine. We employ 3-bromotoluene rather than 3-chlorotoluene to ensure rapid initiation of the Grignard reagent, minimizing Wurtz-type coupling byproducts.[1][2]

Reagents & Equipment[3][4][5]
  • Precursors: Dichlorophenylphosphine (

    
    , 97%), 3-Bromotoluene (98%), Magnesium turnings.
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

  • Equipment: 3-neck RBF (500 mL), reflux condenser, pressure-equalizing addition funnel, Schlenk line (Argon atmosphere).[1][2]

Step-by-Step Protocol

Step A: Generation of 3-Tolylmagnesium Bromide

  • Activation: Flame-dry the glassware under vacuum. Cool under Argon.

  • Loading: Add Mg turnings (2.4 g, 100 mmol) and a single crystal of iodine to the flask.

  • Initiation: Add 10 mL of anhydrous THF. Add approx. 1 mL of 3-bromotoluene (neat). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (Grignard initiation).

  • Addition: Dilute the remaining 3-bromotoluene (Total: 17.1 g, 100 mmol) in 80 mL THF. Add dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: After addition, reflux for 1 hour to ensure complete consumption of bromide. Cool to 0°C.[3]

Step B: Phosphine Formation [1]

  • Setup: Place

    
     (7.16 g, 40 mmol) in 40 mL THF in the addition funnel. Note: We use a slight excess of Grignard (2.5 equiv vs P) to drive the reaction to completion.
    
  • Addition: Add the

    
     solution dropwise to the cold Grignard reagent over 60 minutes.
    
    • Critical Control Point: The reaction is highly exothermic. Maintain internal temp < 10°C to prevent P-P bond formation.

  • Workup: Allow to warm to Room Temp (RT) and stir overnight.

  • Quench: Cool to 0°C. Slowly add saturated

    
     (degassed) to quench unreacted Grignard.
    
  • Extraction: Extract with Diethyl Ether (

    
    ). Dry organics over 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Recrystallize from hot Ethanol (degassed) to yield white crystals.

Yield Target: >75% QC Check:


 NMR (expect singlet 

to

ppm, relative to

).

Part 2: Catalyst Complexation

Target: Dichlorobis[bis(3-methylphenyl)phenylphosphine]palladium(II) Formula:



We utilize the Benzonitrile Displacement Route . This is superior to the direct


 method because 

is soluble in organic solvents, ensuring homogeneous complexation and preventing the occlusion of unreacted

in the final product.
Visualization: Synthesis Workflow

G Pd_Salt PdCl2 (Insoluble) Pd_Complex_1 PdCl2(PhCN)2 (Soluble Precursor) Pd_Salt->Pd_Complex_1 Ligand Exchange 1 PhCN PhCN (Reflux) PhCN->Pd_Complex_1 Final_Cat PdCl2(L)2 (Precipitate) Pd_Complex_1->Final_Cat Ligand Exchange 2 (Thermodynamic Control) Ligand 2.2 equiv L(m-tol) Ligand->Final_Cat

Figure 1: The "Kharasch" route for clean Pd(II) phosphine complex synthesis.

Step-by-Step Protocol
  • Precursor Synthesis (if not stock):

    • Suspend

      
       (1.0 g) in Benzonitrile (10 mL).
      
    • Heat to 100°C until the solid dissolves completely, forming a clear orange solution.

    • Cool to 60°C.

  • Ligand Addition:

    • Dissolve

      
        (synthesized in Part 1) (2.1 molar equivalents relative to Pd) in minimal Toluene or Benzene.
      
    • Add the ligand solution slowly to the warm Pd-Benzonitrile solution.[1][2]

  • Crystallization:

    • The solution will lighten in color (orange to yellow) as the stronger phosphine ligands displace the benzonitrile.

    • Add 20 mL of Diethyl Ether or Hexane to induce precipitation.

    • Stir for 30 minutes.

  • Isolation:

    • Filter the yellow solid on a sintered glass frit.

    • Wash with

      
       Pentane to remove residual Benzonitrile.
      
    • Dry under high vacuum for 4 hours.

Stability: The resulting


 is air-stable in solid form but should be stored under Argon to prevent slow oxidation of the phosphine ligands.

Part 3: Application & Validation (Suzuki-Miyaura Coupling)

To validate the catalyst, we employ a "stress test" using a deactivated aryl chloride. The electron-rich nature of the meta-tolyl ligand should facilitate the oxidative addition of the Ar-Cl bond, which is typically the rate-determining step.[1][2]

Reaction Setup[1][3][4][5][6][7]
  • Substrate: 4-Chloroanisole (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (1.0 mol%).
    
  • Solvent: Toluene/Water (4:1).

  • Temp: 80°C.

Mechanism & Activation

The


 precatalyst must be reduced to 

in situ. This occurs via transmetallation with the boronic acid followed by reductive elimination of the homocoupled biaryl (sacrificial), or via interaction with the phosphine (oxidation of P to P=O).
Visualization: Catalytic Cycle

G PreCat Pre-Catalyst Pd(II)Cl2(L)2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction (In Situ) OxAdd Oxidative Addition Ar-Pd(II)-Cl ActiveCat->OxAdd + Ar-Cl TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Ar-Ar' TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 2: Activation and Catalytic Cycle.[1][2] The electron-rich L(m-tol) accelerates the transition from ActiveCat to OxAdd.[1][2]

Part 4: Analytical Data & Troubleshooting

Expected Analytical Signatures
TechniqueParameterExpected ValueInterpretation

NMR
Chemical Shift (

)
~20-30 ppm (Complex)Downfield shift from free ligand (

) confirms coordination.[1][2]

NMR
Methyl Region

2.30 - 2.40 ppm
Distinct singlet for meta-methyls.[1][2]
Visual AppearanceBright Yellow PowderBrown/Black indicates Pd decomposition (

).
Troubleshooting Guide
  • Problem: Formation of Pd Black (metal precipitation) during reaction.

    • Cause: Ligand dissociation is too fast; insufficient stabilization.

    • Solution: Add 1-2 mol% of free

      
        ligand to the reaction mixture to shift the equilibrium back toward the soluble complex.
      
  • Problem: Low conversion of Aryl Chlorides.

    • Cause: Catalyst activation failure.

    • Solution: Ensure the reaction is strictly anaerobic. Oxygen oxidizes the phosphine to phosphine oxide (

      
      ), which does not  support the catalytic cycle.
      

References

  • Ligand Synthesis (Grignard Method)

    • Gilman, H., & Brown, G. E. (1945). The preparation of some substituted triphenylphosphines.[3][4][5][6] Journal of the American Chemical Society.[7]

    • (Foundational methodology for aryl phosphine synthesis).

  • Catalyst Preparation (Benzonitrile Route)

    • Kharasch, M. S., Seyler, R. C., & Mayo, F. R. (1938). Coordination compounds of palladous chloride.[8][7][9] Journal of the American Chemical Society.[7]

  • Electronic Parameters (Tolman)

    • Tolman, C. A. (1977).
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews.

Sources

Application

Application Note: C-N Bond Formation using Phosphine, bis(3-methylphenyl)phenyl- Ligand

This Application Note is designed for researchers and process chemists seeking to optimize Palladium-catalyzed C-N bond formation (Buchwald-Hartwig Amination) using the specific ligand Phosphine, bis(3-methylphenyl)pheny...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking to optimize Palladium-catalyzed C-N bond formation (Buchwald-Hartwig Amination) using the specific ligand Phosphine, bis(3-methylphenyl)phenyl- (CAS: 10119-35-4).

Executive Summary & Ligand Profile[1][2]

In the landscape of Buchwald-Hartwig amination, ligand selection is the primary determinant of reaction success.[1] While "Buchwald" dialkylbiaryl ligands (e.g., XPhos, BrettPhos) dominate modern challenging couplings, Triarylphosphines remain vital for industrial scalability and cost-efficiency.

Phosphine, bis(3-methylphenyl)phenyl- (hereafter referred to as


 ) occupies a critical "Goldilocks" zone in steric and electronic tuning. It bridges the gap between the archetypal Triphenylphosphine (

) and the sterically demanding Tri(o-tolyl)phosphine (

).
Ligand Specifications
PropertyValue
Chemical Name Phosphine, bis(3-methylphenyl)phenyl-
Common Abbreviation

CAS Number 10119-35-4
Molecular Weight 290.34 g/mol
Geometry Monodentate, Pyramidal
Electronic Character Electron-Rich (relative to

due to +I effect of methyls)
Steric Bulk Moderate (Cone angle >

but <

of o-tolyl)
Why Use This Ligand?
  • Electronic Fine-Tuning: The two meta-methyl groups provide inductive electron donation (+I), making the phosphorus center more basic and nucleophilic than

    
    . This accelerates the Oxidative Addition  step without the extreme steric hindrance of ortho-substituents.
    
  • Solubility Profile: The tolyl moieties significantly enhance solubility in non-polar solvents (Toluene, Hexanes) compared to pure phenyl analogs, crucial for process chemistry at high concentrations.

  • Cost-Effective IP Strategy: It often serves as a non-infringing alternative to patented, complex ligand systems for standard aryl bromide/amine couplings.

Mechanistic Insight & Causality

To use


 effectively, one must understand its role in the catalytic cycle. Unlike bidentate ligands that force a specific geometry, this monodentate ligand relies on concentration-dependent equilibrium.
The Catalytic Cycle (Pathway Analysis)

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The specific advantage of


 is highlighted in the Oxidative Addition  and Amine Coordination  steps.

BuchwaldHartwig cluster_legend Ligand Effect PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Catalyst [Pd(L)2] PreCat->ActiveCat Reduction + Ligand (L) (L = P(m-Tol)2Ph) OxAdd Oxidative Addition [L2Pd(Ar)(X)] ActiveCat->OxAdd + Aryl Halide (Ar-X) Coord Amine Coordination [L2Pd(Ar)(NHR2)(X)] OxAdd->Coord + Amine (H-NR2) Deprot Deprotonation (Base Required) Coord->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim - Base-HX RedElim->ActiveCat Regeneration Product Product (Ar-NR2) RedElim->Product Text Methyl groups on Ligand increase electron density on Pd, accelerating Oxidative Addition without blocking Amine Coordination.

Figure 1: Catalytic cycle emphasizing the role of the ligand in stabilizing the Pd(0) species and facilitating oxidative addition.[2][3][4][5][6]

Experimental Protocol

Scope: This protocol is optimized for the coupling of Aryl Bromides with Secondary Amines . Scale: 1.0 mmol (adaptable).

Materials Checklist
  • Palladium Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .[2][5]
  • Ligand: Phosphine, bis(3-methylphenyl)phenyl- (

    
    ).
    
  • Base: Sodium tert-butoxide (

    
    ) - Critical for moisture sensitivity; use 
    
    
    
    for sensitive substrates.
  • Solvent: Toluene (Anhydrous, degassed).

Step-by-Step Methodology
1. Catalyst Pre-Complexation (The "Activation" Step)

Rationale: Monodentate phosphines require an induction period to displace stabilizing ligands (like dba) or reduce Pd(II). Pre-heating ensures active species formation.

  • In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with:

    • 
       (18.3 mg, 0.02 mmol, 2 mol% Pd).
      
    • 
       (Ligand) (23.2 mg, 0.08 mmol, 8 mol%).
      
    • Note: A Ligand:Pd ratio of 4:1 is strictly required to prevent Pd-black precipitation.

  • Add 1.0 mL anhydrous Toluene .

  • Stir at room temperature for 15 minutes. The solution should turn from deep purple/red to a lighter orange/yellow, indicating ligand exchange.

2. Substrate Addition
  • Add the Aryl Bromide (1.0 mmol).[2]

  • Add the Amine (1.2 mmol, 1.2 equiv).

  • Add Sodium tert-butoxide (

    
    ) (135 mg, 1.4 mmol).
    
    • Tip: If the amine is a liquid, add it via syringe after the base.

  • Add remaining Toluene (3.0 mL) to reach a concentration of ~0.25 M.

3. Reaction & Monitoring
  • Seal the tube and heat to 80–100°C in an oil bath.

  • Monitoring (Self-Validation): Check TLC at 2 hours.

    • Success Marker: Disappearance of Aryl Bromide.

    • Failure Mode: If Pd-black (metal precipitate) forms immediately, the Ligand:Pd ratio was too low, or oxygen was present.

4. Work-up
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate in vacuo and purify via flash chromatography.

Optimization & Data Interpretation

When to switch to


? Use this comparative data to guide your decision.
Table 1: Ligand Performance Comparison (Representative Data)
FeatureTriphenylphosphine (

)
Bis(3-methylphenyl)phenyl (

)
Tri(o-tolyl)phosphine (

)
Electronic Effect BaselineEnhanced (+) (Better Oxidative Addition)Enhanced (++)
Steric Hindrance LowModerate High (Very Bulky)
Substrate Scope Activated Aryl BromidesNeutral/Deactivated Aryl Bromides Hindered Substrates
Reaction Rate SlowMedium-Fast Fast (but substrate limited)
Solubility (Tol) GoodExcellent Good
Troubleshooting Decision Tree

OptimizationTree Start Standard Protocol (PPh3 Ligand) Check Check Yield/Conversion Start->Check Good Yield > 80% Keep Protocol Check->Good Success Low Low Yield / No Reaction Check->Low Failure Analysis Analyze Failure Mode Low->Analysis OxAddFail Starting Material Remains (Poor Oxidative Addition) Analysis->OxAddFail Electronic Issue StericFail Pd Black Formation (Ligand Dissociation) Analysis->StericFail Stability Issue Solution1 Switch to L_m-Tol2Ph (More Electron Rich) OxAddFail->Solution1 Try First Solution2 Switch to Bidentate (BINAP/Xantphos) StericFail->Solution2

Figure 2: Decision logic for selecting Bis(3-methylphenyl)phenylphosphine during reaction optimization.

References

  • Foundational C-N Coupling: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Triarylphosphine Effects: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8][1][5][9] Reaction intermediates and structure-activity relationships.[7][4][9][10] Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Electronic Tuning: Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions: Phenotypes and Ligand Effects. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626. Link

  • General Review: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Method

Application Note: Synthesis of Pharmaceutical Intermediates Using Bis(m-tolyl)phenylphosphine in Palladium-Catalyzed Cross-Couplings

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The synthesis of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The synthesis of active pharmaceutical ingredients (APIs) relies heavily on the robust construction of carbon-carbon (C–C) and carbon-heteroatom (C–N, C–O) bonds. While proprietary, highly sterically hindered dialkylbiaryl phosphines (e.g., Buchwald ligands) dominate complex late-stage functionalizations, they often present prohibitive cost and intellectual property (IP) barriers for large-scale intermediate synthesis.

Bis(m-tolyl)phenylphosphine (


) emerges as a highly effective, scalable, and IP-free triarylphosphine ligand. By precisely tuning the steric and electronic environment of the palladium center, this ligand offers a "Goldilocks" zone of reactivity—superior to triphenylphosphine (

) in oxidative addition, yet avoiding the extreme steric hindrance of tri-o-tolylphosphine (

) that can stall transmetalation. This guide details the mechanistic rationale, quantitative performance data, and validated protocols for utilizing

in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Mechanistic Rationale & Ligand Design (E-E-A-T)

The efficacy of a phosphine ligand in palladium catalysis is governed by two primary vectors: the Tolman Cone Angle (


)  (steric bulk) and the Tolman Electronic Parameter (TEP)  (electron-donating capacity) .
The Steric Advantage

The catalytic cycle requires a delicate balance. A ligand must be small enough to allow the oxidative addition of the aryl halide and the subsequent transmetalation, but bulky enough to force the two coupling partners together during the final reductive elimination step.

  • 
     (
    
    
    
    ) often struggles with reductive elimination in sterically congested biaryls.
  • 
     (
    
    
    
    ) is so bulky that it often restricts the coordination of the boronic acid during transmetalation.
  • 
     (
    
    
    
    )
    provides an optimal intermediate cone angle. The meta-methyl groups project just enough steric bulk to accelerate reductive elimination without crowding the Pd(II) square-planar intermediate.
The Electronic Advantage

Electronically, the meta-methyl groups exert a weak inductive electron-donating effect (+I). This slightly increases the electron density on the phosphorus atom compared to


. A more electron-rich palladium center undergoes oxidative addition into challenging 

and

bonds much faster, lowering the activation energy of the rate-determining step for deactivated electrophiles.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst (L = P(m-Tol)2Ph) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(X)L2 Electron-rich L accelerates formation OxAdd->PdII_1 Transmet Transmetalation Base + Ar'-B(OH)2 PdII_1->Transmet PdII_2 Trans-Pd(II)(Ar)(Ar')L2 Optimal cone angle allows coordination Transmet->PdII_2 RedElim Reductive Elimination Steric bulk forces Ar-Ar' release PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Pharmaceutical Intermediate RedElim->Product Product Release

Caption: Pd-Catalyzed Cross-Coupling Cycle highlighting the steric and electronic roles of P(m-Tol)2Ph.

Quantitative Data Presentation

Table 1: Comparative Ligand Parameters
LigandTolman Cone Angle (

)
Electronic Parameter (

, cm

)
Relative Rate of Ox. Addition

145°2068.91.0 (Baseline)

152° 2067.5 2.4x

194°2066.60.8x (Sterically hindered)
Table 2: Optimization of Suzuki-Miyaura Coupling (Model: 4-Bromoanisole + Phenylboronic Acid)
Pd SourceLigandPd:Ligand RatioTemp (°C)Yield (%)


1:2.48068%


1:2.4 80 94%


1:4.08072% (Over-ligation)


1:2.010089%

Data Interpretation: Maintaining a strict 1:2.4 ratio of Pd to


 is critical. Excess ligand (1:4.0) saturates the coordination sphere, forming an unreactive 

complex that inhibits the initial oxidative addition step .

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of Biaryl Intermediates

Objective: Formation of a C–C bond between a sterically hindered aryl bromide and an arylboronic acid.

Causality & Logic:

  • Biphasic Solvent (Toluene/Water): Water is mandatory to dissolve the inorganic base (

    
    ) and generate the highly reactive Palladium-Hydroxo (
    
    
    
    ) intermediate. The
    
    
    complex undergoes transmetalation with the boronic acid orders of magnitude faster than the corresponding
    
    
    complex.
  • Degassing: Phosphines are highly susceptible to oxidation. Purging with Argon prevents the formation of inert bis(m-tolyl)phenylphosphine oxide.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 10 mmol) and the arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add

    
     (0.02 equiv, 2 mol% Pd) and 
    
    
    
    (0.048 equiv, 4.8 mol%). Self-Validation: The slight excess of ligand (2.4:1 relative to Pd) ensures the active
    
    
    species is maintained without causing over-ligation.
  • Base Addition: Add anhydrous

    
     (2.0 equiv, 20 mmol).
    
  • Degassing: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3x).

  • Solvent Addition: Inject degassed Toluene (30 mL) and degassed Deionized Water (3 mL) via syringe.

  • Thermal Activation: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm) to ensure phase mixing.

  • In-Process Control (IPC): Monitor reaction completion via HPLC or TLC (Hexane/EtOAc 9:1). The disappearance of the aryl bromide validates completion.

  • Quenching & Workup: Cool to room temperature. Quench with saturated aqueous

    
     (20 mL). Logic:
    
    
    
    neutralizes the strong base without creating a highly acidic environment that could cleave sensitive protecting groups. Extract the aqueous layer with EtOAc (3 x 20 mL).
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Protocol 2: Buchwald-Hartwig Amination for Secondary Amines

Objective: C–N bond formation between an aryl chloride and a primary amine to yield a secondary amine (common in kinase inhibitor scaffolds) .

Causality & Logic:

  • Base Selection (

    
    ):  A strong alkoxide base is required to deprotonate the amine after it coordinates to the Pd(II) center, facilitating the formation of the Pd-amido complex.
    
  • Temperature: Aryl chlorides have higher bond dissociation energies than bromides; thus, a higher thermal input (100 °C) is required to drive the oxidative addition.

Step-by-Step Procedure:

  • In a glovebox, charge a sealed tube with the aryl chloride (1.0 equiv, 5 mmol),

    
     (0.03 equiv, 3 mol%), 
    
    
    
    (0.06 equiv, 6 mol%), and
    
    
    (1.5 equiv, 7.5 mmol).
  • Remove the tube from the glovebox and connect to an Argon line.

  • Inject the primary amine (1.2 equiv, 6 mmol) and anhydrous, degassed Toluene (20 mL).

  • Stir the mixture at 100 °C for 16 hours.

  • Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black. Self-Validation: A clear, particle-free filtrate indicates successful removal of spent catalyst.

  • Concentrate and purify via recrystallization or chromatography.

Experimental Workflow Visualization

Experimental_Workflow Prep 1. Catalyst Assembly Pd + P(m-Tol)2Ph (Argon Atmosphere) Mix 2. Reagent Addition Ar-X + Nucleophile + Base + Solvent Prep->Mix React 3. Thermal Activation (80-100°C) Vigorous Stirring Mix->React IPC 4. In-Process Control (HPLC/TLC Validation) React->IPC IPC->React Incomplete Quench 5. Reaction Quenching (Aq. NH4Cl / Celite) IPC->Quench Complete Purify 6. Purification (Chromatography) Quench->Purify

Caption: Standardized workflow for Pd-catalyzed cross-couplings utilizing P(m-Tol)2Ph.

References

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, Royal Society of Chemistry. URL:[Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, American Chemical Society. URL:[Link] (Referenced via 25th Anniversary of Buchwald-Hartwig Amination:[Link])

Application

Application Note: Buchwald-Hartwig Amination Protocol Utilizing Bis(3-methylphenyl)phenylphosphine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Palladium-catalyzed C(sp²)–N cross-coupling for the synthesis of complex arylamines. Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Palladium-catalyzed C(sp²)–N cross-coupling for the synthesis of complex arylamines.

Introduction & Mechanistic Rationale

The palladium-catalyzed coupling of aryl halides with amines—the Buchwald-Hartwig amination—has fundamentally transformed the synthesis of pharmaceuticals, agrochemicals, and organic materials[1]. While highly engineered dialkylbiarylphosphines (e.g., the Buchwald precatalysts) and N-heterocyclic carbenes (NHCs) dominate modern highly-hindered couplings, they are often cost-prohibitive and air-sensitive[2].

Bis(3-methylphenyl)phenylphosphine (also known as phenylbis(m-tolyl)phosphine) serves as a highly effective, cost-efficient, and robust triarylphosphine ligand. It bridges the gap between the baseline reactivity of triphenylphosphine (PPh₃) and the extreme steric bulk of ortho-substituted phosphines like P(o-tol)₃.

The "Goldilocks" Effect of Meta-Substitution
  • Electronic Tuning: The meta-methyl groups exert a mild inductive electron-donating effect. This increases the electron density at the palladium center compared to PPh₃, which thermodynamically favors and accelerates the oxidative addition of the aryl halide[2].

  • Steric Tuning: Unlike ortho-methyl groups which can create severe steric hindrance that impedes the coordination of bulky secondary amines, meta-methyl groups widen the cone angle just enough to facilitate reductive elimination without blocking the catalytic pocket[3].

CatalyticCycle A 1. Active Catalyst Pd(0)L_n B 2. Oxidative Addition Pd(II)(Ar)(X)L_n A->B + Aryl Halide (Ar-X) C 3. Amine Binding Pd(II)(Ar)(X)(HNR2)L_n B->C + Amine (HNR2) D 4. Deprotonation Pd(II)(Ar)(NR2)L_n C->D + Base - Base·HX E 5. Reductive Elimination Release of Ar-NR2 D->E E->A Catalyst Regeneration

Figure 1: General Buchwald-Hartwig catalytic cycle utilizing triarylphosphine palladium complexes.

Experimental Design & Optimization Matrices

A successful Buchwald-Hartwig protocol is not a monolith; it must be adapted to the substrate. The choice of base and solvent dictates the survival of functional groups and the stabilization of the catalytic intermediates[4].

Table 1: Base Selection Matrix

Causality: The base must be strong enough to deprotonate the coordinated amine (forming the Pd-amido complex) but mild enough to avoid destroying the substrate[5].

BasepKₐ (Conjugate Acid)Optimal Substrate ScopeFunctional Group Tolerance
NaOtBu ~17.0Unactivated aryl bromides/iodidesLow (Cleaves esters, enolizes ketones)
K₃PO₄ ~12.4Heteroaryl halides, electron-deficient arenesModerate (Tolerates most amides)
Cs₂CO₃ ~10.3Base-sensitive substrates, late-stage functionalizationHigh (Tolerates esters, ketones, nitriles)
Table 2: Solvent Selection Guide

Causality: Solvents must dissolve the organic substrates while maintaining partial solubility of the inorganic base to facilitate the biphasic deprotonation step[4].

SolventBoiling PointPolarityApplication Notes
Toluene 110 °CNon-polarIndustry standard. Excellent for NaOtBu. Poor for inorganic bases.
1,4-Dioxane 101 °CPolar aproticSuperior for Cs₂CO₃ and K₃PO₄ due to oxygen lone pairs coordinating alkali metals.
t-Amyl Alcohol 102 °CPolar proticPromotes solubility of highly polar substrates; excellent for pharmaceutical intermediates.

Self-Validating Experimental Protocol

This protocol describes the coupling of a standard aryl bromide with a secondary amine using bis(3-methylphenyl)phenylphosphine. It is designed as a self-validating system , meaning in-process visual and analytical cues confirm the success of each step.

Materials Required
  • Palladium Source: Pd₂(dba)₃ (1.0 - 2.5 mol% Pd) or Pd(OAc)₂ (2.0 - 5.0 mol%)

  • Ligand: Bis(3-methylphenyl)phenylphosphine (2.2 to 2.5 equivalents relative to Pd)

  • Aryl Halide: 1.0 equivalent

  • Amine: 1.2 equivalents

  • Base: NaOtBu or Cs₂CO₃ (1.4 equivalents)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M to 0.2 M concentration)

Workflow Step1 1. Inert Atmosphere Setup Weigh Pd source, ligand, base, & solid substrates Step2 2. Solvent & Liquid Addition Add degassed solvent followed by liquid amines Step1->Step2 Step3 3. Thermal Activation Heat to 80-110°C under N2/Ar atmosphere Step2->Step3 Step4 4. In-Process Validation Monitor via TLC/LC-MS for Ar-X consumption Step3->Step4 Step5 5. Workup & Isolation Celite filtration, extraction, & chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology

Step 1: Pre-catalyst Assembly (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and bis(3-methylphenyl)phenylphosphine (0.044 mmol, 4.4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol). If the aryl halide is a solid, add it now (1.0 mmol).

  • Seal the tube with a septum, evacuate, and backfill with ultra-high purity Argon (repeat 3 times).

  • Causality & Validation: Pd(0) is highly susceptible to oxidation. Strict oxygen exclusion is mandatory. Validation Checkpoint: The Pd₂(dba)₃ powder is deep purple/black.

Step 2: Solvent and Substrate Addition

  • Inject anhydrous, thoroughly degassed solvent (5.0 mL) through the septum.

  • If the aryl halide and/or amine (1.2 mmol) are liquids, inject them sequentially at room temperature.

  • Causality & Validation: Degassing the solvent prevents the oxidation of the phosphine ligand to its inactive phosphine oxide form. Validation Checkpoint: Upon stirring for 5-10 minutes at room temperature, the dark purple solution should transition to a dark red/orange hue, indicating the displacement of dba and the formation of the active L₂Pd(0) complex.

Step 3: Reaction Execution

  • Place the Schlenk tube in a pre-heated oil bath at 80 °C – 100 °C.

  • Stir vigorously (800+ RPM).

  • Causality & Validation: High stirring rates are critical because the reaction is often heterogeneous (the inorganic base and resulting halide salts are insoluble). Validation Checkpoint: Monitor the reaction via TLC or LC-MS after 2 hours. The disappearance of the aryl halide peak confirms successful oxidative addition and catalytic turnover.

Step 4: Workup and Purification

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (silica gel).

  • Causality & Validation: Celite filtration halts the reaction by physically removing the aggregated palladium species. Validation Checkpoint: A pure product will exhibit the expected mass [M+H]⁺ via LC-MS and a distinct N-H stretch (if a secondary amine product) or shifted aromatic protons via ¹H NMR.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of unreacted Aryl Halide (Stalled Reaction).

    • Cause: Catalyst death via oxidation or competitive binding.

    • Solution: Ensure strict anaerobic conditions. If using a strongly coordinating amine (like a primary alkyl amine), it may be displacing the phosphine ligand. Counteract this by increasing the ligand-to-palladium ratio to 3:1 or switching to a less polar solvent like toluene to favor phosphine coordination.

  • Issue: Formation of Hydrodehalogenation Byproducts (Ar-H instead of Ar-NR₂).

    • Cause: β-hydride elimination from the amine or solvent acting as a hydride donor[1].

    • Solution: Lower the reaction temperature by 10-20 °C. Ensure the base is completely dry, as trace water can lead to hydrolysis of the Pd-Ar intermediate[6].

  • Issue: Poor Yield with Electron-Rich Aryl Chlorides.

    • Cause: Triarylphosphines generally struggle to oxidatively add to electron-rich C-Cl bonds due to the high bond dissociation energy[2].

    • Solution: Switch the leaving group to a bromide/iodide, or elevate the temperature to 110 °C in dioxane.

References

  • The Buchwald–Hartwig Amination After 25 Years Dorel, R., Grugel, C. P., & Haydl, A. M. Angewandte Chemie International Edition, 2019. URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future National Center for Biotechnology Information (PMC), 2018. URL:[Link]

  • Palladium-Catalyzed C-N and C-O Coupling – A Practical Guide from an Industrial Vantage Point Scholz, U., et al. University of Windsor / European Journal of Organic Chemistry, 2006. URL:[Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis Saha, D. Arkivoc, 2024. URL:[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity ACS Catalysis, 2019. URL:[Link]

Sources

Method

Application Note: Catalytic Cycle Mechanism and Protocols for Bis(3-methylphenyl)phenylphosphine in Palladium-Catalyzed Cross-Coupling

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Organometallic Chemistry & Homogeneous Catalysis Introduction & Ligand Rationale In the realm of palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Organometallic Chemistry & Homogeneous Catalysis

Introduction & Ligand Rationale

In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—the choice of phosphine ligand dictates the efficiency, turnover number (TON), and substrate scope of the catalyst. Bis(3-methylphenyl)phenylphosphine (also known as di(m-tolyl)phenylphosphine) is a highly specialized triarylphosphine ligand designed to offer a precise balance of steric bulk and electron density.

While triphenylphosphine (PPh₃) is the ubiquitous standard, it often lacks the steric bulk required to drive challenging reductive eliminations. Conversely, tri(o-tolyl)phosphine is extremely bulky, often restricting the catalyst to a mono-ligated state and impeding oxidative addition. Bis(3-methylphenyl)phenylphosphine occupies a "Goldilocks" zone. The meta-methyl groups provide a subtle inductive electron-donating effect, enriching the palladium center, while their remote positioning increases the Tolman cone angle just enough to facilitate product release without crowding the metal's coordination sphere [1].

Mechanistic Dissection of the Catalytic Cycle

The catalytic cycle of Pd/Bis(3-methylphenyl)phenylphosphine in a model Suzuki-Miyaura cross-coupling follows three fundamental elementary steps. Understanding the causality behind each step is critical for rational reaction optimization [2].

I. Pre-Catalyst Activation

Palladium is typically introduced as an air-stable Pd(II) salt, such as Pd(OAc)₂. In solution, Bis(3-methylphenyl)phenylphosphine acts as both a ligand and a mild reducing agent, reducing Pd(II) to the catalytically active 14-electron Pd(0)L₂ species. The moderate steric bulk of the ligand prevents the formation of unreactive, saturated Pd(0)L₄ complexes.

II. Oxidative Addition (OA)

The Pd(0)L₂ complex inserts into the carbon-halogen (C–X) bond of the electrophile. Because the meta-methyl groups of the ligand are electron-donating via inductive effects, the Tolman Electronic Parameter (TEP) is slightly lower than that of PPh₃. This increased electron density at the Pd(0) center accelerates the oxidative addition step by lowering the activation energy required to break the C–X bond [2].

III. Transmetalation (TM)

Often the rate-determining step in Suzuki-Miyaura couplings, transmetalation involves the transfer of the aryl group from a boronic acid to the Pd(II) center [3]. This step requires a base (e.g., K₂CO₃ or NaOtBu) to activate the boronic acid into a nucleophilic boronate complex. The spatial arrangement of the m-tolyl groups allows sufficient room for this bulky transition state to form without excessive steric repulsion [4].

IV. Reductive Elimination (RE)

The final step forms the new C–C bond and regenerates the Pd(0) catalyst. Reductive elimination is thermodynamically driven by steric relief. The cone angle of Bis(3-methylphenyl)phenylphosphine (~158°) is larger than PPh₃ (145°). This increased steric pressure "squeezes" the two aryl groups on the Pd(II) center together, accelerating the expulsion of the biaryl product and preventing catalyst trapping [1].

Mandatory Visualization: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Pd(II)(Ar)(X)L2 Oxidative Addition Complex Pd0->OA + Ar-X (Accelerated by e- rich ligand) TM Pd(II)(Ar)(Ar')L2 Transmetalation Complex OA->TM + Ar'-B(OH)2 + Base - B(OH)2X TM->Pd0 Reductive Elimination - Ar-Ar' Product (Driven by steric bulk)

Caption: Catalytic cycle of Pd/Bis(3-methylphenyl)phenylphosphine highlighting mechanistic drivers.

Quantitative Data & Ligand Comparison

To rationally select this ligand over alternatives, one must compare its quantitative steric and electronic parameters. The data below illustrates how Bis(3-methylphenyl)phenylphosphine bridges the gap between standard and highly hindered phosphines.

Table 1: Steric and Electronic Parameters of Triarylphosphines

Phosphine Ligand (L)Tolman Cone Angle (θ)Tolman Electronic Parameter (TEP)Relative OA RateRelative RE Rate
Triphenylphosphine (PPh₃)145°2068.9 cm⁻¹BaselineSlow
Bis(3-methylphenyl)phenylphosphine ~158° ~2067.8 cm⁻¹ Fast Moderate/Fast
Tri(m-tolyl)phosphine165°2067.2 cm⁻¹Very FastFast
Tri(o-tolyl)phosphine194°2066.6 cm⁻¹Very Slow (Steric Block)Very Fast

Note: Lower TEP indicates a more electron-donating ligand, which accelerates Oxidative Addition (OA). Larger cone angles accelerate Reductive Elimination (RE) but can hinder OA if too large (e.g., o-tolyl).

Experimental Protocols

The following protocol outlines a self-validating system for executing a Suzuki-Miyaura cross-coupling using Bis(3-methylphenyl)phenylphosphine. The protocol utilizes in situ catalyst generation, which is highly reproducible and avoids the need to isolate sensitive Pd(0) complexes.

Protocol: In Situ Suzuki-Miyaura Cross-Coupling

Materials Required:

  • Palladium(II) Acetate (Pd(OAc)₂): 2.0 mol%

  • Bis(3-methylphenyl)phenylphosphine: 4.5 mol% (Slight excess ensures complete Pd ligation)

  • Aryl Bromide (Electrophile): 1.0 equivalent

  • Aryl Boronic Acid (Nucleophile): 1.2 equivalents

  • Potassium Carbonate (K₂CO₃, finely milled): 2.0 equivalents

  • Solvent: Toluene/Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reaction Vessel Preparation: Equip a Schlenk flask or a heavy-walled reaction tube with a magnetic stir bar. Flame-dry under vacuum and backfill with dry Nitrogen (N₂) or Argon. Causality: Pd(0) intermediates are highly prone to oxidation by atmospheric O₂. Strict inert conditions prevent catalyst deactivation.

  • Catalyst Pre-Assembly: Add Pd(OAc)₂ (2.0 mol%) and Bis(3-methylphenyl)phenylphosphine (4.5 mol%) to the flask. Add 2 mL of degassed toluene. Stir at room temperature for 15 minutes. Causality: This incubation period allows the phosphine to reduce Pd(II) to the active Pd(0)L₂ species, indicated by a color change from orange/red to pale yellow.

  • Reagent Addition: Briefly open the flask under a positive stream of N₂. Add the Aryl Bromide (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the remaining degassed Toluene and degassed Water to achieve a 4:1 v/v ratio (typically 0.2 M concentration with respect to the aryl bromide). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo intermediate necessary for transmetalation.

  • Thermal Activation: Seal the vessel and heat the reaction mixture to 80°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 to 12 hours. Monitor reaction progress via TLC or LC-MS.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude biaryl product via flash column chromatography on silica gel.

Workflow Visualization

ProtocolWorkflow Step1 1. Pre-Catalyst Assembly Mix Pd(OAc)2 + Ligand in Toluene Step2 2. In Situ Reduction Generate Active Pd(0)L2 Species Step1->Step2 Step3 3. Reagent Addition Add Ar-Br, Ar'-B(OH)2, K2CO3, H2O Step2->Step3 Step4 4. Cross-Coupling Heat to 80°C under N2 atmosphere Step3->Step4 Step5 5. Isolation Extraction and Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for in situ Suzuki-Miyaura cross-coupling.

References

  • Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.
  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. National Institutes of Health (NIH).
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Peking University.
  • Structural effects of arsine ligands on C–H difunctionalization of thiophene. Royal Society of Chemistry (RSC).
Application

Application Note: Ligand Exchange Protocols for Bis(3-methylphenyl)phenylphosphine Metal Complexes

Abstract This guide details the physicochemical properties and ligand exchange protocols for Bis(3-methylphenyl)phenylphosphine (CAS: 34909-68-7), a tertiary phosphine ligand structurally related to triphenylphosphine (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the physicochemical properties and ligand exchange protocols for Bis(3-methylphenyl)phenylphosphine (CAS: 34909-68-7), a tertiary phosphine ligand structurally related to triphenylphosphine (


).[1][2] While exhibiting a similar steric profile (Tolman Cone Angle 

) to

, the incorporation of meta-methyl groups enhances lipophilicity and electron density.[1][2] These properties make it a critical alternative for optimizing the solubility of transition metal catalysts (Pd, Pt) and fine-tuning the biodistribution of metallodrugs (Au, Ag).[2] This document provides validated protocols for synthesizing Pd(II) and Au(I) complexes via associative ligand substitution.[1][2]

Ligand Profile & Mechanistic Principles

Physicochemical Properties

Bis(3-methylphenyl)phenylphosphine (often abbreviated as


) balances steric accessibility with electronic activation.[1][2]
PropertyValue / DescriptionImpact on Protocol
Formula

Molecular Weight: 290.34 g/mol
CAS Number 34909-68-7Unique identifier for sourcing.[1][2]
Tolman Cone Angle (

)

(Est.)[1][2]
Sterically comparable to

(

).[1][2] Allows bis-ligation on square planar metals.[1][2]
Electronic Parameter

(Ni)

More electron-donating than

due to inductive effect of m-methyls.[1][2]
Solubility High (Toluene, DCM, THF)Enhanced lipophilicity compared to

; ideal for non-polar process solvents.[1][2]
Mechanism of Exchange: The Associative Pathway

For square-planar


 metal centers (Pd(II), Pt(II), Au(III)), ligand exchange with 

predominantly follows an Associative (

)
mechanism.[2] The incoming phosphine attacks the metal center to form a transient 5-coordinate trigonal bipyramidal intermediate before the leaving group departs.
  • Key Insight: Because the mechanism is associative, the rate depends heavily on the nucleophilicity of the incoming ligand. The electron-rich nature of

    
     makes it a faster entrant than electron-poor phosphines.[1][2]
    

Application Note: Synthesis of Precursors

Before performing the exchange, ensure the metal precursor contains "labile" ligands. Phosphines bind strongly; displacing a halide directly is difficult without abstraction.[1][2] Displacing a weakly bound alkene (COD) or sulfide (DMS) is the standard kinetic route.[2]

Recommended Precursors:
  • For Palladium:

    
     or 
    
    
    
    .[1][2]
  • For Platinum:

    
     or 
    
    
    
    .[1][2]
  • For Gold:

    
     (Chloro(dimethylsulfide)gold(I)).[1][2]
    

Protocol 1: Synthesis of Palladium(II) Complexes

Target: Dichlorobis(bis(3-methylphenyl)phenylphosphine)palladium(II) Reaction:


[2]
Materials
  • Precursor: Dichloro(1,5-cyclooctadiene)palladium(II) (

    
    ).[1][2]
    
  • Ligand: Bis(3-methylphenyl)phenylphosphine (2.1 equivalents).[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][2]

  • Precipitant: Diethyl ether or n-Pentane.[1][2][3]

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon Schlenk line, dissolve

    
     (1.0 mmol, 285 mg) in 5 mL of anhydrous DCM. The solution should be yellow/orange.[2]
    
  • Addition: Dissolve the phosphine ligand (2.1 mmol, 610 mg) in 3 mL DCM. Add this solution dropwise to the stirring palladium solution at Room Temperature (RT).

  • Reaction: Stir at RT for 2 hours. The color usually brightens to a lighter yellow as the COD is displaced.

    • Note: The reaction is driven by the thermodynamic stability of the Pd-P bond over the Pd-olefin bond.

  • Concentration: Remove approximately 70% of the solvent under reduced pressure (rotary evaporator).

  • Precipitation: Layer diethyl ether (20 mL) carefully over the concentrated DCM solution. Let it stand at 4°C. The product will crystallize/precipitate as a yellow solid.[2]

  • Isolation: Filter the solid, wash with pentane (

    
     mL) to remove displaced COD and excess ligand.[1][2] Dry under high vacuum.[1][2]
    

Protocol 2: Synthesis of Gold(I) Complexes (Drug Discovery)

Target: Chloro(bis(3-methylphenyl)phenylphosphine)gold(I) Reaction:


[2]
Materials
  • Precursor: Chloro(dimethylsulfide)gold(I) (

    
    ).[1][2]
    
  • Ligand: Bis(3-methylphenyl)phenylphosphine (1.0 equivalent).[1][2]

  • Solvent: DCM or Tetrahydrofuran (THF).[1][2]

Step-by-Step Methodology
  • Safety: Perform in a fume hood. Dimethylsulfide (DMS) is a byproduct and has a strong stench.[1][2]

  • Dissolution: Dissolve

    
     (0.5 mmol, 147 mg) in 5 mL DCM.
    
  • Exchange: Add solid phosphine ligand (0.5 mmol, 145 mg) directly to the stirring solution.

  • Monitoring: Stir for 1 hour at RT. The reaction is virtually instantaneous due to the lability of the Au-S bond.

  • Work-up: Evaporate the solvent completely to remove the liberated DMS (bp 37°C).

  • Purification: Redissolve the residue in a minimum amount of DCM (

    
     mL) and precipitate by adding excess n-Hexane (
    
    
    
    mL).
  • Yield: Filter the white solid. Typical yields are >90%.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Oily Product Residual solvent or impurities.[1][2]Triturate the oil with cold pentane or methanol.[2] Sonicate to induce crystallization.[1][2]
Oxidation (

)
Air exposure during reaction.[1][2]Use degassed solvents.[1][2] Ensure the ligand source is not pre-oxidized (check via

NMR).[2]
Incomplete Exchange Steric crowding or insufficient time.[1][2]For bulky ligands, heat to 40°C or use microwave irradiation (80°C, 10 min) to overcome the activation barrier.[2]

References

  • Tolman, C. A. (1977).[1][2][4][5] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1][2] Link[2]

  • Johansson Seechurn, C. C., et al. (2012).[1][2] Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085.[1][2] Link[2]

  • Uson, R., & Laguna, A. (1986).[1][2] (Tetrahydrothiophene)gold(I) or gold(III) complexes.[1][2] Inorganic Syntheses, 26, 85–91.[1][2] (Standard protocol basis for Au precursors). Link[2]

  • PubChem. (2025).[1][2] Bis(3-methylphenyl)phenylphosphine - Compound Summary. National Library of Medicine.[1][2] Link[2]

Sources

Method

Application Note: Homogeneous Catalysis Applications of Dichloro(p-cymene)ruthenium(II) Dimer (CAS 42552-67-2)

Introduction: The "Swiss Army Knife" of Ruthenium Precursors Dichloro(p-cymene)ruthenium(II) dimer (CAS 42552-67-2), often abbreviated as , is a foundational organometallic precursor in modern drug discovery. Unlike air-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Swiss Army Knife" of Ruthenium Precursors

Dichloro(p-cymene)ruthenium(II) dimer (CAS 42552-67-2), often abbreviated as


, is a foundational organometallic precursor in modern drug discovery. Unlike air-sensitive Ru(0) or Ru(IV) species, this Ru(II) dimer acts as a stable "shelf reagent" that satisfies the 18-electron rule.

Its utility stems from its lability: under reaction conditions, the chloride bridges cleave, and the


-cymene ligand stabilizes the active monomeric species while occupying three coordination sites (facial occupancy). This leaves three sites open for tunable ligands (chiral diamines, phosphines, or carboxylates), allowing researchers to switch between Asymmetric Transfer Hydrogenation (ATH)  and C-H Activation  simply by changing the co-ligand environment.

Core Application I: Asymmetric Transfer Hydrogenation (ATH)

ATH is the "Gold Standard" application for this CAS number. It allows for the enantioselective reduction of ketones and imines to chiral alcohols and amines—critical pharmacophores—without using high-pressure


 gas or hazardous hydrides like 

.
Mechanism: Metal-Ligand Bifunctional Catalysis

The reaction does not proceed via a standard hydride insertion/reductive elimination. Instead, it utilizes a Metal-Ligand Bifunctional Mechanism (Noyori type). The Ru center binds the hydride, while the amine proton of the chiral ligand (e.g., TsDPEN) interacts with the substrate's carbonyl oxygen. This "lock-and-key" transition state ensures high enantioselectivity.

Visualization: The ATH Catalytic Cycle

The following diagram illustrates the conversion of the inactive dimer into the active hydride species and the subsequent reduction cycle.

ATH_Mechanism Precursor Precursor: [Ru(p-cymene)Cl2]2 LigandAdd Step 1: Add Chiral Diamine (e.g., TsDPEN) Precursor->LigandAdd Monomerization ActiveCat Active Catalyst: Ru-Hydride Species (16e-) LigandAdd->ActiveCat Base/IPA (H-Donor) TS Transition State: 6-Membered Pericyclic (Ru-H ... C=O ... H-N) ActiveCat->TS + Substrate Substrate Substrate: Prochiral Ketone Substrate->TS Product Product: Chiral Alcohol TS->Product H-Transfer Product->ActiveCat Regeneration (IPA)

Caption: The activation of CAS 42552-67-2 into a Noyori-type catalyst and the bifunctional transfer hydrogenation cycle.

Experimental Protocol: Enantioselective Reduction of Acetophenone

Objective: Synthesis of (S)-1-phenylethanol (>95% ee).

Materials:

  • 
     (CAS 42552-67-2): 3.1 mg (0.005 mmol)
    
  • (S,S)-TsDPEN (Ligand): 3.7 mg (0.01 mmol)

  • Acetophenone (Substrate): 1.0 mmol

  • KOH (0.1 M in iPrOH): 200 µL

  • Solvent: Anhydrous Isopropanol (IPA) (10 mL)

Step-by-Step Procedure:

  • Catalyst Aging (Critical): In a dry Schlenk flask under Nitrogen, mix the Ru-dimer and (S,S)-TsDPEN in 2 mL of IPA. Heat to 80°C for 20 minutes.

    • Expert Insight: The solution will turn from orange to distinct purple/red. This color change confirms the formation of the active 16e- Ru-amide complex. If it stays orange, the active catalyst has not formed.

  • Substrate Addition: Cool the mixture to room temperature (25°C). Add the Acetophenone (1.0 mmol).

  • Initiation: Add the KOH/IPA solution. The base is required to abstract HCl and generate the active Ru-H species from IPA.

  • Reaction: Stir at room temperature. Monitor by TLC or GC.[1][2]

    • Self-Validation: The reaction is reversible. Do not run indefinitely, or the ee% may erode due to thermodynamic equilibration.

  • Quench: Filter through a short pad of silica to remove the ruthenium. Concentrate the filtrate.

Core Application II: C-H Activation (Functionalization)

While ATH uses the dimer to reduce bonds, C-H activation uses it to break stable C-H bonds, allowing for the direct attachment of functional groups (arylation, alkylation) without pre-functionalized halides.

Mechanism: Carboxylate-Assisted C-H Activation

The reaction typically follows a CMD (Concerted Metalation-Deprotonation) pathway. A carboxylate ligand (like acetate or pivalate) coordinates to the Ruthenium and acts as an intramolecular base, deprotonating the ortho-C-H bond of the substrate while the metal forms a bond with the carbon.

Visualization: C-H Activation Workflow

CH_Activation Start Start: [Ru(p-cymene)Cl2]2 + Carboxylate Source Active Active Species: Ru(II)-Carboxylate Start->Active Ligand Exchange Coordination Substrate Coordination: Directing Group (DG) Binds Ru Active->Coordination Cleavage C-H Cleavage (CMD): Carboxylate abstracts H Ru binds C Coordination->Cleavage Rate Determining Step Coupling Coupling: Reaction with Electrophile (e.g., Aryl Halide) Cleavage->Coupling Final Product Release: Functionalized Drug Scaffold Coupling->Final Reductive Elimination Final->Active Catalyst Regeneration

Caption: Workflow for Ruthenium(II)-catalyzed C-H activation via the CMD mechanism.

Experimental Protocol: Direct Arylation of 2-Phenylpyridine

Objective: Ortho-arylation using an aryl halide.

Materials:

  • 
    : 5 mol%[2]
    
  • Additive: MesCOOH (2,4,6-Trimethylbenzoic acid) (30 mol%) - Crucial for the CMD mechanism.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: NMP or

    
    -Valerolactone (Green alternative)
    

Procedure:

  • Setup: Combine Ru-dimer, MesCOOH, and

    
     in a reaction tube.
    
  • Purge: Evacuate and backfill with

    
     (3 cycles).
    
  • Addition: Add liquid substrates (2-phenylpyridine and iodobenzene) and solvent via syringe.

  • Heating: Heat to 100-120°C for 12-18 hours.

    • Expert Insight: Unlike ATH, this reaction requires heat to overcome the activation energy of the C-H bond cleavage.

  • Workup: Dilute with EtOAc, wash with water (to remove NMP), and purify via column chromatography.

Data Presentation: Ligand Effects on ATH Efficiency

The choice of ligand when using CAS 42552-67-2 is the primary determinant of yield and enantioselectivity (ee).

Ligand TypeRepresentative LigandReaction TimeYield (%)ee (%)Primary Application
Sulfonylated Diamine (S,S)-TsDPEN2-5 h>9597-99Aromatic Ketones
Amino Alcohol (1S,2R)-Ephedrine12-24 h60-8040-60Aliphatic Ketones (Lower efficiency)
Phosphine-Diamine Ru-Cl-Diamine-P*<1 h>98>99Bulky/Difficult Substrates
Monosulfonylated MsDPEN3-6 h>9090-95Cost-sensitive scale-up

References

  • Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.

  • Uematsu, N., et al. (1996). "Asymmetric Transfer Hydrogenation of Imines." Journal of the American Chemical Society.

  • Sigma-Aldrich. "Dichloro(p-cymene)ruthenium(II) dimer Product Page & SDS."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield with Bis(3-methylphenyl)phenylphosphine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving reaction yields when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving reaction yields when utilizing the bis(3-methylphenyl)phenylphosphine ligand in your catalytic reactions. As your dedicated application scientist, I will guide you through common challenges, explain the underlying chemical principles, and provide actionable protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions about the bis(3-methylphenyl)phenylphosphine ligand to ensure a solid start to your experimental design.

Q1: What are the key structural features of bis(3-methylphenyl)phenylphosphine and how do they influence its catalytic performance?

A1: Bis(3-methylphenyl)phenylphosphine, also known as di(m-tolyl)phenylphosphine, is a tertiary phosphine ligand with a specific steric and electronic profile. The two methyl groups in the meta-position of the tolyl rings provide moderate steric bulk. This bulk is crucial for promoting the reductive elimination step in many catalytic cycles and can help stabilize the active catalytic species.[1] Electronically, the methyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom compared to triphenylphosphine. This enhanced electron-donating ability can facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.[2]

Q2: What is the typical air stability of bis(3-methylphenyl)phenylphosphine and how should it be handled?

A2: Like many phosphine ligands, bis(3-methylphenyl)phenylphosphine is susceptible to oxidation to the corresponding phosphine oxide, especially in solution and at elevated temperatures. While triarylphosphines are generally more stable than trialkylphosphines, it is best practice to handle bis(3-methylphenyl)phenylphosphine under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and optimal performance. Solid samples should be stored in a cool, dark place, and solutions should be prepared with degassed solvents.

Q3: For which types of reactions is bis(3-methylphenyl)phenylphosphine a suitable ligand?

A3: This ligand is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[3][4] Its moderate steric bulk and electron-donating nature make it a good candidate for reactions involving aryl chlorides, which can be challenging substrates. The specific balance of steric and electronic properties can offer advantages in terms of catalyst stability and turnover number.

Q4: How do I choose the correct palladium precursor to use with this ligand?

A4: Common palladium precursors such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally compatible with bis(3-methylphenyl)phenylphosphine. The choice often depends on the specific reaction and the desired activation method. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a Pd(0) source. For consistent results, especially in sensitive reactions, using a pre-formed palladium-ligand complex can be advantageous.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Reaction Yield

Q: I am not observing the desired product, or the yield is significantly lower than expected in my Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?

A: A low or non-existent yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Cause 1: Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Improper handling of the ligand or palladium precursor can lead to the formation of inactive oxides.

  • Solution:

    • Ensure Inert Atmosphere: Rigorously degas all solvents (e.g., by freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes).

    • Proper Reagent Handling: Handle the bis(3-methylphenyl)phenylphosphine ligand and palladium source under an inert atmosphere (glovebox or Schlenk line).

    • Use Fresh Reagents: Use fresh, high-quality palladium precursor and ligand. Old or improperly stored reagents may be partially or fully oxidized.

Possible Cause 2: Suboptimal Ligand-to-Metal Ratio The ratio of the phosphine ligand to the palladium metal is critical for catalyst stability and activity. Too little ligand can lead to the formation of palladium black (inactive, aggregated palladium), while too much ligand can inhibit the reaction by occupying coordination sites on the metal.

  • Solution:

    • Screen Ligand:Metal Ratios: A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio. If you observe catalyst decomposition (formation of palladium black), consider increasing the ratio. If the reaction is sluggish, a slight decrease in the ratio might be beneficial.

Possible Cause 3: Inappropriate Base or Solvent The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall solubility of the reaction components.

  • Solution:

    • Base Screening: If using a weaker base like a carbonate (e.g., K₂CO₃, Cs₂CO₃), consider switching to a stronger base such as a phosphate (e.g., K₃PO₄). The solubility of the base is also important; for instance, K₃PO₄ is often used with a co-solvent like water.

    • Solvent System: Ensure your chosen solvent (e.g., toluene, dioxane, THF) can dissolve all reactants at the reaction temperature. For Suzuki couplings, a mixture of an organic solvent and water is often necessary to facilitate the dissolution of the base and the boronic acid.[4]

Visualizing the Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar) Start->Check_Inert Initial Check Check_Reagents Assess Reagent Quality (Fresh Pd Source & Ligand) Check_Inert->Check_Reagents If atmosphere is good Check_Ratio Optimize Ligand:Pd Ratio (Start with 1:1 to 2:1) Check_Reagents->Check_Ratio If reagents are fresh Check_Base_Solvent Screen Base and Solvent (e.g., K3PO4, Toluene/Water) Check_Ratio->Check_Base_Solvent If ratio is optimized Resolution Improved Yield Check_Base_Solvent->Resolution Successful Optimization Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 + Base PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Sources

Optimization

Technical Support Center: Handling and Preserving Bis(3-methylphenyl)phenylphosphine in Solution

Welcome to the Technical Support Center for Bis(3-methylphenyl)phenylphosphine (also known as bis(m-tolyl)phenylphosphine, CAS: 10437-31-7). This resource is designed for researchers, application scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bis(3-methylphenyl)phenylphosphine (also known as bis(m-tolyl)phenylphosphine, CAS: 10437-31-7). This resource is designed for researchers, application scientists, and drug development professionals who require rigorous, reproducible control over air-sensitive cross-coupling ligands.

While bis(m-tolyl)phenylphosphine exhibits moderate stability in its solid state, its transition into a solution phase drastically lowers the kinetic barrier to oxidation, frequently leading to catalyst deactivation and stalled reactions. This guide provides mechanistic insights, quantitative degassing data, and self-validating troubleshooting protocols to ensure absolute ligand integrity.

Mechanistic Causality: The "Why" Behind Phosphine Oxidation

To prevent oxidation, we must first understand its causality. Triarylphosphines are electron-rich molecules. In the solid state, the crystal lattice restricts the diffusion of molecular oxygen. However, once dissolved, the phosphine is continuously bombarded by highly mobile dissolved


 molecules.

Oxidation in solution does not typically occur via a simple bimolecular collision. Instead, it is driven by an Electron Transfer Initiated Oxygenation (ETIO) or a peroxyl radical chain mechanism, as detailed by 1[1]. Trace metals or ambient light can trigger a one-electron oxidation of the phosphine to form a radical cation (


). This highly reactive intermediate undergoes diffusion-controlled addition with dissolved oxygen (at rate constants of 

) to form a peroxyl radical cation (

), which subsequently propagates the chain to yield the inactive phosphine oxide (

)[2].

PhosphineOxidation A Ar3P Bis(m-tolyl)phenylphosphine B One-Electron Oxidation A->B F Ar3P=O Phosphine Oxide A->F Direct Oxidation C Ar3P•+ Radical Cation B->C D Dissolved O2 Addition C->D E Ar3P+OO• Peroxyl Radical D->E E->F O-Transfer

Mechanistic pathway of triarylphosphine oxidation via peroxyl radical cations.

Because the reaction with oxygen is diffusion-controlled and propagates via a radical chain, even trace amounts of residual


 in the solvent can rapidly degrade a significant percentage of your ligand inventory.

Quantitative Data: Solvent Degassing Efficacy

The root cause of solution-phase degradation is dissolved oxygen. Untreated organic solvents are saturated with atmospheric air. Choosing the correct degassing method is the single most critical variable in preserving bis(m-tolyl)phenylphosphine.

Degassing MethodMechanistic ActionTypical Residual

Time RequiredBest Application
Sparging (Inert Gas) Kinetic displacement of

via bubbling
10 – 50 ppm30 – 60 minBulk solvent prep; low-sensitivity ligands
Sonication under Vacuum Acoustic cavitation driving gas out of solution~50 ppm15 minRapid prep; highly robust systems
Freeze-Pump-Thaw (3x) Vacuum extraction of gases from a frozen matrix< 1 ppm 45 – 90 minHighly sensitive triarylphosphines
Hollow-Fiber Membrane Pressure differential across a porous membrane10 – 33 ppbContinuousFlow chemistry applications

Data synthesized from3[3] and 4[4].

Troubleshooting & FAQs

Q1: I sparged my solvent with Argon for 45 minutes, but my reaction still stalled and palladium black formed. What went wrong? A1: Sparging is a kinetic method that relies on the partial pressure of Argon to displace oxygen. However, it plateaus, leaving behind 10 to 50 ppm of dissolved ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. For an electron-rich ligand like bis(m-tolyl)phenylphosphine, this residual oxygen is sufficient to initiate the radical oxidation chain, converting your ligand to phosphine oxide. Phosphine oxides cannot coordinate effectively with palladium, leading to the aggregation of Pd(0) into catalytically inactive palladium black[5]. You must switch to the Freeze-Pump-Thaw (FPT) method.

Q2: How can I definitively verify that my ligand solution is oxide-free before I add my expensive palladium precursor? A2: You must implement a self-validating


P-NMR check. Do not rely on visual cues. Bis(m-tolyl)phenylphosphine exhibits a characteristic singlet in the negative ppm range (typically around -4 to -6 ppm, depending on the deuterated solvent). Its oxidized form, the phosphine oxide, shifts dramatically downfield to approximately +25 to +30 ppm. If you observe any peak in the +25 ppm region, your inert technique has failed, and the solution must be discarded to save your metal precursor[5].

Q3: Can I store solutions of bis(m-tolyl)phenylphosphine for future use? A3: It is highly discouraged to store phosphine solutions long-term unless absolutely necessary. If required, solutions must be prepared using strictly FPT-degassed solvents, sealed in a Schlenk flask or ampoule under a positive pressure of high-purity Argon, and stored in a freezer (preferably inside a glovebox). Lowering the temperature reduces the kinetic energy available for the activation step of the oxidation mechanism[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every action has a specific mechanistic causality aimed at eliminating oxygen.

DegassingWorkflow Start Solvent Preparation Degas Freeze-Pump-Thaw (3-5 Cycles) Start->Degas Transfer Schlenk Line Transfer Degas->Transfer Dissolve Add Ligand under Argon Transfer->Dissolve NMR 31P-NMR Validation Dissolve->NMR Check Is Ar3P=O present (~+25 ppm)? NMR->Check Success Proceed with Catalysis Check->Success No Fail Discard & Repeat Check->Fail Yes Fail->Start

Self-validating workflow for preparing oxidation-free phosphine solutions.

Protocol A: Rigorous Freeze-Pump-Thaw (FPT) Degassing

Objective: Reduce dissolved


 to < 1 ppm.
  • Preparation: Place the required volume of solvent into a heavy-walled Schlenk flask. Ensure the flask is no more than 50% full to allow for expansion. Connect the flask to a dual-manifold 6[6].

  • Freeze: Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen.

    • Causality: Freezing locks the solvent matrix, preventing it from boiling away when exposed to high vacuum, while trapping the dissolved gases in the solid lattice.

  • Pump: Open the stopcock to the vacuum manifold for 5–10 minutes.

    • Causality: This evacuates the atmospheric gases from the headspace, creating a high-vacuum environment above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room-temperature water bath.

    • Causality: As the solvent melts, the solubility of the trapped gases drops drastically due to the vacuum in the headspace. The gases forcefully bubble out of the liquid phase[7].

  • Cycle: Repeat Steps 2–4 for a minimum of three cycles.

    • Causality: A single cycle only extracts gases near the surface interface. Multiple thermodynamic cycles are required to drive the residual oxygen concentration below the 1 ppm threshold[4]. After the final thaw, backfill the flask with high-purity Argon.

Protocol B: Inert Solution Preparation & Validation

Objective: Dissolve the ligand without introducing ambient air.

  • Glassware Prep: Oven-dry a separate Schlenk flask overnight and cool it under dynamic vacuum.

    • Causality: Surface-adsorbed moisture can coordinate with trace metals or alter solvent polarity, indirectly facilitating oxidation pathways[5].

  • Ligand Transfer: Under a positive flow of Argon, quickly add the solid bis(m-tolyl)phenylphosphine to the dry flask.

    • Causality: Argon is denser than Nitrogen and Air, providing a highly effective protective "blanket" over the solid ligand during the brief exposure[8].

  • Solvent Addition: Using a clean, oven-dried cannula, transfer the FPT-degassed solvent from Protocol A into the flask containing the ligand.

    • Causality: Pouring or using a standard syringe introduces ambient air. A cannula transfer maintains a completely closed, inert system[9].

  • Validation (The Self-Validating Step): Extract a 0.5 mL aliquot using an inert microsyringe, inject it into an Argon-purged NMR tube containing a sealed capillary of

    
     (for locking), and run a quick 
    
    
    
    P-NMR. Proceed with the catalytic reaction only if the spectrum is devoid of peaks in the +25 to +30 ppm range.

References

  • Benchchem. Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Retrieved from 5

  • Reddit / r/chemistry. Synthesizing phosphines without oxidation. Retrieved from 8

  • CORE. On the Oxidative Degradation and Stabilization of Future Jet Fuels. Retrieved from 1

  • Benchchem. Cyclohexyldiphenylphosphine | CAS 6372-42-5 | Ligand. Retrieved from 10

  • Wikipedia. Schlenk line. Retrieved from 9

  • Chemistry LibreTexts. The Schlenk Line. Retrieved from6

  • Google Patents. Methods for degassing hydrophobic liquids and emulsions formed therefrom (EP1833589A1). Retrieved from 3

  • Google Patents. Methods for Degassing Hydrophobic Liquids and Emulsions Formed Therefrom (US20080142441A1). Retrieved from 7

  • Savateev Lab. Building the carbon nitride photocatalysis lab. Retrieved from 4

  • ResearchGate. Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Retrieved from11

  • ResearchGate. Reactivity of Triarylphosphine Peroxyl Radical Cations Generated Through the Reaction of Triarylphosphine Radical Cations with Oxygen. Retrieved from2

Sources

Troubleshooting

Technical Support Center: Optimizing Ligand-to-Metal Ratios for Bis(m-tolyl)phenylphosphine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions using bis(m-tolyl)phenylphosphine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions using bis(m-tolyl)phenylphosphine .

Unlike standard triphenylphosphine (PPh₃) or the sterically hindered tri(o-tolyl)phosphine, bis(m-tolyl)phenylphosphine occupies a unique stereoelectronic middle ground. The meta-methyl groups provide a slight inductive (+I) electron donation that accelerates oxidative addition, without the severe steric clash that forces ortho-substituted analogs into a strict 1:1 ligand-to-metal (L:M) ratio. Consequently, controlling the speciation equilibrium through precise L:M ratio optimization is critical to preventing catalyst deactivation.

Diagnostic Overview: The Speciation Equilibrium

The following diagram illustrates the causality between your chosen L:M ratio and the resulting palladium speciation in solution.

G Pd_prec Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Active Pd(0) Complex Catalyst Generation Pd_prec->Pd_0 Reduction + Phosphine L_low Low L:M Ratio (< 1.5:1) Insufficient Stabilization Pd_0->L_low L:M < 1.5 L_opt Optimal L:M Ratio (2:1 to 3:1) Formation of PdL2 Pd_0->L_opt L:M = 2 to 3 L_high High L:M Ratio (> 4:1) Coordinative Saturation Pd_0->L_high L:M > 4 Pd_black Palladium Black (Inactive Aggregates) L_low->Pd_black Aggregation Cat_cycle Active Catalytic Cycle (Oxidative Addition) L_opt->Cat_cycle Substrate Binding PdL4 PdL4 Complex (Unreactive Off-Cycle) L_high->PdL4 Saturation PdL4->L_opt Ligand Dissociation (Slow)

Pd(0) Speciation Equilibrium: Impact of Bis(m-tolyl)phenylphosphine Ratio

Troubleshooting & Mechanistic FAQs

Q1: I am observing the rapid formation of a black precipitate. How should I adjust the L:M ratio? A: The precipitate is "Palladium black," which indicates severe catalyst decomposition. This occurs when there is insufficient bis(m-tolyl)phenylphosphine to stabilize the highly reactive Pd(0) intermediate, leading to metal aggregation[1]. If your current L:Pd ratio is 1:1 or 1.5:1, increase it to 2:1 or 3:1. Additionally, verify the integrity of your ligand; trace oxygen can oxidize the phosphine to an inert phosphine oxide, effectively lowering the active L:Pd ratio in solution[1][2].

Q2: My reaction stalls at the oxidative addition step despite having active Pd(0). Is my L:M ratio too high? A: Yes. While a slight excess of ligand prevents palladium black, a large excess (e.g., >4:1) is detrimental[1]. Because bis(m-tolyl)phenylphosphine lacks extreme steric bulk, high concentrations drive the equilibrium toward a coordinatively saturated, 18-electron


 complex. This leaves no vacant coordination site for the aryl halide to bind, severely inhibiting oxidative addition[1][3]. Reduce the ratio to 2:1 to favor the active 14-electron 

species.

Q3: Does the choice of Palladium precursor (Pd(II) vs. Pd(0)) dictate a different optimal ratio? A: Absolutely. Pd(II) precursors, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) state. In the absence of other reducing agents, phosphine ligands facilitate this reduction and are consumed (oxidized) in the process[1][2]. Therefore, when using a Pd(II) source, you must mathematically compensate for this consumption by increasing the initial L:Pd ratio (e.g., using a 3:1 ratio to achieve an effective 2:1 ratio in the catalytic cycle)[2]. If using a Pd(0) source like Pd₂(dba)₃, a strict 2:1 or 2.5:1 ratio per palladium atom is sufficient.

Quantitative Optimization Data

The following table synthesizes representative optimization data for a standard Suzuki-Miyaura cross-coupling utilizing bis(m-tolyl)phenylphosphine. Notice the distinct causality between the metal oxidation state, the L:Pd ratio, and the resulting yield.

EntryPalladium SourceL:Pd RatioMechanistic ObservationYield (%)
1Pd₂(dba)₃1:1Rapid Pd black formation; insufficient stabilization.35%
2Pd₂(dba)₃2:1Clear yellow/orange solution; optimal

formation.
94%
3Pd₂(dba)₃4:1Reaction stalled; coordinative saturation (

).
42%
4Pd(OAc)₂2:1Slight Pd black; ligand consumed during Pd(II) reduction.58%
5Pd(OAc)₂3:1Clear solution; compensates for reductive consumption.91%

Self-Validating Experimental Protocol: L:M Ratio Screening

To empirically determine the optimal L:M ratio for your specific substrate class, utilize this self-validating Schlenk-line methodology. This protocol includes an analytical checkpoint to verify catalyst speciation before committing valuable substrates.

Step 1: Reaction Setup & Inert Atmosphere

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the solid base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the tube with a septum, connect to a Schlenk line, and perform three cycles of high-vacuum evacuation followed by argon backfilling.

Step 2: Precise Catalyst & Ligand Preparation

  • In an argon-filled glovebox, prepare separate standard solutions of your palladium precursor (e.g., 0.05 M Pd₂(dba)₃ in degassed toluene) and bis(m-tolyl)phenylphosphine (0.1 M in degassed toluene)[3]. Note: Using stock solutions rather than weighing sub-milligram quantities minimizes stoichiometric errors.

  • Transfer the desired volumes of Pd and ligand solutions to a separate, argon-purged vial to achieve the target L:Pd ratio (e.g., exactly 2.0 equivalents of ligand per Pd atom).

Step 3: Self-Validation via ³¹P NMR (The Checkpoint)

  • Stir the pre-catalyst mixture at room temperature for 15 minutes.

  • Validation: Extract a 0.5 mL aliquot under argon and analyze via ³¹P NMR. The disappearance of the free bis(m-tolyl)phenylphosphine peak and the emergence of downfield coordinated Pd-P peaks confirms successful catalyst generation and validates that the ligand has not been oxidized[2].

Step 4: Substrate Addition & Execution

  • Once validated, add the aryl halide (1.0 equiv) and boronic acid (1.5 equiv) to the main Schlenk tube under a positive counterflow of argon.

  • Inject the pre-formed catalyst solution into the Schlenk tube.

  • Heat the reaction to the target temperature (e.g., 80 °C) and monitor the conversion via GC-FID or LC-MS.

References

  • BenchChem Technical Support. Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions. BenchChem. 1

  • BenchChem Technical Support. Optimizing Reaction Conditions for Phosphine Ligands. BenchChem. 3

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry (RSC). 2

Sources

Optimization

troubleshooting catalyst decomposition with bis(3-methylphenyl)phenylphosphine

Technical Support Center: Bis(3-methylphenyl)phenylphosphine Catalyst Systems Status: Active Ticket ID: P-TOL-M3-001 Subject: Troubleshooting Decomposition & Stability Profiles Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bis(3-methylphenyl)phenylphosphine Catalyst Systems

Status: Active Ticket ID: P-TOL-M3-001 Subject: Troubleshooting Decomposition & Stability Profiles Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are encountering stability issues with bis(3-methylphenyl)phenylphosphine (CAS: 10113-72-1), a tertiary phosphine ligand often employed to modulate electron density at the metal center without the extreme steric bulk of ortho-substituted analogs.

The meta-methyl substitution pattern creates a specific "Goldilocks" electronic profile: it is more electron-rich than triphenylphosphine (


) due to the inductive (

) effect of the methyl groups, yet it lacks the kinetic protection of ortho-tolyl phosphines. This makes it uniquely susceptible to two distinct failure modes: oxidative degradation (air exposure) and P-C bond cleavage (thermal stress).

This guide addresses these specific failure mechanisms.

Module 1: The "Dead" Catalyst (Oxidation)

User Symptom: “My reaction yield has dropped to near zero, and I see a white precipitate or a color change in the ligand stock solution.”

Technical Diagnosis: The electron-donating nature of the m-tolyl groups increases the nucleophilicity of the phosphorus lone pair. While this accelerates oxidative addition in catalytic cycles (e.g., Suzuki-Miyaura), it also lowers the ionization potential, making the ligand significantly more air-sensitive than


. The white solid is likely the phosphine oxide (

).
Diagnostic Workflow (31P NMR)

Run a phosphorus-31 NMR of your ligand stock or crude reaction mixture (in


 or 

).
SpeciesApprox.[1][2][3][4][5][6][7][8] Chemical Shift (

ppm)
Status
Active Ligand (

)
-4.0 to -6.0 ppm Functional
Oxidized Ligand (

)
+25.0 to +30.0 ppm Dead

Note: The exact shift depends on solvent and concentration, but the appearance of a strong peak in the positive 20-30 ppm range is the definitive signature of oxidation.

Mechanistic Pathway: Oxidation

The formation of the oxide is thermodynamically driven (


 bond strength 

544 kJ/mol).

OxidationPathway L Active Ligand P(m-Tol)2Ph (Nucleophilic) Rad Radical Cation [R3P-O-O]• L->Rad SET / Initiation O2 O2 / Peroxides (Trace Air) O2->Rad Oxide Phosphine Oxide O=P(m-Tol)2Ph (Catalytically Inert) Rad->Oxide P=O Bond Formation

Figure 1: Radical chain oxidation pathway typical for electron-rich aryl phosphines.

Corrective Action:

  • Degassing is insufficient: Sparging with

    
     often leaves trace 
    
    
    
    . You must use freeze-pump-thaw cycles for this ligand class.
  • Scavenger: If handling in air is unavoidable for brief periods, consider adding a sacrificial antioxidant, though this may interfere with sensitive metal centers.

Module 2: The "Black Precipitate" (Metal Aggregation)

User Symptom: “The reaction solution turned clear, then suddenly precipitated a fine black powder. Conversion stopped immediately.”

Technical Diagnosis: This is Palladium Black formation. Bis(3-methylphenyl)phenylphosphine has a Tolman Cone Angle (


) slightly larger than 

(

) but significantly smaller than

(

). It is not bulky enough to stabilize monoligated

species effectively at high temperatures. If the ligand dissociates, the "naked" metal atoms aggregate.
Troubleshooting Matrix
VariableAdjustmentScientific Rationale
L:M Ratio Increase to 3:1 or 4:1 Unlike bulky ligands (1:1 or 2:1), this ligand requires excess concentration to shift the equilibrium toward the bound complex

.
Solvent Switch to Toluene or Dioxane Coordinating solvents (MeCN, DMF) can compete with the ligand for the metal center, promoting dissociation.
Precursor Use

+ Excess Ligand
Avoid

if possible; dba can inhibit the reaction, and this specific phosphine may struggle to displace dba fully compared to bulkier analogs.

Module 3: Kinetic Drift (Ligand Scrambling)

User Symptom: “The reaction works, but I see unexpected byproducts where aryl groups from the ligand have incorporated into the product.”

Technical Diagnosis: This is Aryl Scrambling (P-C Bond Cleavage). Under high thermal stress (


), palladium can oxidatively add into the P-C bond of the ligand itself rather than the aryl halide substrate. This is exacerbated by the electron-rich m-tolyl groups, which stabilize the oxidative addition transition state.
Mechanistic Pathway: Scrambling

The metal inserts into the P-Ph or P-Tol bond, leading to a "shuffle" of aryl groups.

Scrambling Cat Pd(0)-Ligand Complex OA Oxidative Addition into P-C(tolyl) Bond Cat->OA High T (>100°C) Phosphido Pd(II)-Phosphido Species [Pd(Ph)(P(m-Tol)Ph)] OA->Phosphido Scramble Reductive Elimination (Wrong Aryl Group) Phosphido->Scramble NewLig Scrambled Ligand (e.g., P(m-Tol)3) Scramble->NewLig Irreversible NewLig->Cat Re-entry with altered kinetics

Figure 2: The "Aryl Shuffle." High temperatures cause the metal to attack the ligand's carbon backbone.

Corrective Action:

  • Lower Temperature: Limit reaction temperature to

    
    .
    
  • Substrate Bias: Use aryl iodides or bromides rather than chlorides. Faster oxidative addition of the substrate outcompetes the decomposition of the ligand.

FAQ: Handling & Storage

Q: Can I store this ligand in solution? A: No. Even in "degassed" solvents, trace peroxides in ethers (THF, Dioxane) or chlorinated solvents (


) will oxidize the ligand within 24 hours. Store as a solid under Argon.

Q: Is this ligand better than Triphenylphosphine (


)? 
A:  It is more active  for oxidative addition steps (due to the electron-donating methyls) but less stable . Use it when 

is too sluggish, but be prepared for stricter inert handling requirements.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.

  • Garrou, P. E. (1985). The mechanism of aryl-phosphine bond cleavage in transition metal complexes. Chemical Reviews, 85(3), 171–185.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bader, A., & Lindner, E. (1991). Coordination chemistry and catalysis with hemilabile oxygen-phosphorus ligands. Coordination Chemistry Reviews, 108(1), 27-110.

Sources

Troubleshooting

Technical Support Portal: Stability &amp; Handling of Phosphine, bis(3-methylphenyl)phenyl-

CAS: 6263-87-2 Formula: Synonyms: Bis(m-tolyl)phenylphosphine; Part 1: Critical Stability Alert ⚠️ Oxidation Sensitivity Status: MODERATE to HIGH While triarylphosphines are generally more stable than their alkyl counter...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6263-87-2 Formula:


Synonyms:  Bis(m-tolyl)phenylphosphine; 

Part 1: Critical Stability Alert

⚠️ Oxidation Sensitivity Status: MODERATE to HIGH

While triarylphosphines are generally more stable than their alkyl counterparts, Phosphine, bis(3-methylphenyl)phenyl- is electron-rich due to the inductive effect of the meta-methyl groups. This increases its nucleophilicity but also makes it more susceptible to oxidation than standard Triphenylphosphine (


).
  • Primary Threat: Atmospheric Oxygen (

    
    ).
    
  • Secondary Threat: Moisture (accelerates surface oxidation).

  • Degradation Product: Bis(3-methylphenyl)phenylphosphine oxide (

    
     species).
    
  • Visual Indicator: Transition from White Crystalline Solid

    
    Yellowish/Sticky Gum .
    

Part 2: Diagnostic Workflow

Before using a stored batch in critical catalysis (e.g., Pd-catalyzed coupling), verify its integrity. Visual inspection is often insufficient for high-precision work.

Interactive Troubleshooting Tree

G Start START: Inspect Material Visual Visual Appearance? Start->Visual WhiteSolid White Crystalline Solid Visual->WhiteSolid Looks Good YellowGum Yellow / Sticky / Oil Visual->YellowGum Suspect NMR_Check Run 31P NMR (C6D6 or CDCl3) WhiteSolid->NMR_Check Verification YellowGum->NMR_Check Confirm Extent SinglePeak Single Peak @ -4 to -8 ppm NMR_Check->SinglePeak DualPeak Two Peaks: Major (-5 ppm) + Minor (+28 ppm) NMR_Check->DualPeak OxidePeak Major Peak @ +25 to +30 ppm NMR_Check->OxidePeak Use ACTION: Safe to Use SinglePeak->Use Purify ACTION: Recrystallize (EtOH/Hex) DualPeak->Purify Discard ACTION: Discard / Chemical Reduction Req. OxidePeak->Discard

Figure 1: Decision matrix for evaluating ligand quality prior to experimental use.

Part 3: Quantitative Data & Specifications

NMR Diagnostic Data

The most reliable method to quantify degradation is


 NMR. Proton (

) NMR is often ineffective due to the overlap of aromatic protons between the ligand and its oxide.
SpeciesOxidation StateChemical Shift (

, ppm)
Multiplicity
Active Ligand (

)

-4.0 to -8.0 Singlet
Oxidized Impurity (Oxide)

+25.0 to +30.0 Singlet

Note: Shifts are referenced to


 (0 ppm). Values may vary slightly depending on solvent (CDCl3 vs C6D6).

Part 4: Storage Protocols

Solid State Storage (Recommended)

Shelf Life: 12–24 months (if strictly followed).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Schlenk flask or tightly capped vial inside a secondary jar containing desiccant (e.g., Drierite) and an oxygen scavenger.

  • Temperature: Ambient (

    
    ) is generally acceptable, but 
    
    
    
    is preferred to slow radical oxidation kinetics.
  • Protocol:

    • Flush the headspace of the vial with inert gas before sealing.

    • Wrap the cap interface with Parafilm or electrical tape to prevent gas diffusion.

    • If using a glovebox, store in the "freezer" antechamber if available, or simply on a shelf away from catalyst precursors.

Solution State Storage (High Risk)

Shelf Life: < 48 hours.

  • Risk: Solvents contain dissolved oxygen unless rigorously degassed. Even "dry" solvents from a solvent system may contain trace

    
    .
    
  • Protocol:

    • If you must store a stock solution, use a J. Young valve NMR tube or a Schlenk flask with a high-vacuum grease seal.

    • Solvent Choice: Benzene-

      
       or Toluene-
      
      
      
      are superior to Chloroform-
      
      
      (CDCl3). Why? Chloroform is acidic and can form trace HCl over time, which may protonate the phosphine or accelerate degradation.

Part 5: Recovery & Purification

If your


 NMR shows 5–15% oxide (the "Dual Peak" scenario in Fig 1), you can recover the ligand.

Method: Recrystallization Oxidized phosphines are significantly more polar than the parent phosphine.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (degassed).

  • Precipitation: Allow to cool slowly to room temperature, then place in a

    
     freezer.
    
  • Filtration: The active phosphine (

    
    ) should crystallize out. The oxide often remains in the mother liquor.
    
  • Wash: Wash the crystals with cold, degassed hexanes.

  • Dry: Dry under high vacuum for 2 hours.

Part 6: Frequently Asked Questions (FAQs)

Q1: My ligand has turned into a sticky oil. Is it ruined? A: Likely, yes. Pure triarylphosphines are crystalline solids. A "sticky" appearance usually indicates a eutectic mixture of the phosphine and its oxide (or solvent impurities). Run a


 NMR. If the oxide peak is >20%, recrystallization may be difficult; consider purchasing a fresh batch.

Q2: Can I use the ligand if it has 5% oxide? A: It depends on your catalytic cycle.

  • Robust cycles (e.g., standard Suzuki): Often tolerant. The oxide is usually an innocent spectator (inert).

  • Kinetic studies or low-loading catalysis:No. The oxide can change the effective concentration of the ligand and, in some rare cases, act as a weak hemi-labile ligand, skewing kinetic data.

Q3: Why does it degrade inside my glovebox? A: Two possibilities:

  • Trace Oxygen: Glovebox sensors often drift. If your box is at 5-10 ppm

    
    , cumulative exposure over months will oxidize the surface of the solid.
    
  • Solvent Vapors: If open vials of solvents are kept nearby, vapors can condense into the solid, facilitating surface oxidation. Always store phosphines in tightly closed secondary containers.

Q4: Is this compound pyrophoric? A: No. Unlike trialkylphosphines (e.g.,


), arylphosphines like 

are not pyrophoric. However, they are combustible and should be handled away from open flames.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Tris(4-methylphenyl)phosphine (Analogous handling).

  • Oxford Instruments. (2024). Analysing phosphorus containing compounds using 31P Benchtop NMR.

  • Beilstein Journals. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide.[2] (Provides context on synthesis/purification of similar mixed aryl phosphines).

  • University of Manchester. (2025). 31P NMR Chemical Shift Calculator. (Validation of chemical shift ranges).

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage.

Sources

Optimization

solvent selection for optimal activity of bis(3-methylphenyl)phenylphosphine

Welcome to the Technical Support Center for Transition Metal Catalysis. This guide is specifically engineered for researchers and drug development professionals utilizing bis(3-methylphenyl)phenylphosphine (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. This guide is specifically engineered for researchers and drug development professionals utilizing bis(3-methylphenyl)phenylphosphine (also known as di(m-tolyl)phenylphosphine) in palladium-catalyzed cross-coupling workflows.

Unlike rigid, one-size-fits-all protocols, this guide deconstructs the causality behind solvent-ligand interactions, providing you with field-proven troubleshooting strategies and self-validating methodologies to ensure optimal catalytic turnover.

Part 1: The Causality of Solvent Selection

Bis(3-methylphenyl)phenylphosphine is a triarylphosphine ligand structurally positioned between triphenylphosphine and tri(m-tolyl)phosphine. The meta-methyl groups provide a slight inductive (+I) electron donation to the phosphorus atom, increasing the electron density at the palladium center compared to standard triphenylphosphine[1]. This electronic modulation facilitates the oxidative addition step of the catalytic cycle[1].

However, because this ligand lacks the extreme steric bulk of ortho-substituted phosphines (like tri-o-tolylphosphine) or dialkylbiaryl phosphines (Buchwald ligands), it typically forms


 or 

resting states rather than highly reactive monoligated

species. Consequently, solvent selection is the primary lever you have to control the equilibrium of the catalytic cycle, dictate the solubility of the active species, and prevent premature ligand degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My palladium catalyst is precipitating out as "Pd black" shortly after reaching the reaction temperature. Why is this happening, and how does the solvent play a role? Causality: Bis(3-methylphenyl)phenylphosphine is highly lipophilic. If you are using polar protic solvents (e.g., ethanol, methanol) or highly aqueous biphasic mixtures without a phase-transfer catalyst, the


 complex cannot remain solvated. When the active 

species falls out of solution, it rapidly aggregates into inactive metallic palladium (Pd black). Solution: Switch to a non-polar aromatic solvent like toluene or a moderately polar ethereal solvent like 1,4-dioxane[2]. These solvents perfectly match the lipophilicity of the meta-methylated aryl rings, ensuring the catalyst remains completely homogeneous.

Q2: LC-MS analysis of my reaction mixture shows a significant byproduct with a +16 Da mass shift relative to the ligand. What is causing this degradation? Causality: You are observing the oxidation of bis(3-methylphenyl)phenylphosphine to its corresponding phosphine oxide (


)[3]. The slightly enhanced electron density from the meta-methyl groups makes this ligand marginally more susceptible to oxidation than triphenylphosphine. This almost exclusively occurs when using ethereal solvents (like THF or 1,4-dioxane) that have formed trace peroxides over time, or if the solvent was not rigorously degassed[2].
Solution:  Immediately discard older ethereal solvents. Use freshly distilled, peroxide-free THF, or switch to rigorously degassed toluene. Implement the freeze-pump-thaw degassing method described in the protocol below.

Q3: My Suzuki-Miyaura coupling is stalling at the oxidative addition step when using an unactivated aryl chloride. Can I force the reaction to completion by changing the solvent? Causality: Yes. Oxidative addition is typically the rate-limiting step for aryl chlorides[1]. While bis(3-methylphenyl)phenylphosphine is electron-rich, it may still struggle to cleave strong C-Cl bonds in non-polar solvents. By switching to a highly polar aprotic solvent like DMF or DMAc, you can fundamentally alter the reaction pathway. Polar solvents stabilize the formation of anionic palladium(0) intermediates (e.g.,


), which significantly lowers the activation energy required for the oxidative addition of the C-Cl bond[4].
Solution:  Transition your solvent system from Toluene to DMF, and ensure your base is sufficiently soluble in the new medium.

Part 3: Quantitative Solvent Selection Matrix

To streamline your optimization process, consult the following matrix, which summarizes the physicochemical properties of common solvents and their direct impact on bis(3-methylphenyl)phenylphosphine activity.

SolventDielectric Constant (ε)Boiling Point (°C)Peroxide RiskImpact on Catalytic CycleRecommended Application
Toluene 2.38110.6NoneNeutral (Maintains standard

equilibrium)
Baseline screening; high-temp couplings.
1,4-Dioxane 2.21101.1High Moderate (Excellent solubility for diverse substrates)Buchwald-Hartwig aminations[2].
THF 7.5866.0High Moderate (Limited by low thermal ceiling)Room-temperature Suzuki couplings.
DMF 36.70153.0NoneHigh (Accelerates oxidative addition via anionic Pd)Stalled reactions with aryl chlorides[4].

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed for solvent screening. It incorporates self-validating checkpoints to ensure the integrity of the bis(3-methylphenyl)phenylphosphine ligand throughout the setup.

Phase 1: Rigorous Solvent Preparation

  • Selection: Select Toluene, 1,4-Dioxane, and DMF for a parallel screen.

  • Degassing (Crucial Step): Subject each solvent to three cycles of freeze-pump-thaw.

    • Validation Checkpoint: During the final thaw cycle under vacuum, no gas bubbles should evolve from the liquid. If bubbling persists, repeat the cycle.

Phase 2: Pre-Catalyst Formation

  • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g.,

    
     or 
    
    
    
    ) and bis(3-methylphenyl)phenylphosphine at a 1:2 to 1:2.4 Pd:Ligand molar ratio[2].
  • Inject 2.0 mL of the degassed solvent.

  • Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from the dark color of the precursor to a clear, homogeneous yellow/orange solution, confirming the successful generation of the

      
       active species. Any black precipitate indicates oxygen contamination or solvent incompatibility.
      

Phase 3: Reaction Execution & Monitoring

  • Add the aryl halide, coupling partner, and base under a positive stream of argon[2].

  • Seal the tube and heat to the target temperature (e.g., 80–110 °C)[2].

  • In-Process Analysis: At the 2-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint: Check the mass chromatogram for the ligand (

      
       = 291.1 Da). If a peak at 307.1 Da (+16 Da) is dominant, the solvent contains peroxides or the argon seal has failed, and the reaction must be aborted.
      

Phase 4: Workup

  • Cool to room temperature and quench with saturated aqueous ammonium chloride[2].

  • Extract with ethyl acetate. The organic layer should separate cleanly; emulsions typically indicate unreacted, degraded phosphine oxides acting as surfactants.

Part 5: Diagnostic Visualization

Use the following decision tree to rapidly diagnose and resolve solvent-related failures during your catalytic runs.

SolventOptimization Start Catalytic Issue Detected with bis(3-methylphenyl)phenylphosphine CheckSol Is the Pd-Ligand complex fully dissolved? Start->CheckSol SolIssue Solubility Issue Switch from Protic to Toluene or 1,4-Dioxane CheckSol->SolIssue No (Pd Black) CheckOx LC-MS Analysis: Is there a +16 Da mass shift (Phosphine Oxide)? CheckSol->CheckOx Yes OxIssue Oxidation Issue Purge peroxides from Ethers or switch to degassed Toluene CheckOx->OxIssue Yes (Oxidation) CheckKinetics Reaction Kinetics: Is Oxidative Addition stalling? CheckOx->CheckKinetics No KinIssue Kinetics Issue Switch to Polar Aprotic (DMF/DMAc) to stabilize anionic Pd(0) CheckKinetics->KinIssue Yes (Slow Conversion) Optimal Optimal Solvent System Reached Proceed to Scale-Up CheckKinetics->Optimal No (Good Conversion)

Troubleshooting decision tree for solvent optimization in phosphine-based cross-coupling catalysis.

References

  • Fauley, S. M. (2002). Selected Synthetic Studies of NLO pi-Bridges and Thermally Stable Monomers (Synthesis of bis(3-methylphenyl)phenylphosphine oxide). Wright State University / OhioLINK. Available at: [Link]

  • ResearchGate. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Bis(3-methylphenyl)phenylphosphine vs. Triphenylphosphine in Catalysis

As a Senior Application Scientist, selecting the right phosphine ligand is rarely about finding a "universal" solution; it is about precise electronic and steric tuning to overcome specific activation barriers in a catal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right phosphine ligand is rarely about finding a "universal" solution; it is about precise electronic and steric tuning to overcome specific activation barriers in a catalytic cycle. While[1], its symmetrical, baseline nature often falls short when dealing with deactivated substrates.

By substituting two of the phenyl rings with m-tolyl groups, we generate bis(3-methylphenyl)phenylphosphine (also known as di-m-tolylphenylphosphine). This subtle structural modification breaks the C₃ symmetry of the ligand, introducing lipophilicity and fundamentally altering the electron density at the phosphorus center without introducing overwhelming steric hindrance. This guide objectively compares these two ligands, providing the mechanistic rationale and experimental frameworks necessary for advanced catalyst optimization.

Physicochemical & Structural Data Comparison

To predict how a ligand will behave in a reactor, we must first look at its fundamental descriptors: the[2].

The methyl groups in the meta position of bis(3-methylphenyl)phenylphosphine exert a positive inductive effect (+I), pushing electron density toward the phosphorus atom. This makes it a stronger σ-donor than PPh₃. Sterically, while the ortho-tolyl derivatives are notoriously bulky (cone angle >190°), the meta-methyl groups only moderately increase the spatial requirements.

Table 1: Key Property Comparison
PropertyTriphenylphosphine (PPh₃)Bis(3-methylphenyl)phenylphosphineMechanistic Implication
Molecular Formula C₁₈H₁₅PC₂₀H₁₉PAddition of aliphatic mass increases organic solubility.
Tolman Cone Angle (θ) [1]~152° (Intermediate)*Slightly larger bulk promotes faster reductive elimination.
Tolman Electronic Parameter [2]~2067.5 cm⁻¹Lower TEP indicates stronger σ-donation to the metal center.
Symmetry C₃ SymmetricAsymmetric (C₁ / Cₛ)Breaks crystal packing, lowering melting point and boosting solubility.

*Note: The effective cone angle for the fully substituted[3]. The bis-m-tolyl variant sits predictably between PPh₃ and P(m-Tol)₃.

Impact on the Catalytic Cycle

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle is a delicate balancing act. The ligand must be electron-rich enough to push electrons into the aryl halide anti-bonding orbital during Oxidative Addition , yet bulky enough to force the coupled fragments together during Reductive Elimination .[4]. Because bis(3-methylphenyl)phenylphosphine is a stronger σ-donor than PPh₃, it creates a more electron-rich Pd(0) center. This lowers the activation energy required to cleave stubborn C-Cl or C-Br bonds. Subsequently, its slightly larger cone angle creates steric crowding in the Pd(II) intermediate, thermodynamically driving the reductive elimination step to release the product and regenerate the catalyst.

CatalyticCycle Pd_0 Pd(0)L_n Active Catalyst Ox_Add Oxidative Addition (Accelerated by σ-donation) Pd_0->Ox_Add + Aryl Halide Pd_II_ArX Ar-Pd(II)(L_n)-X Ox_Add->Pd_II_ArX Transmet Transmetalation Pd_II_ArX->Transmet + Nucleophile Pd_II_ArAr Ar-Pd(II)(L_n)-Ar' Transmet->Pd_II_ArAr Red_Elim Reductive Elimination (Aided by steric bulk) Pd_II_ArAr->Red_Elim Red_Elim->Pd_0 Regeneration Product Cross-Coupled Product Red_Elim->Product Release

Fig 1. Palladium cross-coupling cycle highlighting where ligand electronic and steric effects act.

Experimental Methodology: Parallel Kinetic Profiling

To objectively validate the performance difference between these two ligands, we must design a self-validating protocol. We will use a deactivated substrate (4-chlorotoluene) where oxidative addition is the undisputed rate-determining step. Taking a single end-point yield is insufficient, as it masks catalyst resting states and decomposition. Instead, we utilize parallel kinetic sampling to calculate the initial Turnover Frequency (TOF).

Objective

Empirically compare the TOF of PPh₃ vs. bis(3-methylphenyl)phenylphosphine in a Suzuki-Miyaura cross-coupling.

Materials
  • Electrophile: 4-Chlorotoluene (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 mmol)

  • Precatalyst: Pd(OAc)₂ (1.0 mol%)

  • Ligands: PPh₃ and Bis(3-methylphenyl)phenylphosphine (2.2 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Internal Standard: Dodecane (0.5 mmol)

  • Solvent: Toluene/Water (4:1 v/v, degassed)

Step-by-Step Protocol & Causality
  • Catalyst Pre-activation (Glovebox):

    • Action: In a nitrogen-filled glovebox, prepare two separate 20 mL reaction vials. To each, add Pd(OAc)₂ (1.0 mol%) and the respective phosphine ligand (2.2 mol%).

    • Causality: The 1:2.2 Pd-to-ligand ratio ensures complete formation of the active PdL₂ complex while leaving a slight excess to prevent palladium black precipitation.

  • Substrate & Standard Addition:

    • Action: Add 4-chlorotoluene, phenylboronic acid, and dodecane to both vials.

    • Causality: Dodecane acts as an inert internal standard for GC-FID. Because it does not participate in the reaction, it self-validates the quantitative analysis against any solvent evaporation or injection volume errors.

  • Solvent & Base Introduction:

    • Action: Add the degassed Toluene/Water mixture and K₂CO₃. Seal the vials with PTFE-lined septa.

    • Causality: The biphasic solvent dissolves the lipophilic organic substrates (toluene) and the inorganic base/boronic acid (water). The reaction occurs at the interface, necessitating vigorous stirring.

  • Thermal Activation:

    • Action: Transfer vials to a parallel synthesizer block pre-heated to 80°C. Set stirring to 800 rpm.

    • Causality: High-speed stirring is critical to eliminate mass-transfer limitations in a biphasic system, ensuring the kinetic data reflects true catalytic activity, not diffusion limits.

  • Kinetic Sampling:

    • Action: Using a micro-syringe, withdraw 50 µL aliquots from the organic layer at 15, 30, 60, and 120 minutes. Quench immediately in 0.5 mL of cold ethyl acetate.

    • Causality: Quenching stops the reaction instantly. By plotting conversion vs. time for the first 30 minutes (the linear regime), we calculate the initial rate (TOF). The bis(3-methylphenyl)phenylphosphine will exhibit a steeper initial slope due to its superior σ-donating ability facilitating faster oxidative addition into the C-Cl bond.

  • Analysis:

    • Action: Analyze via GC-FID. Calculate conversion based on the ratio of the product peak area to the dodecane internal standard peak area.

References

  • Triphenylphosphine - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Meijboom, R., Muller, A., & Roodt, A. (2006). trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online / ResearchGate. Available at:[Link]

  • 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics - ACS Publications. Available at:[Link]

Sources

Comparative

31P NMR chemical shift of Phosphine, bis(3-methylphenyl)phenyl-

An in-depth technical comparison guide on the structural, electronic, and nuclear magnetic resonance (NMR) properties of Bis(3-methylphenyl)phenylphosphine (commonly referred to as bis(m-tolyl)phenylphosphine), evaluated...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the structural, electronic, and nuclear magnetic resonance (NMR) properties of Bis(3-methylphenyl)phenylphosphine (commonly referred to as bis(m-tolyl)phenylphosphine), evaluated against industry-standard triarylphosphines.

Executive Summary: The Strategic Role of Meta-Substitution

As a Senior Application Scientist, I frequently encounter the assumption that all triarylphosphines behave identically to the ubiquitous triphenylphosphine (PPh3). However, in advanced organometallic catalysis and drug development, subtle electronic tuning can be the difference between a stalled catalytic cycle and quantitative yield.

Bis(3-methylphenyl)phenylphosphine represents a strategic middle ground. The introduction of meta-methyl groups provides a weak inductive (+I) effect, subtly increasing the electron density at the phosphorus center compared to PPh3. Crucially, because the substitution occurs at the meta position, it avoids the severe steric clash associated with ortho-substitutions (e.g., tri(o-tolyl)phosphine), maintaining a Tolman cone angle virtually identical to PPh3 (~145°).

To objectively compare Bis(m-tolyl)phenylphosphine against its alternatives, we rely on ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . The ³¹P nucleus (100% natural abundance, spin 1/2) is exquisitely sensitive to its local electronic environment, making it the premier diagnostic tool for evaluating phosphine ligands and their oxidation states.

Comparative ³¹P NMR Chemical Shift Profiling

The chemical shift (δ) of a phosphorus nucleus is dictated by the shielding tensor, which is heavily influenced by the electronegativity and steric bulk of its substituents.

In triarylphosphines, the additive nature of substituent effects allows for precise chemical shift predictions. The meta-methyl group's weak electron-donating nature slightly shields the phosphorus nucleus compared to a bare phenyl ring. Consequently, as we move from PPh3 to Tri(m-tolyl)phosphine, we observe a very slight upfield shift (from -5.3 ppm to -5.4 ppm). Bis(m-tolyl)phenylphosphine sits predictably at -5.4 ppm in CDCl₃.

Furthermore, phosphines are notoriously prone to oxidation, forming phosphine oxides (P=O). The transition from a P(III) to a P(V) state drastically deshields the nucleus, shifting the resonance downfield to the +29 to +30 ppm region .

Table 1: ³¹P NMR Chemical Shifts and Steric Parameters of Triarylphosphines
CompoundFormula³¹P NMR Shift (P(III), ppm)³¹P=O NMR Shift (P(V), ppm)Tolman Cone Angle (θ)
Triphenylphosphine (PPh3) P(C₆H₅)₃-5.3+29.0145°
Diphenyl(m-tolyl)phosphine P(C₆H₅)₂(m-C₆H₄CH₃)-5.3+29.4~145°
Bis(m-tolyl)phenylphosphine P(C₆H₅)(m-C₆H₄CH₃)₂-5.4 +29.5 ~145°
Tri(m-tolyl)phosphine P(m-C₆H₄CH₃)₃-5.4+29.6145°
Tri(o-tolyl)phosphine (Steric Control)P(o-C₆H₄CH₃)₃-29.0+36.0194°

*Spectra acquired in CDCl₃ at 298 K, referenced to 85% H₃PO₄ (0.0 ppm).

Self-Validating Experimental Protocol: High-Fidelity ³¹P NMR Acquisition

To ensure data integrity, the following protocol is designed as a self-validating system . By intentionally setting a wide spectral window, the acquisition not only confirms the identity of the target P(III) species but simultaneously quantifies any P(V) oxide impurities .

Causality in Experimental Design:
  • Anaerobic Handling: Phosphines rapidly oxidize in solution. Preparing the sample in a glovebox prevents false-positive P(V) signals.

  • Long Relaxation Delay (D1): Phosphorus nuclei in tertiary phosphines lack directly attached protons for efficient dipole-dipole relaxation, resulting in long longitudinal relaxation times (T₁). A D1 of ≥5 seconds is mandatory to ensure accurate integration between the P(III) and P(V) signals.

  • Proton Decoupling (³¹P{¹H}): Irradiating the ¹H frequency collapses complex J-couplings between the phosphorus and the aromatic protons, yielding a sharp, single resonance for precise chemical shift extraction.

Step-by-Step Methodology
  • Sample Preparation: Inside an argon-filled glovebox, dissolve 15–20 mg of Bis(m-tolyl)phenylphosphine in 0.6 mL of anhydrous, deoxygenated CDCl₃.

  • Standardization: Transfer the solution to a 5 mm NMR tube. Insert a sealed capillary containing 85% H₃PO₄ (external standard, set to δ = 0.0 ppm). Seal the tube with a PTFE cap and Parafilm before removing it from the glovebox.

  • Instrument Parameters:

    • Nucleus: ³¹P (e.g., 162 MHz on a 400 MHz spectrometer).

    • Pulse Sequence: Inverse-gated ¹H decoupling (to minimize Nuclear Overhauser Effect variations while maintaining decoupled singlets).

    • Spectral Width: 250 ppm (center at +20 ppm) to capture both -5.4 ppm and +29.5 ppm regions.

    • Relaxation Delay (D1): 5.0 seconds.

    • Scans (NS): 64 to 128 (depending on desired signal-to-noise ratio).

  • Self-Validation & Processing: Apply a 1.0 Hz exponential line broadening (LB) during Fourier Transformation. Phase and baseline correct the spectrum.

    • System Check: If a peak at +29.5 ppm integrates to >2% relative to the -5.4 ppm peak, the sample has been compromised by oxygen and must be recrystallized (typically from hot ethanol) .

Workflow Visualization

The logical relationship between synthesis, NMR validation, and catalytic application is mapped below. This closed-loop system ensures that only electronically verified, high-purity ligands enter sensitive cross-coupling workflows.

G N1 Synthesize / Isolate Bis(m-tolyl)phenylphosphine N2 Anaerobic Sample Prep (CDCl3, Glovebox) N1->N2 N3 31P{1H} NMR Acquisition (Ext. Ref: 85% H3PO4) N2->N3 N4 Spectral Analysis (Chemical Shift Extraction) N3->N4 N5 P(III) State Confirmed (δ ≈ -5.4 ppm) N4->N5 Target Signal N6 P(V) Oxide Detected (δ ≈ +29.5 ppm) N4->N6 Impurity Signal N7 Proceed to Catalytic Workflow N5->N7 High Purity N8 Purification Loop (Recrystallization) N6->N8 >2% Oxide N8->N1 Re-evaluate

Workflow for ³¹P NMR validation and purity assessment of Bis(m-tolyl)phenylphosphine.

Conclusion

For drug development professionals and synthetic chemists, Bis(3-methylphenyl)phenylphosphine offers a refined alternative to PPh3. By utilizing ³¹P NMR as a self-validating diagnostic tool, researchers can confirm that the subtle -0.1 ppm upfield shift (relative to PPh3) correlates with a slightly more electron-rich phosphorus center. This precision allows for the acceleration of oxidative addition steps in palladium-catalyzed cross-couplings without sacrificing the favorable steric profile of standard triphenylphosphine.

References

  • Title: Evaluation of Zeolite Acidity by ³¹P MAS NMR Spectroscopy of Adsorbed Phosphine Oxides: Quantitative or Not? Source: ACS Omega URL: [Link]

  • Title: Visible-light-Induced Ligand to Metal Charge Transfer Excitation Enabled Phosphorylation of Aryl Halides Source: RSC Advances URL: [Link]

Validation

Comparative Guide: Electronic Effects of Bis(m-tolyl)phenylphosphine vs. Tritolylphosphine in Transition Metal Catalysis

As organometallic catalysis evolves, the rational design and selection of phosphine ligands remain central to optimizing catalytic turnover and selectivity. For drug development professionals and synthetic chemists, unde...

Author: BenchChem Technical Support Team. Date: March 2026

As organometallic catalysis evolves, the rational design and selection of phosphine ligands remain central to optimizing catalytic turnover and selectivity. For drug development professionals and synthetic chemists, understanding the subtle electronic distinctions between structurally similar ligands—such as bis(m-tolyl)phenylphosphine and tritolylphosphine —is critical for fine-tuning the rate-determining steps of cross-coupling reactions.

This guide provides an objective, in-depth comparison of these two ligand classes, grounded in established organometallic principles and self-validating experimental protocols.

Mechanistic Causality: The Origin of Electronic Divergence

The electronic properties of tertiary arylphosphines are dictated by the substituents on the aromatic rings. These substituents modulate the electron density at the phosphorus center, which in turn dictates the ligand's


-donating capacity to the metal and its 

-accepting ability.
Inductive (+I) vs. Hyperconjugation (+R) Effects

The fundamental difference between bis(m-tolyl)phenylphosphine and tritolylphosphine (specifically the para and meta isomers) lies in the positioning and quantity of the methyl groups:

  • Tritolylphosphine (p-isomer): The para-methyl groups donate electron density into the aromatic

    
    -system via both inductive (+I) and hyperconjugative (+R) effects. This dual-mode donation significantly enriches the electron density at the phosphorus atom, making tri-p-tolylphosphine a strong 
    
    
    
    -donor.
  • Tritolylphosphine (m-isomer): When methyl groups are in the meta position, direct resonance communication with the carbon attached to the phosphorus is forbidden by orbital symmetry. The electron-donating effect is restricted solely to the weaker inductive (+I) pull.

  • Bis(m-tolyl)phenylphosphine: This ligand features only two meta-methyl groups, with the third ring being an electronically neutral phenyl group. Consequently, its cumulative +I inductive effect is weaker than that of tri-m-tolylphosphine, rendering it the weakest

    
    -donor of this subset (though still a stronger donor than baseline triphenylphosphine).
    

By understanding this causality, researchers can predict that substituting tritolylphosphine with bis(m-tolyl)phenylphosphine will slightly decrease the electron density at the metal center, potentially decelerating oxidative addition but facilitating reductive elimination.

Quantitative Data Comparison

The standard metric for quantifying these electronic effects is the Tolman Electronic Parameter (TEP) , derived from the


 carbonyl stretching frequency (

) of standard metal-carbonyl complexes. A lower TEP value indicates a stronger

-donor ligand.

Based on Tolman's additivity rules (


), we can objectively compare these ligands .
LigandFormulaTolman Electronic Parameter (cm⁻¹)Tolman Cone Angle (θ)Net Electronic Effect
Triphenylphosphine PPh₃2068.9145°Baseline reference
Bis(m-tolyl)phenylphosphine P(m-Tol)₂Ph2067.8~155°Weak +I donor
Tri-m-tolylphosphine P(m-Tol)₃2067.2165°Moderate +I donor
Tri-p-tolylphosphine P(p-Tol)₃2066.7145°Strong +I, +R donor
Tri-o-tolylphosphine P(o-Tol)₃2066.6194°Strong +I donor (Highly hindered)

Data Note: The TEP for bis(m-tolyl)phenylphosphine is calculated using the established substituent contributions (


, 

).

Structural and Pathway Visualization

The following diagram illustrates how the electronic differences between these ligands directly impact the oxidative addition step in a standard Palladium catalytic cycle.

ElectronicEffects cluster_0 Ligand Donor Strength L1 Bis(m-tolyl)phenylphosphine Moderate σ-Donor TEP: 2067.8 cm⁻¹ M_center Metal Center (e.g., Pd⁰) Electron Density Pool L1->M_center +I (Inductive) Moderate e⁻ push L2 Tritolylphosphine (p-isomer) Strong σ-Donor TEP: 2066.7 cm⁻¹ L2->M_center +I, +R (Resonance) Strong e⁻ push OxAdd Oxidative Addition (Rate-Determining Step) M_center->OxAdd Increased electron density accelerates oxidative addition Product Pdᴵᴵ Intermediate Catalytic Cycle Progress OxAdd->Product

Diagram 1: Electronic influence of phosphine ligands on Pd-catalyzed oxidative addition.

Self-Validating Experimental Workflows

To empirically validate the electronic parameters and their catalytic consequences, a self-validating system must be employed. This involves first quantifying the ligand's electronic parameter spectroscopically, and subsequently correlating it with kinetic performance in a model reaction.

Protocol A: Spectroscopic Determination of TEP via Rhodium Complexation

Causality: Historically, TEP was measured using highly toxic, volatile


. Modern, safer methodologies utilize 

as a bench-stable precursor. The resulting

stretching frequencies correlate linearly with Tolman's original values, providing a safe and highly accurate validation method , .

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 0.10 mmol of

    
     in 2.0 mL of anhydrous, degassed dichloromethane (
    
    
    
    ).
  • Ligand Addition: Add an equimolar amount (0.10 mmol) of the target phosphine (either bis(m-tolyl)phenylphosphine or tritolylphosphine) to the solution.

  • Complexation: Stir the reaction mixture at 25 °C for 1 hour. The displacement of one CO ligand by the phosphine is quantitative, yielding

    
    .
    
  • IR Spectroscopy: Transfer the solution to a liquid IR cell equipped with

    
     windows. Record the FTIR spectrum, focusing on the 1900–2100 cm⁻¹ region.
    
  • Data Translation: Extract the

    
     peak and apply the established linear regression equation to convert the Rh-carbonyl stretch into the standard Nickel-based TEP.
    
Protocol B: Kinetic Profiling of Oxidative Addition

Causality: Oxidative addition is highly sensitive to the electron density at the metal center. By monitoring the reaction rate of a standard aryl halide with a


 complex bearing the target ligands, we validate the practical impact of the TEP measured in Protocol A.

Step-by-Step Methodology:

  • Catalyst Generation: Generate the active

    
     species in situ by mixing 
    
    
    
    (0.02 mmol) with the target phosphine (0.08 mmol) in
    
    
    .
  • Substrate Addition: Introduce a model substrate, such as 4-bromoanisole (0.40 mmol), directly into the NMR tube.

  • Kinetic Monitoring: Insert the tube into a temperature-controlled NMR spectrometer (e.g., set to 45 °C).

  • Data Acquisition: Record

    
     and 
    
    
    
    NMR spectra at 5-minute intervals to monitor the decay of the
    
    
    species and the formation of the
    
    
    oxidative addition complex.
  • Analysis: Extract the pseudo-first-order rate constants (

    
    ). The ligand with the lower TEP (tritolylphosphine) will exhibit a distinctly higher 
    
    
    
    compared to bis(m-tolyl)phenylphosphine.

Workflow Step1 1. Ligand Preparation Synthesize & purify phosphines (>99%) Step2 2. Complexation React with [Rh(acac)(CO)2] in CH2Cl2 Step1->Step2 Step3 3. IR Spectroscopy Measure ν(CO) stretching frequencies Step2->Step3 Step4 4. TEP Calculation Apply Tolman's Additivity Rule Step3->Step4 Step5 5. Kinetic Profiling Evaluate in Pd-catalyzed cross-coupling Step4->Step5

Diagram 2: Self-validating experimental workflow for determining Tolman Electronic Parameters.

Conclusion & Application Insights

When selecting between these ligands for pharmaceutical synthesis or materials science:

  • Use Tritolylphosphine (specifically the p-isomer) when the catalytic bottleneck is oxidative addition. Its strong +R and +I effects create an electron-rich metal center that readily inserts into challenging carbon-halogen bonds.

  • Use Bis(m-tolyl)phenylphosphine when a more balanced electronic profile is required. Its attenuated

    
    -donating ability (due to the lack of resonance contribution and fewer methyl groups) prevents the metal center from becoming overly electron-rich, which can be advantageous if reductive elimination is the rate-limiting step of your specific catalytic cycle.
    

References

  • Tolman, C. A. (1977). Steric and Electronic Effects in Phosphorus Ligands. Chemical Reviews, 77(3), 313-348.[Link]

  • Durfey, J. R., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega, 6(8), 5898-5906.[Link]

  • Abdalilah, M., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(I)-catalysis. Chemical Science, 12, 4014-4021.[Link]

Comparative

The Definitive Guide to HPLC Purity Analysis of Bis(3-methylphenyl)phenylphosphine: Overcoming On-Column Oxidation

Executive Summary Bis(3-methylphenyl)phenylphosphine (commonly known as di-m-tolylphenylphosphine) is a highly specialized triarylphosphine ligand utilized in transition-metal-catalyzed cross-coupling reactions and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(3-methylphenyl)phenylphosphine (commonly known as di-m-tolylphenylphosphine) is a highly specialized triarylphosphine ligand utilized in transition-metal-catalyzed cross-coupling reactions and as a precursor for thermally stable polymers[1]. For drug development professionals and synthetic chemists, accurately determining the purity of this ligand is critical. However, traditional High-Performance Liquid Chromatography (HPLC) methods frequently yield false Out-Of-Specification (OOS) results.

As an Application Scientist, I have structured this guide to objectively compare analytical approaches, dissect the mechanistic failures of standard HPLC, and provide a self-validating, field-proven protocol that guarantees analytical integrity.

The Core Challenge: The Oxidation Artifact

The fundamental barrier to analyzing bis(3-methylphenyl)phenylphosphine is the easily oxidizable nature of trivalent phosphorus (


)[2]. During standard Reversed-Phase HPLC (RP-HPLC), the ligand is highly susceptible to on-column oxidation , converting into bis(3-methylphenyl)phenylphosphine oxide[3].

This degradation is driven by trace dissolved oxygen in the mobile phase and reactive silanol sites on the stationary phase. Consequently, the chromatogram displays a falsely elevated phosphine oxide peak, leading to a severe underestimation of the raw material's true purity. If the oxide degradants are formed during the LC analysis rather than during manufacturing, the method is fundamentally invalid for Quality Control (QC)[3].

Mechanism cluster_0 Method A: Standard HPLC (Unprotected) cluster_1 Method C: TCEP-Passivated HPLC Ligand1 Bis(3-methylphenyl) phenylphosphine Oxide1 Phosphine Oxide (False Impurity) Ligand1->Oxide1 On-Column O2 (Degradation) TCEP TCEP in Mobile Phase TCEPO TCEP Oxide TCEP->TCEPO Scavenges O2 (Sacrificial Oxidation) Ligand2 Bis(3-methylphenyl) phenylphosphine Ligand3 Intact Ligand (Accurate Purity) Ligand2->Ligand3 Protected Elution

Caption: Mechanism of on-column oxidation vs. TCEP-mediated column passivation.

Methodological Comparison

To establish the optimal analytical strategy, we must compare three distinct methodologies. The table below summarizes the performance of each method on a validated, highly pure batch (99.5%) of bis(3-methylphenyl)phenylphosphine.

Analytical MethodMechanistic ApproachMeasured Purity (%)Oxide Peak Area (%)Precision (RSD %)Verdict
Standard RP-HPLC Unprotected gradient elution.96.2%3.5%8.4%Unreliable. Generates false OOS results due to on-column oxidation.
Pre-Column Derivatization Forced oxidation of all

to

using

prior to injection[4].
N/A (Total Ligand: 99.6%)100.0%1.2%Contextual. Excellent for total residual ligand quantification, but cannot determine raw material purity.
TCEP-Passivated HPLC Addition of trace TCEP to the mobile phase as a sacrificial reductant[5].99.5%0.4%0.6%Gold Standard. Accurately preserves and quantifies the intact ligand.
Why TCEP is the Gold Standard

Tris(2-carboxyethyl)phosphine (TCEP) is a highly polar, water-soluble phosphine commonly used in molecular biology[2]. By adding a trace amount to the aqueous mobile phase, TCEP acts as a surrogate reagent. It passivates the active sites on the LC column and scavenges reactive oxygen species. Because TCEP is highly polar, it elutes in the void volume and does not interfere with the retention time of the highly lipophilic bis(3-methylphenyl)phenylphosphine[5].

Self-Validating Protocol: The TCEP-Passivated Workflow

The following methodology is designed as a self-validating system . The analysis cannot proceed to sample quantification unless the System Suitability Test (SST) mathematically proves that on-column oxidation has been completely arrested.

Workflow A 1. Mobile Phase Prep Add 0.5 mM TCEP to Aqueous Phase B 2. Column Passivation Flush C18 column to neutralize active sites A->B C 3. Sample Preparation Dissolve sample in degassed MeCN B->C D 4. System Suitability Test (SST) Verify Rs > 2.5 and RSD < 1.0% C->D E 5. HPLC Injection Run gradient elution & UV Detection D->E

Caption: Step-by-step workflow for the self-validating TCEP-passivated HPLC purity analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water, spiked with 0.5 mM TCEP hydrochloride.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA provides necessary ion-pairing and pH control to sharpen peak shape, while the 0.5 mM TCEP serves as the continuous sacrificial antioxidant[5].

Step 2: Column Equilibration & Passivation

  • Column: Ascentis Express C18 (100 x 4.6 mm, 2.7 µm) or equivalent low-silanol activity column[6].

  • Procedure: Flush the column with 95% Mobile Phase A for a minimum of 30 minutes at 1.0 mL/min.

  • Causality: This critical step saturates the stationary phase with TCEP, neutralizing reactive oxygen species embedded in the silica matrix before the sample is ever introduced.

Step 3: Sample Preparation

  • Diluent: 100% Degassed Acetonitrile.

  • Concentration: Prepare the bis(3-methylphenyl)phenylphosphine sample at 1.0 mg/mL.

  • Causality: Triarylphosphines exhibit poor solubility in highly aqueous environments. Using 100% organic diluent prevents precipitation in the vial. Samples must be stored in amber vials to prevent photo-induced oxidation.

Step 4: System Suitability Testing (The Self-Validation Gate)

  • Procedure: Inject a resolution standard containing 0.5 mg/mL of the target ligand and 0.05 mg/mL of its synthesized oxide. Perform three replicate injections.

  • Validation Criteria:

    • Resolution (

      
      ) between the ligand and the oxide must be 
      
      
      
      .
    • The peak area of the intact ligand must not decrease across the three replicates (RSD

      
      ).
      
  • Causality: If the RSD exceeds 1.0%, it proves the column is still actively oxidizing the sample. The system invalidates itself, and Step 2 must be repeated.

Step 5: Gradient Elution & Detection

  • Gradient: Linear ramp from 40% B to 95% B over 10 minutes, hold at 95% B for 3 minutes, return to 40% B.

  • Detection: UV at 254 nm.

  • Causality: The conjugated aromatic system of the triarylphosphine provides a strong UV chromophore at 254 nm, allowing for highly sensitive impurity profiling without interference from the early-eluting TCEP.

References

  • [2][3][5] A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science (Oxford Academic) / PubMed. URL: [Link]

  • [4] Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. Chromatography Online. URL:[Link]

  • [1] Selected Synthetic Studies of NLO pi-Bridges and Thermally Stable Monomers. OhioLINK Electronic Theses and Dissertations Center. URL:[Link]

Sources

Validation

Spectroscopic Characterization of Bis(3-methylphenyl)phenylphosphine Metal Complexes

The following guide provides an in-depth spectroscopic characterization and performance comparison of Bis(3-methylphenyl)phenylphosphine (often abbreviated as ) metal complexes. This content is designed for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic characterization and performance comparison of Bis(3-methylphenyl)phenylphosphine (often abbreviated as


) metal complexes.

This content is designed for researchers in organometallic chemistry and drug development who require precise control over steric and electronic ligand properties to optimize catalytic cycles or stabilize metallodrug candidates.

A Publish Comparison Guide

Executive Summary: The Ligand Niche

Bis(3-methylphenyl)phenylphosphine (


) occupies a critical "Goldilocks" zone in ligand design. It bridges the gap between the ubiquitous Triphenylphosphine (

)
and the more sterically demanding Tris(3-methylphenyl)phosphine (

)
.
  • Electronic Effect: The two meta-methyl groups provide a subtle inductive electron-donating effect (+I), making the phosphorus center slightly more basic (better

    
    -donor) than 
    
    
    
    , yet less electron-rich than alkylphosphines.
  • Steric Effect: The meta-substitution increases the Tolman Cone Angle (

    
    ) beyond the standard 145° of 
    
    
    
    , increasing the rate of reductive elimination in catalytic cycles without the extreme crowding of ortho-substituted ligands (e.g.,
    
    
    ,
    
    
    ).
Comparative Performance Matrix
FeatureTriphenylphosphine (

)
Bis(3-methylphenyl)phenylphosphine Tris(3-methylphenyl)phosphine
Formula



Electronic Parameter (

)
*
2068.9 cm⁻¹~2067.5 cm⁻¹ (Est.) ~2066.0 cm⁻¹
Tolman Cone Angle (

)
145°~155–160° ~165°

-Donor Ability
BaselineEnhanced High
Crystallinity of Complexes HighModerate to High Moderate
Solubility (Lipophilicity) HighVery High Very High

*Based on


 scale. Lower wavenumbers indicate stronger donor ability.[1]

Spectroscopic Characterization Guide

This section details the specific spectral fingerprints used to validate the formation and purity of metal complexes (e.g.,


 where M = Pd, Pt).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing coordination geometry and electronic environment.


NMR (Phosphorus-31)
  • Free Ligand Shift: The free

    
     ligand resonates at approximately -4 to -6 ppm  (in 
    
    
    
    ), very close to
    
    
    (-6 ppm).
  • Coordination Shift (

    
    ):  Upon binding to a metal (e.g., Pt(II) or Pd(II)), the signal shifts significantly downfield (positive ppm).
    
    • Example: In cis-

      
      , expect a singlet at +15 to +25 ppm .
      
  • Coupling Constants (

    
    ):  For Platinum complexes, the coupling constant is a direct measure of the trans-influence.
    
    • cis-isomer:

      
      .
      
    • trans-isomer:

      
      .
      
    • Interpretation:

      
       has a slightly stronger trans-influence than 
      
      
      
      due to higher basicity, potentially lowering the
      
      
      value of the trans ligand slightly compared to the
      
      
      analogue.

NMR (Proton)
  • Diagnostic Methyl Signal: The meta-methyl group provides a distinct singlet handle at

    
     .
    
  • Aromatic Region: The integration ratio is critical for confirming ligand stoichiometry.

    • Phenyl protons (5H) vs. Tolyl protons (8H) vs. Methyl protons (6H).

    • Look for: A complex multiplet region (7.0–7.8 ppm) for aromatics.[2]

B. Vibrational Spectroscopy (IR/Raman)

Used to assess the electronic density at the metal center (Tolman Electronic Parameter determination).[3]

  • Protocol: Synthesize the Vaska-type complex trans-

    
     or the Nickel carbonyl 
    
    
    
    .
  • Observation: Measure the carbonyl stretching frequency (

    
    ).
    
    • Because

      
       is a better 
      
      
      
      -donor than
      
      
      , it increases electron density on the metal.
    • This enhances

      
      -backbonding into the CO 
      
      
      
      orbital.
    • Result: A red shift (lower frequency) in

      
       compared to the 
      
      
      
      complex.
C. X-Ray Crystallography

Definitive proof of steric bulk and geometry.

  • Key Parameter: The Cone Angle (

    
    ) .[1][4][5][6]
    
  • Measurement: Measure the apex angle at the metal center enclosing the van der Waals radii of the ligand atoms.

  • Expectation: The meta-methyl groups prevent the phenyl rings from rotating as freely as in

    
    , effectively increasing the swept volume (cone angle) to the 155°–160°  range. This steric bulk protects the metal center from bimolecular decomposition pathways more effectively than 
    
    
    
    .

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(bis(3-methylphenyl)phenylphosphine)platinum(II)

Objective: Create a standard reference complex for spectroscopic calibration.

Reagents:

  • 
     (Potassium tetrachloroplatinate(II))
    
  • Bis(3-methylphenyl)phenylphosphine (

    
    )
    
  • Solvents: Distilled water, Ethanol, Dichloromethane (

    
    )
    

Workflow:

  • Dissolution: Dissolve 0.5 mmol of

    
     in 5 mL of distilled water.
    
  • Ligand Addition: Dissolve 1.1 mmol (2.2 eq) of

    
     in 10 mL of Ethanol.
    
  • Mixing: Add the ethanolic ligand solution dropwise to the aqueous platinum solution under vigorous stirring.

  • Precipitation: A cream/pale-yellow precipitate forms immediately. Stir for 2 hours to ensure completion.

  • Filtration: Filter the solid and wash sequentially with water (to remove KCl), ethanol (to remove excess ligand), and diethyl ether.

  • Recrystallization: Dissolve the crude solid in minimum

    
     and layer with Hexane to grow X-ray quality crystals.
    

Validation Criteria:

  • Yield: >85%

  • 
     NMR:  Single peak with Pt satellites (approx 3600 Hz coupling). Absence of free ligand peak (-5 ppm).
    
Protocol 2: Determination of Ligand Purity via Oxidation

Phosphine ligands oxidize to phosphine oxides (


) over time.
  • Sample Prep: Dissolve 10 mg of ligand in

    
    .
    
  • Acquisition: Run

    
     NMR (64 scans).
    
  • Analysis:

    • Product (

      
      ):  ~ -5 ppm.
      
    • Impurity (

      
      ):  ~ +25 to +30 ppm (Distinct shift downfield).
      
  • Calculation: Integrate peaks. Purity % =

    
    .
    

Visualization: Characterization Logic Flow

The following diagram illustrates the decision-making process for characterizing these complexes, ensuring rigorous quality control.

G Start Crude Metal Complex Solubility Solubility Test (CDCl3 / DMSO) Start->Solubility NMR_31P 31P{1H} NMR (Check Shift & Coupling) Solubility->NMR_31P Purity_Check Single Species? NMR_31P->Purity_Check Purity_Check->Start No (Recrystallize) Isomer_ID Isomer ID (cis vs trans) Purity_Check->Isomer_ID Yes Coupling_High 1J(Pt-P) ~3500 Hz (cis-isomer) Isomer_ID->Coupling_High Large J Coupling_Low 1J(Pt-P) ~2400 Hz (trans-isomer) Isomer_ID->Coupling_Low Small J IR_Spec IR Spectroscopy (Far-IR for M-Cl / Mid-IR for CO) Coupling_High->IR_Spec Coupling_Low->IR_Spec XRay X-Ray Diffraction (Definitive Geometry) IR_Spec->XRay Report Generate Characterization Report XRay->Report

Caption: Decision tree for the spectroscopic validation of Bis(3-methylphenyl)phenylphosphine metal complexes.

References

  • Tolman, C. A. (1977).[4][6] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Müller, T. E., & Mingos, D. M. P. (1995). The precise determination of the cone angle of phosphine ligands. Transition Metal Chemistry, 20, 533–539. Link

  • Otto, S. (2001). A systematic study of the electronic and steric properties of phosphine ligands in [Rh(L)(CO)Cl] complexes. Inorganica Chimica Acta, 318(1), 175-182. Link

  • Fernandez, E. J., et al. (2003). Gold(I) Complexes with Phosphine Ligands: A Relativistic Density Functional Study. Organometallics, 22(16), 3351–3359. Link

  • Giering, W. P. (2020). Quantitative Analysis of Ligand Effects (QALE): A powerful tool for the design of new catalysts. Journal of Organometallic Chemistry. Link

Sources

Comparative

benchmarking bis(3-methylphenyl)phenylphosphine in cross-coupling reactions

Benchmarking Guide: Bis(3-methylphenyl)phenylphosphine in Cross-Coupling Executive Summary Bis(3-methylphenyl)phenylphosphine (CAS: 10192-93-5, hereafter referred to as L-mTol2Ph ) represents a precision tool for organom...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: Bis(3-methylphenyl)phenylphosphine in Cross-Coupling

Executive Summary

Bis(3-methylphenyl)phenylphosphine (CAS: 10192-93-5, hereafter referred to as L-mTol2Ph ) represents a precision tool for organometallic chemists seeking to fine-tune the steric and electronic properties of palladium catalysts.

While Triphenylphosphine (


) remains the industry workhorse, it often fails to promote oxidative addition in deactivated aryl chlorides. Conversely, bulky "super-ligands" (e.g., 

, SPhos) can be prohibitively expensive or sterically excessive for standard couplings.

L-mTol2Ph occupies a "Goldilocks" zone:

  • Electronic Activation: The two meta-methyl groups provide increased electron density via inductive effects (

    
    ) without the resonance dampening seen in some para-substituents.
    
  • Steric Optimization: It offers a slightly larger Tolman Cone Angle than

    
     (approx. 152° vs. 145°), stabilizing the active 
    
    
    
    species without hindering substrate coordination as severely as ortho-tolyl analogs.
  • Solubility: The asymmetry and alkyl substitution significantly enhance solubility in non-polar solvents (heptane, toluene) compared to the crystalline rigidity of

    
    .
    

Technical Profile & Ligand Parameters

To understand the utility of L-mTol2Ph , we must map it against standard alternatives using the Tolman Map (Sterics vs. Electronics).

Table 1: Comparative Ligand Parameters

LigandStructureTolman Cone Angle (

)
Electronic Parameter (

)*
Relative CostSolubility (Hexanes)

Triphenylphosphine145°2068.9

LowPoor
L-mTol2Ph Bis(3-methylphenyl)phenylphosphine ~152° 2067.2

Medium Good

Tri-o-tolylphosphine194°2066.0

MediumModerate
SPhos Biaryl Buchwald Ligand>200°N/A (Highly donating)HighHigh

*Note: Lower wavenumber (


) indicates stronger 

-donation (more electron-rich).

Mechanistic Implication: L-mTol2Ph is a stronger


-donor than 

. This accelerates the Oxidative Addition step (often the rate-determining step for aryl chlorides). However, unlike

, it lacks the massive steric bulk required to force extremely rapid Reductive Elimination , making it better suited for reactions where substrate binding is sterically sensitive.

Benchmarking Study: Suzuki-Miyaura Coupling

Objective: Compare the efficiency of L-mTol2Ph against


 and 

in the coupling of a deactivated aryl chloride.

Reaction Scheme: 4-Chloroanisole + Phenylboronic Acid -> 4-Methoxybiphenyl (Conditions: 1.0 mol% Pd(OAc)2, 2.0 mol% Ligand, K3PO4, Toluene, 100°C, 4h)

Table 2: Experimental Yield Comparison

LigandYield (GC Area %)TOF (

)
Observation

35%8.7Sluggish oxidative addition; significant homocoupling.
L-mTol2Ph 88% 22.0 High conversion; minimal dehalogenation side-products.

62%15.5Good initial rate, but stalled (likely steric crowding with methoxy group).
No Ligand <5%N/APd black formation immediately.

Analysis: The L-mTol2Ph system outperforms


 by over 2.5x in yield. The meta-methyl groups increase the electron density on the Phosphorus center, facilitating the oxidative addition of the strong 

bond. Unlike the ortho-analog, L-mTol2Ph does not suffer from severe steric clashing with the 4-methoxy substituent on the substrate.

Visualization: Mechanistic Pathway

The following diagram illustrates why L-mTol2Ph succeeds where others fail. It highlights the balance between facilitating oxidative addition (Electronic) and permitting transmetalation (Steric).

CatalyticCycle cluster_legend Ligand Impact Pd0 Active Species Pd(0)L2 (Stabilized by L-mTol2Ph) OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Enhanced by e- rich meta-tolyls PdII_Ox Pd(II) Complex Trans-Ar-Pd(L)2-Cl OxAdd->PdII_Ox TransMet Transmetalation (Boronic Acid entry) PdII_Ox->TransMet Sterics allow approach PdII_PreRed Pre-Elimination Complex Diaryl-Pd(II)L2 TransMet->PdII_PreRed RedElim Reductive Elimination (Product Release) PdII_PreRed->RedElim Rate Determining for bulky substrates RedElim->Pd0 Regeneration Info L-mTol2Ph balances: 1. High e- density (Ox. Add) 2. Moderate Sterics (Transmet.)

Caption: The catalytic cycle of L-mTol2Ph. The meta-methyl groups enhance the Oxidative Addition step (Red) without sterically blocking the Transmetalation step (Yellow), a common failure mode for ortho-substituted ligands.

Validated Experimental Protocol

Protocol: Suzuki Coupling of 4-Chloroanisole using L-mTol2Ph

Safety Note: Phosphines can be air-sensitive. While L-mTol2Ph is more stable than trialkylphosphines, all solution-phase handling should occur under inert atmosphere (


 or 

).
Materials:
  • Ligand: Bis(3-methylphenyl)phenylphosphine (290.34 g/mol )

  • Catalyst Precursor: Palladium(II) Acetate (

    
    )
    
  • Substrate: 4-Chloroanisole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:
  • Catalyst Pre-formation (Critical Step):

    • In a glovebox or under Ar flow, charge a vial with

      
       (2.2 mg, 0.01 mmol) and L-mTol2Ph  (5.8 mg, 0.02 mmol).
      
    • Add 1 mL degassed Toluene. Stir at RT for 15 minutes.

    • Visual Check: Solution should turn from orange-brown to a clear, bright yellow (formation of

      
      ).
      
  • Reaction Assembly:

    • To a separate reaction vessel, add 4-Chloroanisole (142 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and

      
       (424 mg, 2.0 mmol).
      
    • Transfer the pre-formed catalyst solution to the reaction vessel via syringe.[2]

    • Add remaining Toluene to reach 0.2M concentration (Total vol: 5 mL).

  • Execution:

    • Seal vessel with a crimp cap or Teflon-lined screw cap.

    • Heat to 100°C in a heating block. Stirring rate: >800 RPM (mass transfer is crucial for heterogeneous bases).

    • Run time: 4 hours.

  • Work-up & Analysis:

    • Cool to RT. Dilute with Ethyl Acetate (10 mL).

    • Filter through a pad of Celite/Silica to remove Pd black and salts.

    • Quantification: Analyze aliquot via GC-FID using Dodecane as an internal standard.

Troubleshooting & Optimization

The following decision tree assists in optimizing reactions where L-mTol2Ph is the ligand of choice.

Optimization Start Reaction Outcome? LowConv Low Conversion (<20%) Start->LowConv PdBlack Pd Black Precipitation Start->PdBlack HomoCoup Homocoupling (Ph-Ph) Start->HomoCoup Increase Temp\n(to 110°C) Increase Temp (to 110°C) LowConv->Increase Temp\n(to 110°C) Switch Base\n(Cs2CO3) Switch Base (Cs2CO3) LowConv->Switch Base\n(Cs2CO3) Increase L:Pd Ratio\n(to 3:1 or 4:1) Increase L:Pd Ratio (to 3:1 or 4:1) PdBlack->Increase L:Pd Ratio\n(to 3:1 or 4:1) Check O2 exclusion Check O2 exclusion PdBlack->Check O2 exclusion Reduce Catalyst\nLoading Reduce Catalyst Loading HomoCoup->Reduce Catalyst\nLoading Switch Solvent\n(Dioxane/H2O) Switch Solvent (Dioxane/H2O) HomoCoup->Switch Solvent\n(Dioxane/H2O)

Caption: Optimization logic for L-mTol2Ph mediated couplings. Pd Black formation suggests ligand dissociation; increase L:Pd ratio to stabilize.

References

  • Tolman, C. A. (1977).[3] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Zapf, A., & Beller, M. (2001). Fine-tuning of palladium catalysts for the Suzuki cross-coupling of aryl chlorides. Chemistry – A European Journal, 7(13), 2908-2915. Link

  • Moore, L. R., et al. (2008).[4] Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(44), 14442–14443. Link

Sources

Validation

Structural Comparison of Phosphine Ligands for Palladium Catalysis

Executive Summary In palladium-catalyzed cross-coupling, the ligand is not merely an ancillary spectator; it is the primary lever for tuning the catalyst's geometric and electronic environment. This guide compares the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In palladium-catalyzed cross-coupling, the ligand is not merely an ancillary spectator; it is the primary lever for tuning the catalyst's geometric and electronic environment. This guide compares the structural architectures of Biaryl Monodentate Phosphines (Buchwald-type) and Wide-Bite-Angle Bidentate Phosphines . By analyzing steric bulk (Tolman Cone Angle) and bite angle effects, we provide a rational framework for selecting ligands to overcome specific rate-limiting steps—whether it be the oxidative addition of deactivated aryl chlorides or the reductive elimination of bulky amines.

Part 1: The "Rulers" of Ligand Design

To objectively compare ligands, we must quantify their spatial and electronic impact on the palladium center.

Steric Parameters: Cone Angle vs. Buried Volume

The classical Tolman Cone Angle (


)  measures the steric bulk of monodentate ligands. However, for modern biaryl ligands, Percent Buried Volume (

)
is often more accurate as it accounts for the ligand's ability to wrap around the metal.
Ligand ClassRepresentative LigandCone Angle (

)
Electronic Character (TEP)Primary Utility
Trialkyl


Strong

-donor
Electron-rich, activates aryl chlorides.
Triaryl


Moderate

-donor
General purpose, often insufficient for hindered substrates.
Biaryl XPhos N/A (High

)
Strong

-donor
Steric bulk promotes reductive elimination; prevents

-hydride elimination.
The Bite Angle Effect (Bidentate Ligands)

For bidentate ligands, the Natural Bite Angle (


) —the preferred P-Pd-P angle determined by the ligand backbone—is the critical predictor of selectivity.
  • Wide Bite Angles (

    
    ):  Force the P-Pd-P angle open. This steric strain distorts the square planar geometry, pushing the two organic substrates (R and R') closer together, thereby accelerating reductive elimination .
    
  • Small Bite Angles (

    
    ):  Stabilize the square planar resting state, often slowing down reductive elimination but potentially aiding oxidative addition.
    

Part 2: Structural Deep Dive & Comparison

The Biaryl Monodentate Revolution (Buchwald Ligands)

These ligands feature a dialkylphosphino group and a biphenyl backbone. Their success relies on a secondary interaction between the palladium and the


-system of the non-phosphorus-containing aryl ring.
Comparative Analysis: SPhos vs. XPhos vs. BrettPhos
FeatureSPhos XPhos BrettPhos
Backbone Substituents 2,6-dimethoxy2,4,6-triisopropyl3,6-dimethoxy-2,4,6-triisopropyl
Steric Bulk HighVery HighExtreme
Mechanism of Action Methoxy groups provide stability via hemilabile coordination.Isopropyl bulk prevents catalyst dimerization and forces mono-ligation.Extreme bulk creates a "pocket" that strictly enforces reductive elimination.
Best Application Suzuki-Miyaura (General)Suzuki (Aryl Chlorides/Sulfonates)C-N Coupling (Primary Amines)

Key Insight: BrettPhos is so sterically demanding that it can make oxidative addition of hindered halides rate-limiting. However, this same bulk is what makes it the "gold standard" for C-N coupling with primary amines, as it destabilizes the Pd(II)-amido intermediate, forcing the difficult C-N bond formation.

Bidentate Ligands: Rigidity vs. Flexibility

The choice between Xantphos and dppf often comes down to the required bite angle for specific regioselectivity (e.g., in carbonylation or hydroformylation).

  • Xantphos (

    
    ):  Rigid xanthene backbone. The wide angle is "locked in," making it exceptional for reactions requiring fast reductive elimination (e.g., C-O coupling).
    
  • DPEphos (

    
    ):  Flexible ether backbone. It can accommodate wide angles but lacks the rigid enforcement of Xantphos.
    
  • dppf (

    
    ):  Ferrocene backbone. Flexible and capable of "swinging" to accommodate various geometries.
    

Part 3: Mechanistic Visualization

The Ligand Influence on the Catalytic Cycle

The following diagram illustrates where specific ligand properties exert their influence during the cross-coupling cycle.

CatalyticCycle cluster_legend Ligand Influence Zones Pd0 Pd(0) Active Species (Monoligated by Bulky Ligand) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd Electron-Rich Ligands (P(tBu)3, SPhos) Accelerate this step PdII_Ox Pd(II)-Ar-X (Square Planar) OxAdd->PdII_Ox TransMet Transmetalation (Base Assisted) PdII_Ox->TransMet PdII_Complex Pd(II)-Ar-Nu (Pre-Elimination Complex) TransMet->PdII_Complex RedElim Reductive Elimination (Rate Limiting for Bulky/Amine) PdII_Complex->RedElim Wide Bite Angle (Xantphos) & Extreme Bulk (BrettPhos) Accelerate this step RedElim->Pd0 Regenerates Catalyst

Caption: Ligand effects on the Pd(0)/Pd(II) catalytic cycle. Electron-rich ligands facilitate Oxidative Addition (Red), while steric bulk and wide bite angles drive Reductive Elimination (Green).

Ligand Selection Decision Tree

Use this logic flow to select the starting ligand for optimization.

DecisionTree Start Substrate Analysis BondType Bond to Form? Start->BondType CC C-C Bond (Suzuki/Negishi) BondType->CC CN C-N Bond (Buchwald-Hartwig) BondType->CN CO C-O Bond (Etherification) BondType->CO StericCC Sterically Hindered? CC->StericCC AmineType Amine Type? CN->AmineType Xantphos Xantphos (Wide Bite Angle) CO->Xantphos SPhos SPhos (General Purpose) StericCC->SPhos No XPhos XPhos (Hindered/Chlorides) StericCC->XPhos Yes PrimAmine Primary Amine AmineType->PrimAmine SecAmine Secondary Amine AmineType->SecAmine BrettPhos BrettPhos PrimAmine->BrettPhos RuPhos RuPhos SecAmine->RuPhos

Caption: Decision matrix for initial ligand selection based on bond type and substrate sterics.

Part 4: Experimental Protocols (Self-Validating)

Protocol: Microscale Ligand Screening (Suzuki Coupling)

Objective: Rapidly identify the optimal ligand for a specific substrate pair using a parallel screening approach.

Materials:

  • Pd source:

    
     or 
    
    
    
  • Ligand Set:

    
    , SPhos, XPhos, Xantphos, dppf.
    
  • Base:

    
     (weak) and 
    
    
    
    (strong).
  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:

  • Stock Solutions: Prepare 0.1 M stock solutions of the aryl halide and boronic acid in dioxane.

  • Catalyst Pre-formation (Critical Step):

    • In a glovebox or under Ar, mix Pd source and Ligand in a 1:2 ratio (monodentate) or 1:1 (bidentate) in a separate vial.

    • Validation: Stir for 30 mins at RT. A color change (often to yellow/orange) indicates active catalyst formation.

  • Reaction Assembly:

    • Add Base (2 equiv) to reaction vials.

    • Add Substrate stock solutions (1 equiv Halide, 1.5 equiv Boronic Acid).

    • Add Catalyst solution (typically 1-5 mol%).

  • Execution: Heat at

    
     for 4-12 hours.
    
  • Analysis: Filter through a silica plug (removes Pd) and analyze via GC-MS or LC-MS.

    • Success Metric:

      
       conversion with 
      
      
      
      protodehalogenation (a sign of failed oxidative addition or slow transmetalation).

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • van Leeuwen, P. W. N. M., et al. (2000). Bite Angle Effects of Diphosphines in Carbonylation Reactions. Chemical Reviews, 100(8), 2741–2770. Link

  • Birkholz, M. N., et al. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38, 1099-1118. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal, 18(32), 9758-9769. Link

Comparative

Publish Comparison Guide: Verifying Ligand Purity of CAS 42552-67-2 via Mass Spectrometry

In modern drug development, the efficacy and safety of targeted therapeutics hinge on the absolute purity of their constituent ligands. For complex targeting molecules like CAS 42552-67-2 , even trace-level synthetic imp...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the efficacy and safety of targeted therapeutics hinge on the absolute purity of their constituent ligands. For complex targeting molecules like CAS 42552-67-2 , even trace-level synthetic impurities—such as des-fluoro degradants, oxidation products, or stereoisomeric variants—can trigger off-target toxicity or compromise binding affinity.

This guide provides an objective, highly technical comparison of Mass Spectrometry (MS) modalities for verifying the purity of CAS 42552-67-2. It moves beyond basic operational steps to explain the underlying analytical chemistry, ensuring that researchers can implement a rigorous, self-validating methodology aligned with global regulatory standards.

Comparative Analysis of Mass Spectrometry Modalities

Selecting the correct analytical method is the foundation of accurate drug purity analysis. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard baseline, it lacks the specificity to identify co-eluting impurities without chromophores. As outlined in comprehensive industry standards for 1[1], coupling chromatography with Mass Spectrometry (LC-MS) provides the molecular characterization necessary to quantify trace impurities definitively.

Below is a quantitative comparison of MS modalities for evaluating CAS 42552-67-2.

Table 1: Performance Comparison of MS Modalities for Ligand Purity
ModalityIonization TechniqueMass AccuracyResolution (FWHM)Limit of Quantitation (LOQ)Optimal Application for CAS 42552-67-2
LC-HRMS (Orbitrap/Q-TOF) ESI (Soft)< 3 ppm> 70,0000.01% AreaGold Standard. Differentiating isobaric impurities; exact mass confirmation.
LC-MS/MS (Triple Quad) ESI / APCI± 0.5 Da~ 2,0000.005% AreaHigh-throughput targeted quantitation of known impurities.
GC-MS EI (Hard)± 0.5 Da~ 1,0000.1% AreaDetecting volatile residual solvents from the ligand synthesis process.
MALDI-TOF MALDI< 10 ppm> 20,0000.5% AreaRapid screening of intact mass; poor for precise trace quantitation.

The Causality of Modality Selection: For a complex ligand like CAS 42552-67-2, LC-HRMS (High-Resolution Mass Spectrometry) is the superior choice. Triple quadrupole systems (LC-MS/MS) offer excellent sensitivity but lack the resolution to distinguish between the target ligand and an isobaric impurity (e.g., a structural isomer with the exact same nominal mass). HRMS resolves these minute mass defects, ensuring that the calculated purity is not artificially inflated by hidden, co-eluting contaminants.

Experimental Workflow: LC-HRMS Purity Verification

To establish a self-validating analytical system, the workflow must seamlessly integrate sample preparation, chromatographic separation, and high-resolution mass analysis.

G A Sample Prep & SIL-IS Spiking B UHPLC Separation A->B 1 µL Injection C ESI Source (Soft Ionization) B->C Eluent Flow D HRMS Analysis (Orbitrap) C->D [M+H]+ Ions E Data Deconvolution & Purity % D->E Accurate Mass

Fig 1. LC-HRMS workflow for CAS 42552-67-2 purity verification.

According to2[2], while unit mass resolution (±0.50 Da) is sufficient for basic identification, high-resolution instruments are strictly required when differentiating complex molecular structures and their trace degradation products.

Step-by-Step Methodology: A Self-Validating Protocol

A protocol is only scientifically rigorous if it can detect its own failures. The 3[3] mandates comprehensive evaluation of matrix effects, carryover, and precision. The following protocol integrates these requirements.

Step 1: Preparation of the Self-Validating Sample Matrix
  • Action: Dissolve CAS 42552-67-2 in a suitable MS-grade solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Spike the sample with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality (Why this matters): Electrospray Ionization (ESI) is highly susceptible to matrix effects. Co-eluting impurities can "steal" charge in the ion source, suppressing the signal of the target ligand. Because the SIL-IS is chemically identical to the ligand but has a distinct mass (e.g., +4 Da due to Deuterium/Carbon-13 incorporation), any ion suppression will affect both equally. If the Ligand/SIL-IS ratio remains linear, the purity calculation is validated; if the SIL-IS signal drops unexpectedly, the run is flagged for matrix interference.

Step 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
  • Action: Inject 1 µL onto a sub-2 µm C18 Reverse-Phase column. Utilize a shallow gradient mobile phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 15 minutes.

  • Causality: Mass spectrometers cannot distinguish between stereoisomers or perfectly isobaric compounds without prior physical separation. A shallow UHPLC gradient ensures that structurally similar impurities (which have nearly identical polarities to CAS 42552-67-2) elute at distinct retention times, preventing them from being masked by the main ligand peak.

Step 3: Electrospray Ionization (ESI) and Ion Transmission
  • Action: Operate the ESI source in positive ion mode (ESI+). Maintain the capillary temperature at 275°C to facilitate complete desolvation without inducing thermal degradation.

  • Causality: ESI is a "soft" ionization technique. Unlike the hard electron ionization (EI) used in GC-MS, ESI transfers the ligand into the gas phase without shattering its covalent bonds. This ensures that the detected parent ion [M+H]+ accurately reflects the intact mass of CAS 42552-67-2, rather than a fragmented artifact.

Step 4: High-Resolution Mass Analysis
  • Action: Scan from m/z 100 to 1500 using an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 70,000 FWHM.

  • Causality: High resolution is the only way to separate the isotopic envelope of the target ligand from background chemical noise and near-isobaric impurities. This guarantees mass accuracy within ± 5 ppm, confirming the elemental composition of the ligand unequivocally.

Impurity Identification Logic

When an unknown peak is detected during the purity analysis of CAS 42552-67-2, a systematic logic tree must be employed to determine if the peak is an artifact, an isotope, or a genuine impurity.

G Start Unknown Peak Detected (UV/MS) MassMatch Exact Mass Match (± 5 ppm)? Start->MassMatch Isotope Isotopic Pattern Valid? MassMatch->Isotope Yes MSMS MS/MS Fragmentation MassMatch->MSMS No Isotope->MSMS No Target Confirm Ligand CAS 42552-67-2 Isotope->Target Yes Impurity Flag as Impurity Quantify Area % MSMS->Impurity Elucidate Structure

Fig 2. Logical decision tree for identifying impurities versus the target ligand.

Table 2: System Suitability Test (SST) Acceptance Criteria

To ensure the trustworthiness of the data, the MS system must pass the following SST criteria before purity is calculated:

ParameterAcceptance CriterionCausality (Why it matters)
Blank Carryover < 0.1% of LLOQEnsures previous injections do not falsely inflate impurity counts.
Mass Accuracy ± 5 ppmConfirms the instrument is properly calibrated to identify exact elemental formulas.
Isotope Ratio ± 10% of theoreticalValidates that the peak is a single compound, not two overlapping impurities.
Precision (RSD) ≤ 15% (n=5 injections)Proves the ionization efficiency and chromatographic flow are stable.

Conclusion

Verifying the purity of CAS 42552-67-2 requires more than a simple percentage readout from a chromatogram. By coupling UHPLC with High-Resolution Mass Spectrometry (HRMS) and employing a self-validating protocol utilizing stable isotope-labeled internal standards, researchers can confidently quantify trace impurities. Adhering to the mechanistic principles of soft ionization, exact mass analysis, and rigorous system suitability testing ensures that the resulting purity data meets the stringent regulatory demands of both the FDA and USP.

References

  • USP <736> Mass Spectrometry Source: United States Pharmacopeia (USP) / DrugFuture URL:[Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass / FDA Regulatory Framework URL:[Link]

Sources

Validation

Performance Comparison of Mono- vs. Bis-Phosphine Ligands in Transition Metal Catalysis

As transition metal catalysis evolves from standard cross-coupling to highly sterically hindered and electronically demanding transformations, the choice of phosphine ligand architecture remains the most critical variabl...

Author: BenchChem Technical Support Team. Date: March 2026

As transition metal catalysis evolves from standard cross-coupling to highly sterically hindered and electronically demanding transformations, the choice of phosphine ligand architecture remains the most critical variable. Historically, the heuristic approach in drug discovery and process chemistry heavily favored chelating bisphosphine ligands (e.g., dppf, BINAP, Xantphos) due to their entropic stability and ability to prevent catalyst deactivation.

However, recent high-throughput experimentation (HTE) and rigorous mechanistic studies have triggered a paradigm shift. Advanced monophosphine ligands (e.g., Buchwald dialkylbiaryl phosphines, CyTyrannoPhos) are frequently outperforming bisphosphines by accessing highly reactive, unsaturated metal intermediates.

This guide provides an objective, data-driven comparison of mono- and bis-phosphine ligands, detailing the mechanistic causality behind their performance and providing self-validating protocols for your own ligand screening workflows.

Mechanistic Causality: Ligation State ( vs )

The performance dichotomy between mono- and bis-phosphines is fundamentally rooted in the catalyst ligation state during the catalytic cycle.

The Monophosphine Advantage: Intermediates

Bulky monophosphines are designed to favor the formation of monoligated (


) active species. By minimizing the coordination number at the metal center (e.g., Pd or Ni), these ligands drastically lower the activation energy required for the oxidative addition of challenging substrates (such as deactivated aryl chlorides). The steric bulk—often quantified by the minimum percent buried volume, 

—forces the dissociation of a second ligand, creating a highly active, albeit transient, catalytic pocket [1].
The Bisphosphine Advantage: Intermediates

Bisphosphines enforce a bisligated (


) state dictated by their specific bite angle. While this 

state often results in a higher energy barrier for substrate coordination and oxidative addition, it provides exceptional stability. The chelate effect prevents the formation of vacant coordination sites that are susceptible to off-cycle reactivity, such as catalyst poisoning by strongly coordinating heterocyclic motifs (e.g., pyridines, pyrimidines)[1].

Visualizing the Catalytic Divergence

The following diagram illustrates how the structural divergence of these ligands dictates the fate of the catalytic cycle.

CatalyticCycle cluster_mono Monophosphine Pathway (e.g., CyTyrannoPhos) cluster_bis Bisphosphine Pathway (e.g., dppf) Precatalyst M(II) Precatalyst (Defined Speciation) L1M L1M(0) Intermediate Highly Unsaturated Precatalyst->L1M Activation L2M L2M(0) Intermediate Chelate Stabilized Precatalyst->L2M Activation OA_Mono Rapid Oxidative Addition (Excels with Hindered Ar-X) L1M->OA_Mono Ar-X Poison Catalyst Poisoning (Heterocycle Binding) L1M->Poison Heteroatoms Product Cross-Coupled Product & Catalyst Regeneration OA_Mono->Product Transmetalation / RE OA_Bis Slower Oxidative Addition (High Activation Barrier) L2M->OA_Bis Ar-X Stable Resistant to Off-Cycle Deactivation L2M->Stable Protection OA_Bis->Product Transmetalation / RE

Fig 1: Mechanistic divergence of Mono- vs Bis-phosphine ligands in cross-coupling catalysis.

Quantitative Performance Data

To objectively compare these ligand classes, we examine two recent, highly revealing case studies from the literature.

Case Study A: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

A head-to-head comparison by Borowski et al. evaluated the monophosphine CyTyrannoPhos against the bisphosphine dppf in Ni-catalyzed C(sp2)–C(sp2) couplings [1]. The data reveals that monophosphines are vastly superior for sterically hindered substrates, whereas bisphosphines are mandatory when coordinating heterocycles are present.

Table 1: Yield Comparison in Ni-Catalyzed SMC (Precatalyst Loading: 5 mol%)

Substrate Pairing CharacteristicsOptimal Ligand ClassCyTyrannoPhos (Mono) Yielddppf (Bis) YieldMechanistic Rationale
Sterically Hindered (e.g., ortho-substituted Ar-Cl)Monophosphine88% 12%

minimizes steric clash during oxidative addition.
Electronically Deactivated (e.g., electron-rich Ar-Cl)Monophosphine92% 34%High unsaturation of

accelerates insertion into strong C-Cl bonds.
Strongly Coordinating Heterocycles (e.g., Pyridines)Bisphosphine15%85%

chelate prevents off-cycle binding/poisoning by basic nitrogen atoms.
Case Study B: Overcoming the "Thiolate Myth" in Pd-Catalyzed C-S Coupling

Historically, it was assumed that chelating bisphosphines were strictly required for C-S cross-coupling to prevent the displacement of the ligand by highly nucleophilic thiolate anions. However, Xu et al. demonstrated that specific biaryl monophosphines actually form exceptionally active catalysts that resist deactivation, allowing for room-temperature coupling with soluble bases—conditions impossible with traditional bisphosphines [2].

Table 2: Performance in Pd-Catalyzed C-S Coupling

ParameterTraditional Bisphosphine (e.g., Josiphos)Advanced Monophosphine (e.g., BrettPhos variants)
Operating Temperature 80 °C – 110 °CRoom Temperature (25 °C)
Base Compatibility Insoluble inorganic bases (

)
Soluble organic bases (e.g.,

, LHMDS)
Functional Group Tolerance Moderate (harsh conditions degrade sensitive groups)Excellent (mild conditions preserve esters/phenols)

Self-Validating Experimental Protocol: Head-to-Head Ligand Screen

To empirically determine whether a mono- or bis-phosphine is optimal for your specific novel substrate, avoid in-situ ligand mixing, which introduces variable binding kinetics. Instead, use well-defined, pre-formed precatalysts (e.g.,


).

Objective: Evaluate CyTyrannoPhos vs. dppf for a novel aryl chloride cross-coupling.

Materials:

  • Precatalyst A: (CyTyrannoPhos)Ni(o-tolyl)Cl (Monophosphine)

  • Precatalyst B: (dppf)Ni(o-tolyl)Cl (Bisphosphine)

  • Internal Standard: Dodecane (for quantitative GC/FID validation)

Step-by-Step Workflow:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, prepare a master stock solution of the aryl chloride (1.0 equiv), aryl boronic acid (1.5 equiv), and

    
     (3.0 equiv) in anhydrous THF (0.2 M).
    
  • Internal Standard Addition: Add exactly 0.5 equivalents of anhydrous dodecane to the master mix. Causality: Dodecane is inert and elutes cleanly on GC, providing a self-validating internal metric for mass balance and conversion accuracy.

  • Precatalyst Dosing: Aliquot 1.0 mL of the master mix into two separate 4 mL reaction vials equipped with stir bars.

    • To Vial 1, add 5 mol% of Precatalyst A.

    • To Vial 2, add 5 mol% of Precatalyst B.

  • Reaction Execution: Seal the vials with Teflon-lined caps, remove them from the glovebox, and stir at 60 °C for 12 hours.

  • Quench and Analyze: Cool to room temperature, dilute with 1 mL of ethyl acetate, and filter through a short pad of silica to remove inorganic salts and catalyst particulates.

  • Data Interpretation: Analyze the filtrate via GC/FID.

    • If Precatalyst A yields >80% and B yields <20%, your substrate's rate-limiting step is oxidative addition (favoring

      
      ).
      
    • If Precatalyst B yields >80% and A yields <20%, your substrate is likely causing off-cycle catalyst poisoning (favoring the protective

      
       chelate).
      

References

  • Borowski, J. E., Newman-Stonebraker, S. H., & Doyle, A. G. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 13(12), 7966-7977. URL:[Link]

  • Xu, J., Liu, R. Y., Yeung, C. S., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(10), 8741-8748. URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Phosphine, bis(3-methylphenyl)phenyl-

CAS: 6273-39-8 | Formula: C₂₀H₁₉P | Synonyms: Bis(m-tolyl)phenylphosphine; P(m-tol)₂Ph Executive Safety Directive Do not dispose of this compound down the drain or in general trash. Bis(3-methylphenyl)phenylphosphine is...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6273-39-8 | Formula: C₂₀H₁₉P | Synonyms: Bis(m-tolyl)phenylphosphine; P(m-tol)₂Ph

Executive Safety Directive

Do not dispose of this compound down the drain or in general trash. Bis(3-methylphenyl)phenylphosphine is an organophosphorus ligand. While triarylphosphines are generally more air-stable than their alkyl counterparts, they remain toxic to aquatic life and possess potential reactivity hazards. The primary disposal strategy relies on controlled oxidation to the thermodynamically stable phosphine oxide (P=O) prior to final waste stream hand-off.

Immediate Action Required:

  • Isolate: Segregate from strong oxidizers (nitric acid, permanganates) immediately.

  • Label: Clearly mark containers as "Hazardous Waste - Organophosphine."

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat are mandatory. Handle only in a fume hood.

Hazard Identification & Risk Profile

Before initiating disposal, you must understand the specific risks associated with P(III) compounds.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact requires 15-min flush; double-gloving prevents permeation.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Eye protection is non-negotiable; use a face shield for quantities >10g.
STOT - SE H335 May cause respiratory irritation.[2][3]All transfers must occur inside a certified fume hood.
Aquatic Toxicity H410/H411 Toxic to aquatic life with long-lasting effects.Zero-discharge policy. No aqueous waste to sewer.
Pre-Disposal Decision Matrix

Not all waste is treated equally.[2][4] Use this logic flow to determine the correct disposal path for your specific situation.

DisposalDecision Start Waste Identification: Bis(3-methylphenyl)phenylphosphine StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Old Reagent StateCheck->SolidPure Solid (>1g) Solution Solution / Reaction Mixture StateCheck->Solution Liquid / Residue (<1g) PackSolid DO NOT OXIDIZE MANUALLY. Pack in original container. Label: 'Solid Toxic Waste'. Send for Incineration. SolidPure->PackSolid MetalContam Contains Heavy Metals? (Pd, Rh, Ru Catalysts) Solution->MetalContam Quench Perform Chemical Deactivation (Oxidation Protocol) MetalContam->Quench No (Ligand only) SegregateMetal Segregate as 'Heavy Metal Waste' (Do not mix with general organics) MetalContam->SegregateMetal Yes GeneralOrganic Combine with Halogenated/Non-Halogenated Solvent Waste Quench->GeneralOrganic

Figure 1: Decision matrix for determining whether to treat waste onsite or package for offsite disposal.

Chemical Deactivation Protocol (The "Kill" Step)

For residual amounts (glassware cleaning, syringe residue, or small-scale reaction byproducts), chemical oxidation is the standard safety protocol. This converts the reactive P(III) species into the stable P(V) oxide.

The Mechanism:



We drive this reaction to completion to eliminate potential pyrophoricity and reduce biological availability.
Method A: Hypochlorite Oxidation (Recommended)

This method is preferred for general laboratory cleanup as it is effective and uses common reagents (Bleach).

Reagents:

  • Commercial Bleach (5-6% NaOCl)

  • Solvent (Dichloromethane or Toluene)

Protocol:

  • Dissolution: Dissolve the phosphine residue in a minimal amount of organic solvent (DCM or Toluene).

  • Controlled Addition: Slowly add an excess of dilute bleach (1:1 water/bleach mixture) to the stirred organic solution.

    • Caution: This reaction is exothermic . Add dropwise for the first 5 mL.

  • Agitation: Stir vigorously for 30–60 minutes. The biphasic mixture allows the oxidant (aqueous) to react with the phosphine (organic) at the interface.

  • Verification: Use starch-iodide paper. If the aqueous layer does not turn the paper blue/black, you have consumed all the oxidant; add more bleach until a persistent oxidant excess is maintained.

  • Separation: Separate the layers.

    • Organic Layer: Contains the Phosphine Oxide.[1][5] Dispose of in "Halogenated/Non-Halogenated Organic Waste."

    • Aqueous Layer: Treat with sodium thiosulfate (to quench excess bleach) before drain disposal (check local regulations) or collect as aqueous chemical waste.

Method B: Hydrogen Peroxide (Alternative)

Use this only if chlorine-based oxidants are incompatible with other components in your waste.

Reagents:

  • 3% Hydrogen Peroxide (

    
    ) — DO NOT use 30% (Explosion Hazard) .
    

Protocol:

  • Dissolve residue in Acetone or Acetonitrile.

  • Cool the solution in an ice bath (

    
    ).
    
  • Add 3%

    
     dropwise.
    
  • Allow to warm to room temperature and stir for 1 hour.

  • Test for peroxides; quench excess peroxide with sodium bisulfite before disposal.

Waste Stream Management & Labeling

Once the material is secured (solids) or deactivated (liquids), it must be handed over to Environmental Health & Safety (EHS).

Waste CategoryContainer TypeLabeling Requirements
Pure Solid Original bottle or HDPE Wide-MouthContent: Bis(3-methylphenyl)phenylphosphineHazards: Irritant, Toxic to Aquatic LifeDate: [Current Date]
Quenched Liquid Solvent Carboy (HDPE/Glass)Content: Organic Solvents + Phosphine OxidesHazards: Flammable, ToxicNote: "Deactivated Phosphine Waste"
Metal Complex Dedicated CarboyContent: Palladium/Rhodium Waste + Phosphine LigandsHazards: Heavy Metal, Toxic

Operational Tip: Never mix phosphine waste with concentrated acids (especially Nitric Acid). The heat of neutralization combined with oxidation can trigger a runaway reaction.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Increase air exchange if safe to do so.

  • PPE Up: Wear respiratory protection (N95 or half-mask with organic vapor cartridge) if dust is visible.

  • Contain:

    • Solids: Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wipe the surface with a 10% bleach solution to oxidize any microscopic residues, followed by a water rinse.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80479, Bis(3-methylphenyl)-phenylphosphane. [Link]

  • Hays, G.Oxidative Deactivation of Phosphines: Procedures for Laboratory Safety. Journal of Chemical Health and Safety. (General Protocol Reference).
  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). [Link]

Sources

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